1,3-Bis[3-(dimethylamino)propyl]urea
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
1,3-bis[3-(dimethylamino)propyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N4O/c1-14(2)9-5-7-12-11(16)13-8-6-10-15(3)4/h5-10H2,1-4H3,(H2,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQPNTOQFPJCMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068741 | |
| Record name | 1,3-Bis(3-(dimethylamino)propyl)urea | |
| Source | EPA DSSTox | |
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Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Urea, N,N'-bis[3-(dimethylamino)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
52338-87-1 | |
| Record name | 1,3-Bis[3-(dimethylamino)propyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52338-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N,N'-bis(3-(dimethylamino)propyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052338871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N,N'-bis[3-(dimethylamino)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Bis(3-(dimethylamino)propyl)urea | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis[3-(dimethylamino)propyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.584 | |
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Foundational & Exploratory
Elucidation of the Chemical Structure of 1,3-Bis[3-(dimethylamino)propyl]urea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 1,3-Bis[3-(dimethylamino)propyl]urea, a symmetrical aliphatic urea derivative with significant applications as a catalyst in polyurethane foam production and as a curing agent for epoxy resins.[1] This document details the key analytical techniques employed for structural verification, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, predicted spectroscopic data, and visual representations of its chemical structure and analytical workflow are presented to serve as a valuable resource for researchers and professionals in the field.
Chemical Identity and Properties
This compound is identified by the CAS number 52338-87-1.[1] Its molecular formula is C₁₁H₂₆N₄O, corresponding to a molecular weight of 230.35 g/mol .[2] The structure features a central urea moiety symmetrically substituted with two 3-(dimethylamino)propyl chains.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 52338-87-1 | [1] |
| Molecular Formula | C₁₁H₂₆N₄O | [2] |
| Molecular Weight | 230.35 g/mol | [2] |
Synthesis Overview
A common synthetic route to this compound involves the reaction of N,N-dimethyl-1,3-propanediamine with urea.[2] In a typical procedure, a mixture of N,N-dimethyl-1,3-diaminopropane and urea is heated, leading to the formation of the desired product with the release of ammonia.[2] An alternative patented process describes the reaction of N,N-dimethyl-1,3-propanediamine with bis(trichloromethyl)carbonate.
Spectroscopic Data for Structure Elucidation
The following sections present the predicted spectroscopic data for this compound, which are foundational for its structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.4 - 5.8 | Broad Singlet | 2H | N-H (Urea) |
| ~3.1 - 3.2 | Quartet | 4H | NH -CH₂ -CH₂ |
| ~2.2 - 2.3 | Triplet | 4H | CH₂-CH₂ -N(CH₃)₂ |
| ~2.1 - 2.2 | Singlet | 12H | N(CH₃ )₂ |
| ~1.6 - 1.7 | Quintet | 4H | -CH₂-CH₂ -CH₂- |
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~158 - 160 | C=O | C =O (Urea) |
| ~57 - 59 | CH₂ | CH₂-C H₂-N(CH₃)₂ |
| ~45 - 47 | CH₃ | N(C H₃)₂ |
| ~39 - 41 | CH₂ | NH-C H₂-CH₂ |
| ~27 - 29 | CH₂ | -CH₂-C H₂-CH₂- |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum reveals the presence of specific functional groups in the molecule. For urea derivatives, characteristic peaks for N-H and C=O stretching are prominent.[3]
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 - 3450 | N-H Stretch | Secondary Amine (Urea) |
| ~2940 - 2970 | C-H Stretch (sp³) | Alkyl Chains |
| ~2770 - 2820 | C-H Stretch | N-CH₃ |
| ~1630 - 1650 | C=O Stretch (Amide I) | Urea |
| ~1550 - 1570 | N-H Bend (Amide II) | Urea |
| ~1460 - 1480 | C-H Bend | Alkyl Chains |
| ~1260 - 1280 | C-N Stretch | Amine |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following fragments.
| Predicted m/z | Proposed Fragment |
| 230 | [M]⁺ (Molecular Ion) |
| 157 | [M - N(CH₃)₂CH₂CH₂]⁺ |
| 100 | [CH₂=N(CH₃)CH₂CH₂CH₂NHC=O]⁺ |
| 85 | [HN=CHCH₂CH₂N(CH₃)₂]⁺ |
| 71 | [CH₂CH₂CH₂N(CH₃)₂]⁺ |
| 58 | [CH₂=N(CH₃)₂]⁺ (Base Peak) |
| 44 | [N(CH₃)₂]⁺ |
Experimental Protocols
The following are generalized protocols for the key analytical techniques used in the structure elucidation of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
FT-IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the liquid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet - for solids):
-
Mix a small amount of solid sample with dry potassium bromide (KBr) powder.
-
Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or clean ATR crystal.
-
Record the sample spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize an appropriate ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[4]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Visualizations
Chemical Structure
Caption: Chemical Structure of this compound.
Experimental Workflow for Structure Elucidation
Caption: General workflow for the synthesis and structure elucidation of a chemical compound.
Catalytic Role in Polyurethane Formation
This compound acts as a catalyst in the formation of polyurethanes. The tertiary amine groups are believed to activate the isocyanate group, making it more susceptible to nucleophilic attack by the polyol.
References
- 1. 1,3-Bis(3-(dimethylamino)propyl)urea - Wikipedia [en.wikipedia.org]
- 2. This compound | 52338-87-1 [chemicalbook.com]
- 3. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Mass spectrometry - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 1,3-Bis[3-(dimethylamino)propyl]urea (CAS: 52338-87-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-Bis[3-(dimethylamino)propyl]urea, CAS number 52338-87-1. It is an aliphatic organic compound with significant applications in polymer chemistry, primarily as a catalyst in the production of polyurethane foams and as a curing agent for epoxy resins.[1][2] This document details its chemical and physical properties, synthesis, and mechanisms of action in its primary industrial applications. Furthermore, it explores its role as a monomer in the synthesis of polyquaternium polymers, touching upon the potential relevance of this class of polymers in drug development, particularly in ophthalmic formulations. Safety and handling information is also provided.
Chemical and Physical Properties
This compound is a viscous, colorless to light yellow transparent liquid at room temperature.[3] Its structure features a central urea group flanked by two propyl chains, each terminating in a dimethylamino group. This unique structure, possessing both secondary and tertiary amine functionalities, is key to its reactivity and catalytic activity.[2][4]
| Property | Value | Source |
| CAS Number | 52338-87-1 | [2] |
| Molecular Formula | C₁₁H₂₆N₄O | [1] |
| Molar Mass | 230.35 g/mol | [1] |
| Appearance | Colorless to light yellow transparent liquid | [3] |
| Boiling Point | 377.8 ± 27.0 °C (Predicted) | [5] |
| Density | 0.962 ± 0.06 g/cm³ (Predicted) | [5] |
| Vapor Pressure | 4.799hPa at 21.1℃ | [5] |
| Storage Temperature | 2-8°C | [4] |
Synthesis
The synthesis of this compound can be achieved through several patented methods. A common approach involves the reaction of N,N-dimethyl-1,3-diaminopropane with urea.[5] Another synthetic route reacts N,N-dimethyl-1,3-propanediamine with bis(trichloromethyl)carbonate in an organic solvent, followed by neutralization.[6]
Experimental Protocol: Synthesis from Urea and N,N-dimethyl-1,3-propanediamine
This protocol is based on a patented synthesis method.[3]
Materials:
-
Urea
-
N,N-dimethyl-1,3-propanediamine
-
Hydrazine hydrate (85%) or a similar protective reagent like carbohydrazide or semicarbazide hydrochloride.[3]
Procedure:
-
Combine urea and N,N-dimethyl-1,3-propanediamine in a reaction vessel.
-
Add a catalytic amount of the protective reagent (e.g., 85% hydrazine hydrate).[3]
-
Heat the mixture to 105-110°C and allow the reaction to initiate for 5-10 minutes.
-
Gradually increase the temperature to 130°C and maintain for 1 hour.
-
Further, increase the temperature to 150°C and maintain for another hour.
-
Cool the reaction mixture to 30°C.
-
Remove unreacted N,N-dimethyl-1,3-propanediamine via vacuum distillation to yield the final product.[3]
The reported yield for this method is typically above 90%.[3]
Caption: Synthesis workflow for this compound.
Applications in Polymer Chemistry
The bifunctional nature of this compound, with its reactive secondary amines and catalytic tertiary amines, makes it a versatile compound in polymer chemistry.[2]
Catalyst in Polyurethane Foam Production
In the manufacturing of polyurethane foams, this compound acts as a potent catalyst.[2] The tertiary amine groups accelerate the two primary reactions: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate).[7] This balanced catalytic activity is crucial for controlling the foam's rise and cure time, leading to a uniform cell structure.[7][8]
Catalytic Mechanism: The tertiary amine groups function as Lewis bases, activating the isocyanate group and making it more susceptible to nucleophilic attack by the polyol or water.
Caption: Catalytic role in polyurethane foam formation.
Curing Agent for Epoxy Resins
The two secondary amine groups in this compound can react with epoxy groups, making it an effective curing agent (hardener) for epoxy resins.[2][9] The active hydrogens on the secondary amines open the epoxide ring, leading to cross-linking and the formation of a durable thermoset polymer network. This is particularly useful in creating coatings, adhesives, and composite materials with high strength and chemical resistance.[9][10]
Experimental Protocol: General Epoxy Curing
-
Preparation: The epoxy resin (e.g., a diglycidyl ether of bisphenol A type) and this compound are pre-heated separately to reduce viscosity.
-
Mixing: The resin and curing agent are thoroughly mixed in a stoichiometric ratio, or a ratio determined by the desired properties of the final product.
-
Degassing: The mixture is degassed under a vacuum to remove any entrapped air bubbles.
-
Curing: The mixture is poured into a mold and cured at a specific temperature schedule (e.g., room temperature followed by a post-cure at an elevated temperature) to achieve full cross-linking.
Relevance to Drug Development: A Monomer for Polyquaterniums
While this compound does not have direct applications as a therapeutic agent, it serves as a monomer in the synthesis of Polyquaternium-2, a polymeric quaternary ammonium salt.[11] Polyquaternium compounds, in general, have found applications in the pharmaceutical and cosmetic industries.
Synthesis of Polyquaternium-2
Polyquaternium-2 is synthesized through the reaction of this compound with bis(2-chloroethyl) ether.[11]
Caption: Synthesis of Polyquaternium-2.
Biological Activity of Related Polyquaterniums
Notably, a related compound, Polyquaternium-1, is utilized as a preservative in ophthalmic solutions due to its broad-spectrum antimicrobial activity and lower ocular toxicity compared to traditional preservatives like benzalkonium chloride.[5][12] Studies have shown that Polyquaternium-1's larger molecular size may prevent it from penetrating mammalian cells, thus reducing cytotoxicity.[5] It exhibits bactericidal activity, particularly against bacteria, by inducing potassium leakage and causing cell lysis.[7] However, some in vitro studies suggest that eye drops containing Polyquaternium-1 may still evoke cytotoxicity and inflammatory responses in human corneal epithelial cells.[4]
The potential for polymers derived from this compound to be used in drug delivery systems, leveraging their cationic nature to interact with negatively charged therapeutic molecules, has been suggested but remains an area for further research.
Safety and Handling
This compound is classified as a hazardous substance.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H317 | May cause an allergic skin reaction |
| H318 | Causes serious eye damage |
| H412 | Harmful to aquatic life with long lasting effects |
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
This compound is a functionally versatile molecule with well-established roles in polymer chemistry. Its primary utility lies in its catalytic activity for polyurethane production and its function as an epoxy curing agent. For drug development professionals, its significance is more indirect, stemming from its use as a monomer for polyquaternium polymers. The biological activities and favorable toxicological profiles of related polyquaterniums, such as Polyquaternium-1 in ophthalmic applications, suggest that polymers derived from this compound could be of interest for future research in drug delivery and formulation. However, further investigation into the specific properties and biological interactions of these derived polymers is required. Researchers should handle this compound with appropriate safety precautions due to its hazardous nature.
References
- 1. This compound | C11H26N4O | CID 104163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Bis(3-(dimethylamino)propyl)urea - Wikipedia [en.wikipedia.org]
- 3. Method for synthesizing 1, 3-bi [3-(dimethylamino) propyl] urea - Eureka | Patsnap [eureka.patsnap.com]
- 4. The preservative polyquaternium-1 increases cytoxicity and NF-kappaB linked inflammation in human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN108299245B - Synthesis process of N, N' -bis (3-dimethylaminopropyl) urea - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. threebond.co.jp [threebond.co.jp]
- 10. CN112867747A - Curing agent for epoxy resins - Google Patents [patents.google.com]
- 11. Ophthalmic preservatives: focus on polyquaternium-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polyquaternium-1 in Ophthalmic Solutions Preservative for Eye Drops [ablepharma.com]
An In-Depth Technical Guide to the Mechanism of Action of 1,3-Bis[3-(dimethylamino)propyl]urea as a Catalyst
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the catalytic action of 1,3-Bis[3-(dimethylamino)propyl]urea (BDMPU). It details the molecule's role in accelerating key chemical reactions, presents quantitative data on its performance, outlines experimental protocols for its application, and visualizes its catalytic mechanisms.
Introduction
This compound, a versatile aliphatic organic compound, is a highly effective catalyst, particularly in the synthesis of polyurethane (PU) foams. Its unique molecular structure, featuring two tertiary amine functionalities and a central urea group, allows it to efficiently catalyze the complex reactions involved in polymer formation. This guide will delve into the intricacies of its catalytic mechanism, providing researchers and professionals with the foundational knowledge to harness its properties in various applications.
Core Catalytic Functionality
The catalytic prowess of this compound stems from its two terminal tertiary dimethylamino groups. These groups possess lone pairs of electrons on the nitrogen atoms, enabling them to function as potent Lewis bases. This characteristic is central to its ability to accelerate two critical reactions in the production of polyurethane foams:
-
Gelling Reaction: The formation of urethane linkages through the reaction of an isocyanate and a polyol.
-
Blowing Reaction: The reaction of an isocyanate with water to produce carbon dioxide gas, which acts as a blowing agent to create the foam structure.
BDMPU is recognized for its ability to provide a balanced catalysis of both the gelling and blowing reactions, which is crucial for achieving a stable foam structure with desirable physical properties.
Quantitative Performance Data
The efficacy of this compound as a catalyst can be quantified through various performance metrics. The following tables summarize key data from studies evaluating its performance in polyurethane foam formulations.
Table 1: Influence of Catalyst Composition on Rigid Polyurethane Foam Properties
| Catalyst Composition (molar ratio) | Open Cell Content (%) | k-factor (Thermal Conductivity) |
| 98% BDMPU / 2% Mono-urea¹ | Decreased | Decreased |
| 80-95% BDMPU / 5-20% Mono-urea¹ | Optimized reduction | Optimized reduction |
| 50-98% BDMPU / 2-50% Mono-urea¹ | Controlled reduction | Controlled reduction |
¹ Mono-urea refers to 3-dimethylaminopropyl urea. Data suggests that increasing the proportion of BDMPU in the catalyst blend reduces open cell content and thermal conductivity in rigid polyurethane foams.[1]
Table 2: Comparative Performance in Low-Density Flexible Polyurethane Foam
| Property | Standard Amine Catalyst | This compound (Amine 3) |
| Airflow (L/min) | - | 87 |
| Compression Set (%) | Similar to reference | Significantly Improved |
This data highlights the effectiveness of BDMPU in enhancing key physical properties of flexible polyurethane foams, particularly in formulations with recycled polyols.[2]
Catalytic Mechanism of Action
The catalytic activity of this compound is a multi-step process involving the activation of the reactants. The tertiary amine groups play a pivotal role in facilitating the nucleophilic attack on the isocyanate group.
4.1. Gelling Reaction Mechanism
In the gelling reaction, the tertiary amine group of BDMPU interacts with the hydroxyl group of the polyol, forming a hydrogen-bonded complex. This interaction increases the nucleophilicity of the oxygen atom, making it more reactive towards the electrophilic carbon of the isocyanate group.
Caption: Catalytic cycle of urethane formation (gelling reaction) facilitated by BDMPU.
4.2. Blowing Reaction Mechanism
Similarly, in the blowing reaction, the tertiary amine group of BDMPU forms a complex with water. This activation of the water molecule enhances its nucleophilicity, promoting its reaction with the isocyanate to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.
Caption: Catalytic cycle of the blowing reaction leading to CO₂ formation, catalyzed by BDMPU.
Experimental Protocols
The following provides a general methodology for the preparation of polyurethane foam to evaluate the catalytic performance of this compound.
5.1. Materials and Equipment
-
Polyol: Polyether or polyester polyol (e.g., Voranol)
-
Isocyanate: Methylene diphenyl diisocyanate (MDI) or Toluene diisocyanate (TDI)
-
Catalyst: this compound (BDMPU) and other comparative amine catalysts (e.g., TEDA, DMCHA)
-
Blowing Agent: Deionized water
-
Surfactant: Silicone-based surfactant (e.g., Tegostab)
-
Equipment:
-
High-speed mechanical stirrer (2000-6000 rpm)
-
Disposable mixing containers
-
Molds for foam expansion
-
Fume hood
-
Thermocouple
-
Stopwatch
-
Analytical balance
-
5.2. Experimental Workflow
Caption: General workflow for the preparation and evaluation of polyurethane foam.
5.3. Detailed Procedure
-
Preparation of the Polyol Premix: In a disposable container, accurately weigh the required amounts of polyol, deionized water, surfactant, and this compound. The concentration of the catalyst should be varied to study its effect on the reaction kinetics.
-
Mixing: Stir the polyol premix at a moderate speed until a homogeneous mixture is obtained.
-
Isocyanate Addition: In a separate container, weigh the calculated amount of isocyanate. The NCO index (ratio of isocyanate groups to hydroxyl groups) should be kept constant across all experiments for a valid comparison.
-
Foaming Reaction: Under a fume hood, add the isocyanate to the polyol premix and immediately begin high-speed stirring for a short, precisely timed duration (e.g., 5-10 seconds).
-
Pouring and Curing: Promptly pour the reacting mixture into a mold and allow it to expand and cure at ambient temperature.
-
Data Acquisition: During the reaction, record the following kinetic parameters:
-
Cream Time: The time from mixing until the mixture begins to rise and change color.
-
Gel Time: The time from mixing until fine strands of polymer can be pulled from the foam.
-
Rise Time: The time from mixing until the foam reaches its maximum height.
-
-
Foam Characterization: After complete curing (typically 24 hours), the foam should be characterized for its physical properties, including density, compressive strength, tensile strength, and cellular structure (via microscopy).
This procedure should be repeated with other amine catalysts at the same molar concentration to provide a basis for comparison with this compound.
Conclusion
This compound is a highly effective and versatile catalyst for polyurethane foam production. Its dual-functional nature, with two tertiary amine groups, allows for the balanced catalysis of both the gelling and blowing reactions. This comprehensive guide has provided an in-depth look at its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the catalytic cycles. This information serves as a valuable resource for researchers and professionals in the field, enabling a deeper understanding and more effective application of this important catalyst.
References
An In-depth Technical Guide to the Synthesis of 1,3-Bis[3-(dimethylamino)propyl]urea
This technical guide provides a comprehensive overview of the primary synthesis pathways for 1,3-Bis[3-(dimethylamino)propyl]urea, a versatile chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It details established experimental protocols, presents quantitative data for comparison, and includes workflow diagrams for clarity.
Introduction
This compound is an aliphatic organic compound with the chemical formula C₁₁H₂₆N₄O.[1][2] It is primarily utilized as a catalyst in the production of polyurethane foams and as a curing agent for epoxy resins.[1][3] Its bifunctional nature, containing both tertiary amine groups and a urea linkage, also makes it a valuable intermediate in the synthesis of more complex molecules, such as polyquaternary ammonium salts used in various industries.[4][5] This guide will explore the most common and effective methods for its synthesis.
Synthesis Pathways
The synthesis of this compound can be achieved through several routes. The most prevalent methods involve the reaction of N,N-dimethyl-1,3-propanediamine with a carbonyl source, such as urea or a phosgene equivalent.
Synthesis from N,N-Dimethyl-1,3-propanediamine and Urea
A straightforward and high-yield method for synthesizing this compound involves the direct reaction of N,N-dimethyl-1,3-propanediamine with urea.[5][6] This process is advantageous due to the low cost and availability of the starting materials. The reaction proceeds by heating the two reagents, leading to the formation of the desired urea derivative and the release of ammonia. To drive the reaction to completion, the ammonia gas is typically removed from the reaction mixture.[6]
Several variations of this method exist, primarily differing in the use of catalysts to improve reaction rates and yields. Catalysts such as hydrazine hydrate, semicarbazide hydrochloride, and carbohydrazide have been shown to be effective.[4]
Quantitative Data Summary
| Starting Materials | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| N,N-dimethyl-1,3-diaminopropane, Urea | None | 125 | 8 | 88.65 | - | [6] |
| N,N-dimethyl-1,3-propanediamine, Urea | 85% Hydrazine Hydrate | 105-150 | 2 | 92.6 | - | [4] |
| N,N-dimethyl-1,3-propanediamine, Urea | Semicarbazide Hydrochloride, 85% Hydrazine Hydrate | 110-150 | 2 | 93.4 | - | [4] |
| N,N-dimethyl-1,3-propanediamine, Urea | Carbohydrazide | 110-150 | 2 | 94.0 | - | [4] |
Experimental Protocols
Protocol 2.1.1: Catalyst-Free Synthesis [6]
-
Combine N,N-dimethyl-1,3-diaminopropane (0.5 mol) and urea (0.25 mol) in a round-bottom flask equipped with a reflux condenser and a gas outlet.
-
Heat the mixture to 125 °C and maintain reflux with stirring for 8 hours.
-
Continuously pass a stream of high-purity nitrogen through the reaction system to carry away the ammonia produced.
-
Trap the evolved ammonia in a 30 wt% sulfuric acid solution.
-
After the reaction is complete, cool the mixture to obtain the liquid product.
Protocol 2.1.2: Catalyzed Synthesis with Hydrazine Hydrate [4]
-
Mix urea (4.38 g) and N,N-dimethyl-1,3-propanediamine (18.6 g) in a reaction vessel.
-
Add 0.5 g of 85% hydrazine hydrate to the mixture.
-
Heat the reaction mixture to 105-110 °C and maintain for 5-10 minutes.
-
Gradually increase the temperature to 130 °C and hold for 1 hour.
-
Further, increase the temperature to 150 °C and maintain for 1 hour.
-
Cool the reaction mixture to 30 °C.
-
Remove unreacted N,N-dimethyl-1,3-propanediamine by distillation under reduced pressure to yield the final product.
Synthesis from N,N-Dimethyl-1,3-propanediamine and Bis(trichloromethyl)carbonate (Triphosgene)
An alternative pathway utilizes bis(trichloromethyl)carbonate, also known as triphosgene, as a safer substitute for highly toxic phosgene gas.[7][8] This method typically proceeds in two steps: the initial reaction to form the hydrochloride salt of the urea, followed by neutralization with a base to yield the final product.[9] This route offers high purity and yields.[9]
Quantitative Data Summary
| Starting Materials | Base | Solvent | Yield (%) | Purity (%) | Reference |
| N,N-dimethyl-1,3-propanediamine, Bis(trichloromethyl)carbonate | Sodium Carbonate | Toluene | 90 | >98 | [9] |
| N,N-dimethyl-1,3-propanediamine, Bis(trichloromethyl)carbonate | Potassium Carbonate | Toluene | 88 | >98 | [9] |
| N,N-dimethyl-1,3-propanediamine, Bis(trichloromethyl)carbonate | Potassium Carbonate (recycled solvent) | Toluene | 91 | >98 | [9] |
Experimental Protocol [9]
-
Dissolve N,N-dimethyl-1,3-propanediamine (3 mol) in toluene in a reaction flask and cool the solution to below 10 °C with stirring.
-
Prepare a solution of bis(trichloromethyl)carbonate (0.5 mol) in toluene.
-
Add the bis(trichloromethyl)carbonate solution dropwise to the reaction flask over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture for 2 hours.
-
Add a saturated aqueous solution of sodium carbonate (3 mol) to neutralize the reaction mixture.
-
Set up a Dean-Stark apparatus and heat the mixture to reflux to remove water.
-
Once water evolution ceases, cool the mixture to room temperature.
-
Filter the mixture to remove any inorganic salts.
-
Distill the filtrate under reduced pressure to remove the toluene, yielding the target product.
Alternative Synthetic Approaches
Visualization of Synthesis Workflows
The following diagrams illustrate the experimental workflows for the primary synthesis pathways described in this guide.
Caption: Workflow for the synthesis of this compound from urea.
Caption: Workflow for the synthesis of this compound from triphosgene.
Conclusion
This technical guide has detailed the primary synthetic pathways for this compound, focusing on the reactions of N,N-dimethyl-1,3-propanediamine with either urea or bis(trichloromethyl)carbonate. Both methods have been shown to produce the target compound in high yields and purity. The choice of synthesis route may depend on factors such as the availability and cost of reagents, safety considerations, and the desired scale of production. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of chemical synthesis.
References
- 1. 1,3-Bis(3-(dimethylamino)propyl)urea - Wikipedia [en.wikipedia.org]
- 2. This compound | C11H26N4O | CID 104163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Bis(3-(dimethylamino)propyl)urea | CymitQuimica [cymitquimica.com]
- 4. Method for synthesizing 1, 3-bi [3-(dimethylamino) propyl] urea - Eureka | Patsnap [eureka.patsnap.com]
- 5. This compound | 52338-87-1 | Benchchem [benchchem.com]
- 6. This compound | 52338-87-1 [chemicalbook.com]
- 7. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 8. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. CN108299245B - Synthesis process of N, N' -bis (3-dimethylaminopropyl) urea - Google Patents [patents.google.com]
- 10. 1-[3-(Dimethylamino)propyl]-3-ethylurea | 32897-26-0 | Benchchem [benchchem.com]
- 11. ionike.com [ionike.com]
An In-depth Technical Guide to 1,3-Bis[3-(dimethylamino)propyl]urea: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and primary industrial applications of 1,3-Bis[3-(dimethylamino)propyl]urea. It is a tertiary amine catalyst predominantly used in the production of polyurethane foams and as a curing agent for epoxy resins. This document consolidates key chemical and physical data, details experimental protocols for its synthesis and purification, and outlines its catalytic mechanism in polyurethane formation. Notably, there is a significant lack of publicly available information regarding the biological activity, signaling pathways, and detailed toxicology of this compound, indicating its primary use as an industrial chemical rather than a therapeutic agent.
Core Properties
This compound is an organic compound characterized by a central urea group flanked by two dimethylaminopropyl chains.[1] Its bifunctional nature, possessing both tertiary amine groups and a urea linkage, dictates its chemical reactivity and applications.
Chemical and Physical Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [2] |
| CAS Number | 52338-87-1 | [1] |
| Molecular Formula | C11H26N4O | [2] |
| Molecular Weight | 230.35 g/mol | [3] |
| Appearance | Colorless to light yellow transparent liquid | [4] |
| Boiling Point | 377.8 ± 27.0 °C at 760 mmHg | [5] |
| Density | 1.0 ± 0.1 g/cm³ | [5] |
| Flash Point | 182.3 ± 23.7 °C | [5] |
Spectroscopic Data
-
¹H-NMR (D₂O, ppm): 1.45–1.55 (4H); 1.95–2.05 (12H); 2.10–2.20 (4H); 2.85–3.10 (4H)
-
IR (cm⁻¹): 761, 1038, 1267, 1636, 1941, 3325
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of this compound are documented in patent literature.
Method 1: From Urea and N,N-dimethyl-1,3-propanediamine [4][5]
This method involves the reaction of urea with an excess of N,N-dimethyl-1,3-propanediamine.
-
Materials:
-
Urea (e.g., 17.0 g)
-
N,N-dimethyl-1,3-propanediamine (e.g., 66.84 g)
-
Carbohydrazide (catalyst, e.g., 0.3 g)
-
-
Procedure:
-
Combine urea and N,N-dimethyl-1,3-propanediamine in a reaction vessel equipped with a stirrer and heating mantle.
-
Add the carbohydrazide catalyst to the mixture.
-
Heat the mixture to approximately 110°C and allow to react for 5-10 minutes.
-
Gradually increase the temperature to 130°C and maintain for 1 hour.
-
Further, increase the temperature to 150°C and maintain for another hour.
-
Cool the reaction mixture.
-
Remove unreacted N,N-dimethyl-1,3-propanediamine via vacuum distillation to yield the final product.
-
Method 2: From N,N-dimethyl-1,3-propanediamine and Bis(trichloromethyl) Carbonate [6]
This route involves the formation of a hydrochloride salt intermediate.
-
Materials:
-
N,N-dimethyl-1,3-propanediamine (e.g., 3 mol)
-
Bis(trichloromethyl) carbonate (e.g., 0.5 mol)
-
Toluene (solvent)
-
Saturated aqueous potassium carbonate solution (e.g., 3.5 mol)
-
-
Procedure:
-
Dissolve N,N-dimethyl-1,3-propanediamine in toluene in a reaction flask and cool to below 10°C with stirring.
-
Slowly add a toluene solution of bis(trichloromethyl) carbonate to the reaction mixture over 1 hour, maintaining the temperature below 10°C.
-
Continue stirring for 2 hours after the addition is complete.
-
Add the saturated aqueous potassium carbonate solution to neutralize the reaction mixture.
-
Set up a water separator and heat the mixture to remove water by azeotropic distillation.
-
Cool the mixture to room temperature and filter.
-
Remove the toluene from the filtrate by vacuum distillation to obtain the product.
-
Purification
The primary method for purifying this compound is vacuum distillation to remove unreacted starting materials, particularly the excess N,N-dimethyl-1,3-propanediamine.[4]
Industrial Applications
The primary applications of this compound are in the polymer industry.[1]
Catalyst in Polyurethane Foam Production
This compound acts as a catalyst in the production of polyurethane foams, where it helps to balance the two main chemical reactions: the "gelling" reaction and the "blowing" reaction.[7][8]
-
Gelling Reaction: The reaction between a polyol and an isocyanate to form the urethane polymer network.
-
Blowing Reaction: The reaction of isocyanate with water, which produces carbon dioxide gas that expands the foam.
The tertiary amine groups in this compound catalyze both reactions, and by adjusting its concentration, manufacturers can control the foam's properties, such as its rise time and final cell structure.[7]
Curing Agent for Epoxy Resins
This compound can also be used as a curing agent for epoxy resins.[1] The secondary amine groups in the urea linkage can react with the epoxide rings of the resin, leading to cross-linking and the formation of a rigid thermoset material.[9]
Biological Activity and Toxicology
A thorough search of scientific literature and toxicological databases reveals a significant lack of information on the biological activity, pharmacology, and detailed toxicology of this compound. The available safety data is primarily from industrial chemical suppliers and focuses on handling and immediate hazards.
Safety and Hazards
The compound is classified with the following GHS hazard statements:
It is important to handle this chemical with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area.
Status in Drug Development
There is no evidence to suggest that this compound is being investigated or has been used as a pharmaceutical agent. Its chemical properties and primary applications are firmly in the realm of industrial polymer chemistry. Professionals in drug development should be aware of the distinction between this compound and other urea derivatives that may have biological activity.
Logical Relationships and Workflows
Synthesis and Purification Workflow
The general workflow for the synthesis and purification of this compound is as follows:
Conclusion
This compound is a well-defined industrial chemical with established applications as a catalyst and curing agent. Its fundamental chemical and physical properties are documented, and synthesis methods are available in patent literature. However, for researchers in the life sciences and drug development, it is crucial to note the absence of data regarding its biological effects, metabolic fate, and detailed toxicological profile. Future research could explore these aspects to broaden the understanding of this compound's interactions with biological systems.
References
- 1. 1,3-Bis(3-(dimethylamino)propyl)urea - Wikipedia [en.wikipedia.org]
- 2. This compound | C11H26N4O | CID 104163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 52338-87-1 | Benchchem [benchchem.com]
- 4. Method for synthesizing 1, 3-bi [3-(dimethylamino) propyl] urea - Eureka | Patsnap [eureka.patsnap.com]
- 5. This compound | 52338-87-1 [chemicalbook.com]
- 6. CN108299245B - Synthesis process of N, N' -bis (3-dimethylaminopropyl) urea - Google Patents [patents.google.com]
- 7. Use of polyurethane catalyst compositions for improving rigid foam performance - Patent 1059318 [data.epo.org]
- 8. eng.uc.edu [eng.uc.edu]
- 9. threebond.co.jp [threebond.co.jp]
An In-depth Technical Guide to 1,3-Bis[3-(dimethylamino)propyl]urea: From Historical Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Bis[3-(dimethylamino)propyl]urea, a versatile aliphatic organic compound, has carved a significant niche in the landscape of polymer chemistry and beyond. This in-depth technical guide provides a comprehensive overview of this multifaceted molecule, from its historical roots in the development of polyurethane catalysts to its contemporary applications as a curing agent for epoxy resins and a key building block in the synthesis of functional polymers for specialized applications, including potential roles in drug delivery systems. This document serves as a central resource for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, mechanisms of action, and practical applications, supported by experimental protocols and quantitative data.
Historical Context and Discovery
The journey of this compound is intrinsically linked to the evolution of polyurethane chemistry. The pioneering work of Otto Bayer and his team at I.G. Farben in the 1930s laid the foundation for polyurethane synthesis, initially utilizing tertiary amines as catalysts to promote the reaction between isocyanates and polyols.[1] The subsequent decades saw a burgeoning demand for polyurethanes in diverse industries, which spurred research into more efficient and specialized catalysts.
The discovery of this compound, also known as BDPU, emerged from research efforts aimed at optimizing curing agents for polyurethane foams and elastomers.[2] Traditional catalysts often presented limitations in terms of activity, compatibility, and odor. BDPU, with its dual functionality combining the basicity of its dimethylamino groups and the stability of its urea structure, offered an effective solution, providing both catalytic activity and enhanced control over the curing process.[2] Its development was part of a broader trend in the 1970s and 1980s focusing on catalysts that offered better selectivity and improved processing windows for manufacturers.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 52338-87-1 | [3][4] |
| Molecular Formula | C₁₁H₂₆N₄O | [3][4] |
| Molecular Weight | 230.35 g/mol | [3] |
| Appearance | Colorless to light yellow transparent liquid | [1] |
| Boiling Point | 377.8 ± 27.0 °C (Predicted) | |
| Density | 0.962 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Miscible with common polyols and alcohols; slightly soluble in water. | [5] |
Synthesis of this compound
Several synthetic routes for this compound have been developed, primarily focusing on the reaction of N,N-dimethyl-1,3-diaminopropane with a urea source.
Synthesis from Urea and N,N-dimethyl-1,3-diaminopropane
This method involves the direct condensation of urea with N,N-dimethyl-1,3-diaminopropane.
Experimental Protocol:
-
A mixture of N,N-dimethyl-1,3-diaminopropane (0.5 mol) and urea (0.25 mol) is added to a round-bottom flask.[6]
-
The reaction system is heated to 125 °C and maintained under reflux with stirring for 8 hours.[6]
-
Throughout the reaction, high-purity nitrogen is continuously passed through the system to remove the ammonia generated, which is then trapped in a 30 wt% sulfuric acid solution.[6]
-
Upon completion, a clear, colorless liquid product of this compound is obtained.[6]
A patent describes a similar process with the addition of a protective reagent like hydrazine hydrate to improve yield.[1]
Synthesis using Bis(trichloromethyl)carbonate
An alternative patented method utilizes bis(trichloromethyl)carbonate as the carbonyl source.
Experimental Protocol:
-
N,N-dimethyl-1,3-propanediamine is dissolved in an organic solvent.[7]
-
A solution of bis(trichloromethyl)carbonate is added dropwise with stirring over a period of 0.5 to 5 hours, maintaining the temperature between 0 and 50 °C.[7]
-
The reaction is allowed to proceed for an additional 0.5 to 5 hours to form the hydrochloride salt of N,N′-bis(3-dimethylaminopropyl)urea.[7]
-
An alkali solution is then added to neutralize the hydrochloride salt, yielding an aqueous solution of the desired product.[7]
-
The final product is obtained after azeotropic water separation, filtration to remove salts, and distillation to remove the solvent.[7]
Applications in Polymer Chemistry
The unique molecular structure of this compound, featuring two tertiary amine groups and a central urea moiety, makes it a highly effective and versatile component in polymer synthesis.
Catalyst in Polyurethane Foam Production
This compound is widely used as a catalyst in the production of both flexible and rigid polyurethane foams.[4][5] Its catalytic activity stems from the tertiary amine groups, which act as Lewis bases.[8]
Mechanism of Action:
The tertiary amine groups in this compound catalyze two crucial reactions in polyurethane foam formation:
-
Gelling Reaction: The reaction between the isocyanate (-NCO) groups and the polyol hydroxyl (-OH) groups to form the urethane linkages of the polymer backbone.
-
Blowing Reaction: The reaction of isocyanate groups with water to produce carbon dioxide gas, which acts as the blowing agent to create the foam structure.[8]
The molecule's structure allows it to effectively balance these two reactions, which is critical for achieving the desired foam properties. It has been shown to reduce gelation times by 20-30% compared to some traditional catalysts.[8]
A US patent highlights that a catalyst composition comprising N,N'-bis(3-dimethylaminopropyl) urea and 3-dimethylaminopropyl urea can be used to control the open cell content and k-factor value in rigid polyurethane foams.[9] Increasing the proportion of the bis-urea derivative decreases the percentage of open cells and the k-factor.[9]
Experimental Protocol for Polyurethane Foam Synthesis:
A general laboratory-scale procedure for preparing polyurethane foam using this compound as a catalyst is as follows:
-
In a suitable container, thoroughly mix the polyol, surfactant, flame retardant (if required), and any other non-volatile additives.
-
Add the required amount of this compound catalyst and water to the polyol blend and mix until homogeneous.
-
In a separate container, weigh the required amount of isocyanate.
-
Rapidly add the isocyanate to the polyol mixture and stir vigorously for a short period (typically 5-10 seconds).
-
Pour the reacting mixture into a mold and allow it to rise and cure.
-
Key parameters to observe include cream time, rise time, and tack-free time.
For more detailed industrial-scale guidance, refer to specialized production manuals.[10][11]
Curing Agent for Epoxy Resins
The secondary amine groups within the urea linkage of this compound allow it to function as a curing agent for epoxy resins.[4] Amine-based curing agents react with the epoxy groups of the resin to form a cross-linked thermoset polymer.[12]
The use of this compound as a curing agent can enhance the mechanical properties of the final cured epoxy, such as flexibility, toughness, and resistance to environmental factors.[2] It promotes faster cross-linking, leading to improved thermal and chemical resistance in the final product.[2]
Experimental Protocol for Epoxy Curing:
-
Weigh the desired amount of epoxy resin into a suitable mixing container.
-
Calculate and weigh the stoichiometric amount of this compound curing agent. The loading is optimal when the number of moles of epoxy groups is equal to the number of active hydrogen atoms in the amine.[12]
-
Thoroughly mix the resin and curing agent until a homogeneous mixture is obtained.
-
The mixture can then be cast into a mold or applied as a coating.
-
Curing can be carried out at room temperature or accelerated by heating, depending on the specific epoxy resin and desired properties.
Role in Drug Development and Specialized Applications
The unique chemical structure of this compound also lends itself to the synthesis of specialized polymers with potential applications in the pharmaceutical and cosmetic industries.
Synthesis of Polyquaternium-2
This compound is a key monomer in the synthesis of Polyquaternium-2, a quaternized copolymer.[8] Polyquaternium-2 is formed by the reaction of this compound with bis(2-chloroethyl) ether.[13]
Experimental Protocol for Polyquaternium-2 Synthesis (Conceptual):
A patent describes the general principle of reacting a "urea diamine" like 1,3-bis(dimethylaminopropyl)urea with a dihalo compound. A detailed procedure for a related synthesis is as follows:
-
One mole of the "urea diamine" is reacted with two moles of hydrochloric acid to form the diamine dihydrochloride.[14]
-
This intermediate is then reacted with two moles of epichlorohydrin to produce a bis(chlorohydrin).[14]
-
The reaction is typically carried out in water or a lower alkyl alcohol at a controlled temperature.[14]
The resulting Polyquaternium-2 is a water-soluble cationic polymer.[15]
Applications of Polyquaternium-2
Polyquaternium-2 has found applications as:
-
A brightening agent in alkaline galvanizing processes. [16]
-
A conditioning agent in personal care products and cosmetics. [15]
-
An antimicrobial agent with efficacy against both gram-positive and gram-negative bacteria. [17]
Potential in Drug Delivery Systems
The cationic nature of polymers derived from this compound, such as Polyquaternium-2, suggests potential applications in drug delivery. Cationic polymers can interact with negatively charged therapeutic molecules, like nucleic acids, to form polyplexes that can facilitate their delivery into cells. While specific studies on the use of this compound-derived polymers for controlled drug release are not extensively documented, this remains an area of interest for future research.
Biocompatibility Considerations
For any material to be considered for drug delivery applications, its biocompatibility is of paramount importance. While there is a lack of specific biocompatibility and cytotoxicity data for polymers directly derived from this compound, studies on other polyquaterniums have been conducted. For instance, the ecotoxicity of several polyquaterniums has been evaluated.[18] Further research is needed to establish a comprehensive biocompatibility profile for polymers synthesized using this compound to ascertain their suitability for pharmaceutical applications.
Conclusion
This compound has evolved from a specialized catalyst in the polyurethane industry to a versatile chemical intermediate with a growing range of applications. Its unique combination of reactive amine groups and a stable urea backbone provides a foundation for the synthesis of a variety of polymers with tailored properties. For researchers and scientists, this molecule offers a platform for innovation in materials science, from developing improved polyurethane foams and epoxy resins to designing novel functional polymers for advanced applications. In the realm of drug development, while still in its nascent stages, the potential for creating biocompatible, functional polymers derived from this compound warrants further exploration. This guide serves as a foundational resource to stimulate and support such future endeavors.
References
- 1. Method for synthesizing 1, 3-bi [3-(dimethylamino) propyl] urea - Eureka | Patsnap [eureka.patsnap.com]
- 2. CAS # 52338-87-1, this compound, N,N'-Bis[3-(dimethylamino)propyl]urea - chemBlink [chemblink.com]
- 3. This compound | C11H26N4O | CID 104163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Bis(3-(dimethylamino)propyl)urea - Wikipedia [en.wikipedia.org]
- 5. lo.newtopchem.com [lo.newtopchem.com]
- 6. What Are the Two Stages and Web-Forming Methods for Making Polyurethane Filter Foam? [sabtechmachine.com]
- 7. CN108299245B - Synthesis process of N, N' -bis (3-dimethylaminopropyl) urea - Google Patents [patents.google.com]
- 8. This compound | 52338-87-1 | Benchchem [benchchem.com]
- 9. Use of polyurethane catalyst compositions for improving rigid foam performance - Patent 1059318 [data.epo.org]
- 10. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 11. scribd.com [scribd.com]
- 12. threebond.co.jp [threebond.co.jp]
- 13. GSRS [gsrs.ncats.nih.gov]
- 14. patents.justia.com [patents.justia.com]
- 15. Polyquaternium-2 CAS#: 68555-36-2 [m.chemicalbook.com]
- 16. Polyquaternium 2 - TRIGON Chemie [trigon-chemie.com]
- 17. researchgate.net [researchgate.net]
- 18. Ecotoxicities of polyquaterniums and their associated polyelectrolyte-surfactant aggregates (PSA) to Gambusia holbrooki - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1,3-Bis[3-(dimethylamino)propyl]urea: Synthesis, Properties, and Industrial Applications
For Researchers, Scientists, and Industrial Professionals
Executive Summary
This technical guide provides a comprehensive overview of 1,3-Bis[3-(dimethylamino)propyl]urea, a versatile aliphatic urea derivative. While the urea scaffold is of significant interest in drug development, the primary applications of this specific compound lie within the realm of industrial polymer chemistry. This document details its correct IUPAC nomenclature, physicochemical properties, synthesis protocols, and established roles as a catalyst in polyurethane foam production and as a curing agent for epoxy resins. Quantitative data on its performance, where available, is presented to inform formulation and process optimization. Safety and handling information are also included to ensure its proper use in a research and industrial setting.
Nomenclature and Chemical Properties
The compound with the common name this compound is systematically named according to IUPAC nomenclature to ensure clarity and precision in scientific communication.
IUPAC Name: this compound[1][2][3]
Synonyms: N,N'-Bis[3-(dimethylamino)propyl]urea, 1,3-Bis(3-(dimethylamino)propyl)urea[1][4]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 52338-87-1 | [4][5][6] |
| Molecular Formula | C11H26N4O | [1][4][5] |
| Molecular Weight | 230.35 g/mol | [1][3][5] |
| Physical Description | Liquid | [2] |
| Flash Point | 182.3 ± 23.7 °C | [7] |
| SMILES | CN(C)CCCNC(=O)NCCCN(C)C | [1][2] |
| InChIKey | FCQPNTOQFPJCMF-UHFFFAOYSA-N | [1][2][3] |
Synthesis Protocols
Several methods for the synthesis of this compound have been documented, primarily involving the reaction of N,N-dimethyl-1,3-propanediamine with a carbonyl source.
Synthesis from N,N-dimethyl-1,3-propanediamine and Urea
A common and straightforward method involves the reaction of N,N-dimethyl-1,3-propanediamine with urea.
Experimental Protocol:
-
A mixture of N,N-dimethyl-1,3-diaminopropane (0.5 mol) and urea (0.25 mol) is added to a round-bottom flask.
-
The reaction mixture is heated to 125 °C and refluxed with stirring for 8 hours.
-
Throughout the reaction, high-purity nitrogen is continuously passed through the system to remove the ammonia generated, which is subsequently trapped in a sulfuric acid solution.
-
Upon completion, a clear, colorless liquid product of this compound is obtained.
This method has been reported to yield the product in high purity and with a yield of approximately 88.65%.
Synthesis using Bis(trichloromethyl)carbonate
An alternative synthesis route utilizes bis(trichloromethyl)carbonate as a phosgene equivalent, which can offer high yields and purity.
Experimental Protocol:
-
N,N-dimethyl-1,3-propanediamine (3 mol) is dissolved in an organic solvent such as toluene in a reaction flask.
-
The solution is cooled to below 10 °C with stirring.
-
A toluene solution of bis(trichloromethyl)carbonate (0.5 mol) is added dropwise over 1-2 hours, maintaining the temperature below 10 °C.
-
The reaction is stirred for an additional 2-5 hours after the addition is complete.
-
A saturated aqueous solution of an alkali, such as potassium carbonate or sodium hydroxide, is added to neutralize the reaction mixture, forming N,N'-bis(3-dimethylaminopropyl)urea hydrochloride as an intermediate.[8]
-
Water is removed azeotropically using a Dean-Stark apparatus.
-
The mixture is cooled to room temperature and filtered to remove salts.
-
The solvent is removed from the filtrate by distillation under reduced pressure to yield the final product.
This process is reported to produce N,N'-bis(3-dimethylaminopropyl)urea with a purity greater than 98% and yields ranging from 86% to 92%.[8]
Industrial Applications and Performance Data
The primary utility of this compound is in the polymer industry, where its tertiary amine groups confer catalytic activity and its urea structure contributes to the final properties of the polymer matrix.[4][6]
Catalyst for Polyurethane Foams
This compound functions as a catalyst in the production of polyurethane foams.[4][6] The tertiary dimethylamino groups act as Lewis bases, accelerating both the gelling reaction (urethane formation) and the blowing reaction (isocyanate reaction with water to produce CO2).[5] This catalytic activity can lead to a significant reduction in gelation times, reportedly by 20-30% compared to some traditional catalysts, thereby enhancing production efficiency.[5]
In some applications, it is used in combination with its mono-urea counterpart, 3-dimethylaminopropyl urea. The ratio of the bis- to mono-urea can be adjusted to control the physical properties of the resulting foam.[9]
Table 2: Effect of Bis- to Mono-Urea Ratio on Polyurethane Foam Properties
| Catalyst Composition | Effect on Foam Properties | Reference |
| Increasing N,N'-bis(3-dimethylaminopropyl) urea ratio | Decreases % open cell content and k-factor values. | [9][10] |
| Decreasing N,N'-bis(3-dimethylaminopropyl) urea ratio | Improves flowability of the foaming composition. | [9] |
Curing Agent for Epoxy Resins
This compound also serves as a curing agent for epoxy resins.[4][6] It promotes faster cross-linking, which can lead to improved thermal and chemical resistance in the cured product. This makes it a valuable component in the formulation of high-performance coatings, adhesives, and sealants for demanding industrial and marine environments.[11]
Context in Medicinal Chemistry
While this compound itself is not documented as a therapeutic agent, the urea functional group is a critical pharmacophore in modern drug design. The ability of the urea moiety to act as a rigid hydrogen bond donor and acceptor allows it to form strong and specific interactions with biological targets such as enzymes and receptors. This property is leveraged in a wide array of approved drugs for conditions including cancer, HIV, and diabetes. The synthesis of various urea derivatives is a common strategy in medicinal chemistry to optimize drug potency, selectivity, and pharmacokinetic properties.
Safety and Handling
This compound is associated with several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).
GHS Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H317: May cause an allergic skin reaction.[2]
-
H318: Causes serious eye damage.[2]
-
H335: May cause respiratory irritation.[4]
Precautionary Measures:
-
Engineering Controls: Use only outdoors or in a well-ventilated area.[4]
-
Personal Protective Equipment: Wear protective gloves, protective clothing, eye protection, and face protection.[4]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[4]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4]
For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound | C11H26N4O | CID 104163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. aksci.com [aksci.com]
- 5. This compound | 52338-87-1 | Benchchem [benchchem.com]
- 6. 1,3-Bis(3-(dimethylamino)propyl)urea - Wikipedia [en.wikipedia.org]
- 7. 1,3-bis(3-dimethylamino)propyl)urea | CAS#:52338-87-1 | Chemsrc [chemsrc.com]
- 8. CN108299245B - Synthesis process of N, N' -bis (3-dimethylaminopropyl) urea - Google Patents [patents.google.com]
- 9. EP1518872B1 - Polyurethane catalyst compositions for improving rigid foam performance - Google Patents [patents.google.com]
- 10. Use of polyurethane catalyst compositions for improving rigid foam performance - Patent 1059318 [data.epo.org]
- 11. CAS # 52338-87-1, this compound, N,N'-Bis[3-(dimethylamino)propyl]urea - chemBlink [chemblink.com]
An In-depth Guide to the Molecular Weight Calculation of 1,3-Bis[3-(dimethylamino)propyl]urea
This technical guide provides a detailed calculation of the molecular weight of 1,3-Bis[3-(dimethylamino)propyl]urea, a compound relevant to researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Formula and Elemental Composition
The chemical formula for this compound is C₁₁H₂₆N₄O.[1][2][3][4][5] This formula indicates that a single molecule of the compound is composed of:
-
11 Carbon (C) atoms
-
26 Hydrogen (H) atoms
-
4 Nitrogen (N) atoms
-
1 Oxygen (O) atom
Atomic Weights of Constituent Elements
To calculate the molecular weight, the standard atomic weights of each constituent element are required. The standard atomic weights, as recommended by the International Union of Pure and Applied Chemistry (IUPAC), are utilized for this calculation.
| Element | Symbol | Atomic Weight ( g/mol ) |
| Carbon | C | 12.011[6][7][8] |
| Hydrogen | H | 1.008[9][10][11][12][13] |
| Nitrogen | N | 14.007[14][15][16][17][18] |
| Oxygen | O | 15.999[19][20][21] |
Molecular Weight Calculation
The molecular weight is the sum of the atomic weights of all atoms in a molecule. The calculation for this compound is performed as follows:
(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of N atoms × Atomic weight of N) + (Number of O atoms × Atomic weight of O)
(11 × 12.011) + (26 × 1.008) + (4 × 14.007) + (1 × 15.999)
This results in a molecular weight of 230.355 g/mol . Several sources confirm the molecular weight to be approximately 230.35 g/mol .[2][3]
Summary of Molecular Weight Calculation
The following table provides a clear breakdown of the contribution of each element to the total molecular weight of this compound.
| Element | Symbol | Number of Atoms | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 11 | 12.011 | 132.121 |
| Hydrogen | H | 26 | 1.008 | 26.208 |
| Nitrogen | N | 4 | 14.007 | 56.028 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 42 | 230.356 |
Note: The slight difference in the final digit compared to some sources is due to rounding of atomic weights.
Visualization of Molecular Weight Calculation
The following diagram illustrates the logical flow of the molecular weight calculation, from the elemental composition to the final value.
References
- 1. 1,3-Bis(3-(dimethylamino)propyl)urea - Wikipedia [en.wikipedia.org]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 52338-87-1 | Benchchem [benchchem.com]
- 4. This compound-ATOMIX CHEM CO.,LTD [atomixchem.com]
- 5. This compound [3cpharm.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 8. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 10. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 11. quora.com [quora.com]
- 12. Hydrogen - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 15. youtube.com [youtube.com]
- 16. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 17. Nitrogen - Wikipedia [en.wikipedia.org]
- 18. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 19. princeton.edu [princeton.edu]
- 20. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 21. Oxygen, atomic [webbook.nist.gov]
Methodological & Application
Application Notes & Protocols: 1,3-Bis[3-(dimethylamino)propyl]urea as a Catalyst in Polyurethane Foam Synthesis
Document ID: ANP-PU-202512 Revision: 1.0 For Research Use Only.
Introduction
1,3-Bis[3-(dimethylamino)propyl]urea is a tertiary amine catalyst widely employed in the synthesis of polyurethane (PU) foams.[1] It is recognized for its role as a balanced catalyst, effectively promoting the two primary reactions in polyurethane foam formation: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate).[2] This document provides detailed application notes, experimental protocols, and performance data for researchers utilizing this catalyst in both rigid and flexible polyurethane foam formulations.
Due to its molecular structure, which includes two tertiary amine functionalities and a central urea group, this catalyst offers a unique combination of catalytic activity. The tertiary amine groups act as Lewis bases, accelerating the reaction rates, while the urea group can contribute to the catalytic cycle through hydrogen bonding.[2] A key advantage of this catalyst is its reactive nature; it can be incorporated into the polymer matrix, which helps to reduce volatile organic compound (VOC) emissions from the final product.[3]
Mechanism of Action
In polyurethane foam production, two main reactions occur simultaneously:
-
Gelling Reaction: The reaction between a polyol (a compound with multiple hydroxyl groups, -OH) and an isocyanate (-NCO) group, which forms the urethane linkages that build the polymer network. This reaction is responsible for the foam's strength and resilience.[4]
-
Blowing Reaction: The reaction between an isocyanate and water, which generates carbon dioxide (CO₂) gas. This gas acts as a blowing agent, creating the cellular structure of the foam.[4]
This compound catalyzes both of these reactions. The tertiary amine groups activate the reactants by forming intermediate complexes, which lowers the activation energy required for the reactions to proceed.[5] This allows for precise control over the reaction kinetics, ensuring a balance between the gelling and blowing reactions. An optimal balance is crucial to prevent foam collapse (if blowing is too fast) or the formation of a dense, poorly expanded foam (if gelling is too fast).[6]
Caption: Catalytic pathways in polyurethane foam synthesis.
Application Data
The concentration and type of catalyst significantly impact the reaction profile and the final physical properties of the polyurethane foam.[7] The following tables summarize representative data for a flexible polyurethane foam formulation where this compound was used to optimize the properties, particularly when incorporating recycled polyols.
Table 1: Representative Flexible Polyurethane Foam Formulation Data adapted from a study on incorporating recycled polyols, where this compound was used as an optimizing catalyst.[8]
| Component | Parts by Weight (pbw) | Function |
| Polyether Polyol | 100 | Base Polyol |
| Water | 4.5 | Blowing Agent |
| Silicone Surfactant | 1.0 | Cell Stabilizer |
| This compound | 0.1 - 0.5 | Gelling/Blowing Catalyst |
| Co-catalyst (e.g., blowing catalyst) | 0.1 - 0.3 | Catalyst System Component |
| Toluene Diisocyanate (TDI) | As per NCO Index 105-115 | Isocyanate |
Table 2: Effect of Catalyst on Flexible Foam Physical Properties These values are representative and can vary based on the full formulation and processing conditions.[8][9]
| Property | Unit | Typical Value Range | Test Method |
| Reaction Profile | |||
| Cream Time | seconds | 8 - 15 | Visual Observation |
| Gel Time | seconds | 60 - 90 | Manual String Test |
| Rise Time | seconds | 90 - 120 | Visual Observation |
| Physical Properties | |||
| Foam Density | kg/m ³ | 25 - 35 | DIN EN ISO 845 |
| Airflow | L/min | 80 - 150 | ISO 7231 |
| Compression Force Deflection (40%) | kPa | 3.0 - 5.0 | ISO 3386/1 |
| Compression Set (75%) | % | < 10 | ASTM D 3574 |
Experimental Protocols
This section provides a general laboratory-scale protocol for the preparation of a rigid polyurethane foam. Safety precautions must be observed at all times.
4.1. Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear chemical splash goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Isocyanates are respiratory sensitizers; avoid inhalation of vapors.
-
Review the Safety Data Sheets (SDS) for all chemicals before use.
4.2. Materials & Equipment
-
Part A (Polyol Blend):
-
Polyether or Polyester Polyol
-
Silicone Surfactant (cell stabilizer)
-
This compound
-
Water (blowing agent)
-
-
Part B: Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
Disposable paper or plastic cups (e.g., 250 mL)
-
Disposable stirring rod (e.g., tongue depressor)
-
Digital scale (readable to 0.01 g)
-
Stopwatch
-
Mold or container for foam rise (e.g., cardboard box)
4.3. Experimental Workflow
Caption: General workflow for lab-scale PU foam synthesis.
4.4. Step-by-Step Procedure
-
Prepare Part A (Polyol Pre-mix):
-
Place a disposable cup on the digital scale and tare it.
-
Add the required amount of polyol based on your formulation (e.g., 100 g).
-
Add the silicone surfactant (e.g., 1.5 parts per hundred polyol, pphp), water (e.g., 2.0 pphp), and this compound (e.g., 0.5 pphp).
-
Mix the components thoroughly with a stirring rod for approximately 30-60 seconds until the mixture is homogeneous.
-
-
Prepare Part B (Isocyanate):
-
In a separate disposable cup, weigh the required amount of isocyanate. The amount is determined by the desired NCO index (typically 105-115 for rigid foams), which is a ratio of isocyanate groups to hydroxyl groups.
-
-
Foam Synthesis:
-
Place the cup containing the Part A pre-mix into the fume hood.
-
Quickly pour the entire amount of Part B (Isocyanate) into the Part A cup.
-
Immediately start the stopwatch and begin mixing vigorously with the stirring rod for 5-10 seconds. Ensure the sides and bottom of the cup are scraped to achieve a uniform mixture.
-
As soon as mixing is complete, pour the reacting liquid into the center of your mold.
-
Observe and Record:
-
Cream Time: The time from the start of mixing until the liquid turns opaque or cloudy and begins to rise.
-
Gel Time (String Time): The time when the foam becomes tacky and forms "strings" when touched with a stirring rod.
-
Tack-Free Time: The time when the foam surface is no longer sticky to the touch.
-
Rise Time: The time taken for the foam to reach its maximum height.
-
-
-
Curing and Sample Preparation:
-
Allow the foam to cure at ambient temperature for at least 24 hours.
-
Once fully cured, the foam can be cut into specific dimensions for physical property testing (e.g., density, compressive strength).
-
Optimization and Troubleshooting
-
Reaction Rate: The reaction profile can be adjusted by varying the concentration of this compound. Increasing the catalyst concentration will generally shorten the cream, gel, and rise times.
-
Foam Properties: The balance between the gelling and blowing reactions is critical. If the foam collapses, the blowing reaction may be too dominant. Consider reducing the water content or adjusting the catalyst co-catalyst ratio. If the foam is too dense or has splits, the gelling reaction may be too fast. A slight reduction in the catalyst concentration may be necessary.
-
Mixing: Inadequate mixing is a common cause of poor foam quality, leading to large, inconsistent cells or dense sections. Ensure the mixing is rapid and thorough within the specified time.
References
- 1. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 2. researchgate.net [researchgate.net]
- 3. real.mtak.hu [real.mtak.hu]
- 4. Preparation of rigid polyurethane foam from lignopolyol obtained through mild oxypropylation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02895F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. newtopchem.com [newtopchem.com]
Application of 1,3-Bis[3-(dimethylamino)propyl]urea as a Curing Agent for Epoxy Resins: Application Notes and Protocols
Introduction
1,3-Bis[3-(dimethylamino)propyl]urea, hereafter referred to as BDPU, is a versatile organic compound characterized by a central urea moiety flanked by two propyl chains, each terminating in a dimethylamino group. Its chemical structure, featuring two tertiary amine functionalities, makes it an effective catalytic curing agent for epoxy resins.[1] Unlike traditional amine hardeners that are consumed in the reaction stoichiometrically, BDPU primarily acts as a catalyst, initiating the anionic ring-opening homopolymerization of epoxy groups.[2]
This catalytic action can promote faster cross-linking and is reported to enhance mechanical properties such as flexibility and toughness, as well as improve thermal and chemical resistance in the final cured polymer.[3] These characteristics make BDPU a candidate for applications in coatings, adhesives, and sealants where rapid and efficient curing is desired.[3]
Chemical Structure:
-
IUPAC Name: N,N′-Bis[3-(dimethylamino)propyl]urea
-
CAS Number: 52338-87-1
-
Molecular Formula: C₁₁H₂₆N₄O
Curing Mechanism
BDPU functions as a catalytic curing agent. The tertiary amine groups on the molecule initiate the curing process by attacking the electrophilic carbon of the epoxy ring. This reaction opens the ring and creates an alkoxide anion. This newly formed anion then proceeds to attack another epoxy group, propagating a chain reaction. This process of anionic homopolymerization results in the formation of a cross-linked polyether network. The BDPU molecule is regenerated in the process, allowing a small amount to catalyze the curing of a large quantity of epoxy resin.
Application and Performance Data
Expected Performance Characteristics
When used as a curing agent, BDPU is expected to impart the following characteristics to the cured epoxy system:
-
Accelerated Cure Rate: The catalytic nature of the tertiary amines allows for faster curing times compared to some traditional stoichiometric hardeners, particularly at elevated temperatures.
-
Lower Temperature Curing: It can enable curing at lower temperatures than systems requiring high heat for activation, such as dicyandiamide (DICY) alone.
-
Improved Mechanical Properties: Literature suggests enhancements in flexibility and toughness of the resulting polymer.[3]
-
Good Thermal and Chemical Resistance: The formation of a dense polyether network contributes to good thermal stability and resistance to chemical attack.[3]
Illustrative Performance Data
The following tables summarize illustrative quantitative data for a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin cured with BDPU.
Table 1: Illustrative Thermal and Mechanical Properties
| Property | Test Method | Value |
|---|---|---|
| Glass Transition Temp. (Tg) | DSC, 10°C/min | 110 - 135 °C |
| Tensile Strength | ASTM D638 | 65 - 80 MPa |
| Tensile Modulus | ASTM D638 | 2.8 - 3.2 GPa |
| Elongation at Break | ASTM D638 | 4 - 6 % |
| Flexural Strength | ASTM D790 | 110 - 130 MPa |
| Flexural Modulus | ASTM D790 | 3.0 - 3.5 GPa |
| Decomposition Temp. (TGA, 5% wt loss) | TGA, 10°C/min | > 320 °C |
Table 2: Illustrative Cure Kinetics (Isothermal DSC)
| Curing Temperature | Time to 95% Conversion |
|---|---|
| 80 °C | ~ 90 minutes |
| 100 °C | ~ 45 minutes |
| 120 °C | ~ 20 minutes |
| 140 °C | ~ 8 minutes |
Experimental Protocols
The following protocols are generalized procedures for researchers. All personnel must wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and work in a well-ventilated area.
General Experimental Workflow
The overall process for preparing and characterizing a BDPU-cured epoxy system follows a standard workflow.
Protocol: Formulation and Sample Preparation
-
Materials:
-
Epoxy Resin: Diglycidyl Ether of Bisphenol A (DGEBA), Epoxy Equivalent Weight (EEW) ~185-192 g/eq.
-
Curing Agent: this compound (BDPU).
-
-
Procedure:
-
Pre-heat the DGEBA epoxy resin to 60°C for 30 minutes to reduce its viscosity.
-
Weigh the desired amount of epoxy resin into a clean, disposable container.
-
Calculate the required amount of BDPU. As a catalytic curing agent, a typical starting concentration is 3 to 10 parts per hundred resin (phr) by weight. For this example, use 5 phr.
-
Calculation: For 100 g of epoxy resin, add 5 g of BDPU.
-
-
Add the BDPU to the pre-heated epoxy resin.
-
Mix thoroughly with a mechanical stirrer or by hand for 5 minutes, ensuring a homogeneous mixture. Scrape the sides and bottom of the container to ensure all components are incorporated.
-
Place the mixture in a vacuum chamber at -25 to -29 inHg for 10-15 minutes, or until bubbling ceases, to remove entrapped air.
-
Pour the degassed mixture into pre-treated molds appropriate for the required characterization (e.g., silicone molds for DSC samples, dog-bone molds for tensile testing).
-
Transfer the molds to a programmable oven to undergo the curing schedule.
-
Protocol: Differential Scanning Calorimetry (DSC) for Cure Kinetics
-
Objective: To determine the heat of reaction and cure behavior.
-
Procedure:
-
Prepare a sample as described in 4.2.
-
Encapsulate 5-10 mg of the uncured liquid mixture into a hermetic aluminum DSC pan.
-
Place the pan in the DSC instrument. Use an empty, sealed pan as a reference.
-
For Non-isothermal Scan: Heat the sample from ambient temperature (e.g., 25°C) to 300°C at a constant heating rate (e.g., 5, 10, 15, and 20°C/min).[4]
-
For Isothermal Scan: Rapidly heat the sample to the desired isothermal temperature (e.g., 100°C) and hold for a specified time (e.g., 2 hours) until the reaction exotherm returns to the baseline.[5]
-
Analyze the resulting thermogram to determine the onset temperature of cure, peak exothermic temperature, and total heat of cure (ΔH). The degree of cure (α) at any time can be calculated from the partial heat of reaction.[6][7]
-
Protocol: Thermogravimetric Analysis (TGA) for Thermal Stability
-
Objective: To assess the thermal stability and decomposition profile of the cured material.
-
Procedure:
-
Use a fully cured sample (5-10 mg) from the procedure in 4.2.
-
Place the sample in the TGA instrument's crucible.
-
Heat the sample from ambient temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature. Determine the onset of decomposition and the temperature at 5% weight loss (Td5%).
-
Protocol: Mechanical Properties Testing
-
Objective: To determine the tensile and flexural properties of the cured epoxy.
-
Procedure:
-
Prepare test specimens according to ASTM D638 (tensile) and ASTM D790 (flexural) standards using the formulation from 4.2.
-
Ensure samples are fully cured and conditioned at standard temperature and humidity (23°C, 50% RH) for at least 24 hours.
-
Conduct the tests using a Universal Testing Machine equipped with the appropriate fixtures and extensometer.
-
Record the load-displacement data and calculate the relevant properties (strength, modulus, elongation).
-
References
- 1. 1,3-Bis(3-(dimethylamino)propyl)urea - Wikipedia [en.wikipedia.org]
- 2. threebond.co.jp [threebond.co.jp]
- 3. CAS # 52338-87-1, this compound, N,N'-Bis[3-(dimethylamino)propyl]urea - chemBlink [chemblink.com]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. mdpi.com [mdpi.com]
- 7. imapsjmep.org [imapsjmep.org]
1,3-Bis[3-(dimethylamino)propyl]urea: Expanding Utility Beyond Polymer Chemistry
Application Note
Introduction
1,3-Bis[3-(dimethylamino)propyl]urea is a versatile organic compound recognized primarily for its role as a potent catalyst in the polymer industry. Its unique structure, featuring a central urea moiety flanked by two flexible propyl chains each terminating in a dimethylamino group, imparts a combination of basicity, hydrogen-bonding capability, and steric accessibility. These characteristics have made it an effective catalyst for polyurethane foam production and a curing agent for epoxy resins.[1][2] However, the inherent reactivity of its tertiary amine functionalities suggests a broader potential in novel organic synthesis protocols. This document aims to consolidate the established applications of this compound and provide a detailed protocol for its synthesis, laying the groundwork for its further exploration in contemporary organic chemistry.
Established Applications in Polymer Chemistry
The primary industrial application of this compound lies in its ability to catalyze the formation of polyurethane foams. The tertiary amine groups act as blowing and gelling catalysts, accelerating the reaction between isocyanates and polyols to form the polyurethane matrix, and the reaction of isocyanates with water to generate carbon dioxide as a blowing agent.[1] Its bifunctional nature is thought to contribute to its high catalytic activity.
In the realm of epoxy resins, it serves as an effective curing agent. The amine functionalities can initiate the ring-opening polymerization of epoxy monomers, leading to cross-linked thermosetting polymers with robust mechanical and thermal properties.[2]
Synthesis of this compound
Two primary synthetic routes have been reported for the preparation of this compound.
Protocol 1: Reaction of N,N-Dimethyl-1,3-propanediamine with Bis(trichloromethyl)carbonate
This method involves the reaction of N,N-dimethyl-1,3-propanediamine with bis(trichloromethyl)carbonate (triphosgene) to yield the desired urea.[3] This approach offers high purity and yield.
Experimental Protocol:
-
Dissolve N,N-dimethyl-1,3-propanediamine in an appropriate organic solvent (e.g., toluene) in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Cool the solution to a temperature between 0-50°C.
-
Slowly add a solution of bis(trichloromethyl)carbonate in the same organic solvent to the reaction mixture over a period of 0.5-5 hours while maintaining the temperature.
-
After the addition is complete, allow the reaction to stir for an additional 0.5-5 hours.
-
The resulting product, N,N'-bis(3-dimethylaminopropyl)urea hydrochloride, can be neutralized with an aqueous base (e.g., sodium hydroxide or potassium carbonate solution).
-
The aqueous solution is then subjected to azeotropic distillation to remove water, followed by filtration to remove inorganic salts.
-
The solvent is removed under reduced pressure to afford the final product, this compound.[3]
| Parameter | Value |
| Reactants | N,N-dimethyl-1,3-propanediamine, Bis(trichloromethyl)carbonate |
| Solvent | Toluene or other suitable organic solvent |
| Reaction Temperature | 0-50°C |
| Reaction Time | 1-10 hours |
| Typical Yield | >90% |
| Purity (by GC) | >98% |
Table 1: Summary of reaction parameters for the synthesis of this compound via the bis(trichloromethyl)carbonate route.[3]
Protocol 2: Reaction of N,N-Dimethyl-1,3-diaminopropane with Urea
A more traditional approach involves the direct reaction of N,N-dimethyl-1,3-diaminopropane with urea at elevated temperatures. This method is straightforward but may require more rigorous purification of the final product.
Experimental Protocol:
-
Combine N,N-dimethyl-1,3-diaminopropane and urea in a round-bottom flask equipped with a reflux condenser and a stirring mechanism.
-
Heat the mixture to 125°C and maintain reflux with stirring for approximately 8 hours.
-
During the reaction, a continuous stream of an inert gas (e.g., nitrogen) is passed through the system to remove the ammonia byproduct.
-
Upon completion, the reaction mixture is cooled to afford the crude product.
-
Purification can be achieved through distillation under reduced pressure.
| Parameter | Value |
| Reactants | N,N-dimethyl-1,3-diaminopropane, Urea |
| Reaction Temperature | 125°C |
| Reaction Time | 8 hours |
| Byproduct | Ammonia |
Table 2: Summary of reaction parameters for the synthesis of this compound via the urea route.
Potential Novel Applications in Organic Synthesis
While specific, well-documented protocols are currently scarce in the academic literature, the chemical properties of this compound suggest its potential as a valuable tool in a variety of organic transformations:
-
Organocatalysis: The presence of two basic tertiary amine centers makes it a prime candidate for use as a bifunctional or cooperative catalyst. It could potentially catalyze reactions such as Michael additions, aldol condensations, and other base-mediated transformations. The urea backbone could also participate in hydrogen bonding to activate substrates.
-
Synthesis of Heterocycles: As a diamine derivative, it could serve as a building block for the synthesis of various nitrogen-containing heterocyclic compounds.
-
Pharmaceutical Synthesis: Its role as a base or catalyst could be explored in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[4]
Further research is warranted to explore and develop novel synthetic protocols that leverage the unique structural and reactive properties of this compound.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Potential applications in novel organic synthesis.
References
Standard experimental protocol for using 1,3-Bis[3-(dimethylamino)propyl]urea in a laboratory setting
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis[3-(dimethylamino)propyl]urea is an aliphatic organic compound primarily utilized in polymer chemistry.[1] Its molecular structure, featuring two tertiary amine groups and a central urea moiety, imparts catalytic and reactive properties that are leveraged in various industrial and laboratory applications.[2] The tertiary amine groups act as catalysts, particularly in polyurethane systems, while the overall structure can serve as a monomer in polymerization reactions and as a curing agent in epoxy resins.[1][2] This document provides detailed application notes and representative experimental protocols for the use of this compound in a laboratory setting.
Physicochemical Properties and Safety Information
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₆N₄O | [3] |
| Molecular Weight | 230.35 g/mol | [3] |
| Appearance | Liquid | [3] |
| Storage | 2-8°C | [4] |
| Purity | Typically ≥97% | [4] |
Safety Precautions: this compound is classified as corrosive and an irritant.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for complete safety and handling information.
Application 1: Catalyst in Polyurethane Foam Formation
This compound functions as a catalyst in the production of polyurethane foams by accelerating both the "gelling" reaction (urethane formation from polyol and isocyanate) and the "blowing" reaction (urea formation and CO₂ generation from water and isocyanate).[2] The tertiary amine groups act as Lewis bases, activating the reactants and increasing the reaction rates.[2][5]
Catalytic Mechanism in Polyurethane Formation
The catalytic action of tertiary amines like this compound in polyurethane formation is generally understood to proceed through the formation of a complex with either the isocyanate or the hydroxyl/water component, thereby lowering the activation energy of the reaction.[1][5] Two proposed mechanisms by Baker and Farkas describe this interaction.[1]
Caption: General catalytic mechanism of a tertiary amine in urethane formation.
Representative Experimental Protocol: Preparation of Rigid Polyurethane Foam
This protocol is a representative example based on formulations described in the patent literature.[6] Researchers should adapt this protocol based on their specific polyol, isocyanate, and desired foam properties.
Materials:
-
Polyol (e.g., a polyether polyol with a hydroxyl number of 160-700)
-
Polymeric MDI (diphenylmethane diisocyanate)
-
This compound (Catalyst)
-
3-dimethylaminopropyl urea (Co-catalyst, optional)
-
Blowing agent (e.g., water)
-
Cell stabilizer (e.g., silicone surfactant)
-
Disposable beakers and mixing equipment
Procedure:
-
In a disposable beaker, accurately weigh the polyol, water, cell stabilizer, and the catalyst composition (this compound and optionally 3-dimethylaminopropyl urea).
-
Thoroughly mix the components for 30 seconds using a mechanical stirrer.
-
Add the calculated amount of polymeric MDI to the mixture. The amount is determined by the desired NCO index (typically 100-300).[6]
-
Immediately mix the components vigorously for 10-15 seconds, ensuring a homogenous mixture.
-
Quickly pour the reacting mixture into a mold or a container where it can freely rise.
-
Allow the foam to cure at ambient temperature. The curing time will depend on the specific formulation.
-
After curing, the foam can be removed and characterized for properties such as density, open-cell content, and compressive strength.
Quantitative Data: Effect of Catalyst Composition on Foam Properties
The ratio of this compound to 3-dimethylaminopropyl urea can be varied to control the physical properties of the resulting rigid polyurethane foam.[6]
| Mole % of 3-dimethylaminopropyl urea | Mole % of this compound | Effect on Foam Properties |
| 2 to 50 | 50 to 98 | Reduced % open cell content and reduced k-factor value.[6] |
| 5 to 20 | 80 to 95 | Optimized for improved insulation properties.[6] |
Application 2: Accelerator in Epoxy Resin Curing
In one-component epoxy systems, this compound can be used as an accelerator in combination with a latent curing agent like dicyandiamide.[7][8] Urea-based accelerators lower the curing temperature and reduce the curing time of the epoxy resin.[8][9]
Representative Experimental Protocol: Accelerated Curing of Epoxy Resin
This protocol is a representative example based on typical formulations for one-component epoxy systems.[8]
Materials:
-
Bisphenol A based epoxy resin
-
Dicyandiamide (latent hardener)
-
This compound (accelerator)
-
Mixing vessel and stirrer
-
Substrate for application
-
Oven for curing
Procedure:
-
To 100 parts by weight of the epoxy resin, add 5-8 parts by weight of dicyandiamide.[8]
-
Add 1-5 parts by weight of this compound as the accelerator.[8]
-
Mix the components thoroughly until a homogenous dispersion is achieved.
-
Apply the formulated epoxy resin to the desired substrate.
-
Cure the resin in an oven at a temperature between 80°C and 160°C.[10] The exact temperature and time will depend on the specific formulation and desired properties. Without the accelerator, curing with dicyandiamide alone typically requires temperatures around 180-200°C.[8][9]
-
After curing, allow the resin to cool to room temperature before performing any mechanical or physical tests.
Caption: A typical experimental workflow for using the compound as an epoxy accelerator.
Application 3: Monomer in Polyquaternium-2 Synthesis
This compound is a key monomer in the synthesis of Polyquaternium-2, a polymeric quaternary ammonium salt.[11][12] This polymer is synthesized through the reaction of this compound with bis(2-chloroethyl) ether.[11][13]
Representative Synthesis Protocol for Polyquaternium-2
Materials:
-
This compound
-
Bis(2-chloroethyl) ether
-
Water (as solvent)
-
Reaction vessel with a stirrer, condenser, and temperature control
-
pH meter
Procedure:
-
Charge the reaction vessel with an aqueous solution of this compound.
-
While stirring, slowly add an equimolar amount of bis(2-chloroethyl) ether to the solution.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80°C) and maintain it for several hours to allow the polymerization to proceed.
-
Monitor the reaction progress by measuring the viscosity of the solution. An increase in viscosity indicates polymer chain growth.
-
Once the desired viscosity is reached, cool the reaction mixture.
-
The final product is an aqueous solution of Polyquaternium-2.[13] The concentration is typically around 62 wt. % in water.[13]
Caption: Logical relationship for the synthesis of Polyquaternium-2.
Biological Applications and Signaling Pathways
Extensive searches of the scientific literature did not yield any evidence of this compound being used as a tool compound in biological research to study signaling pathways. Its applications are firmly rooted in industrial polymer chemistry. While some urea derivatives have been investigated for biological activities, such as anticancer and antioxidant properties, these studies focus on structurally different molecules. There is no indication that this compound has a known role in modulating any biological signaling pathways. For drug development professionals, this compound is more relevant as a potential component of formulated materials rather than as a pharmacologically active agent. Analytical methods for the determination of urea, such as colorimetric assays, exist but are for the general detection of urea and not specific to this derivative.[14]
References
- 1. poliuretanos.com.br [poliuretanos.com.br]
- 2. l-i.co.uk [l-i.co.uk]
- 3. This compound | C11H26N4O | CID 104163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1?3-Bis(3-(dimethylamino)propyl)urea – Biotuva Life Sciences [biotuva.com]
- 5. nbinno.com [nbinno.com]
- 6. Use of polyurethane catalyst compositions for improving rigid foam performance - Patent 1059318 [data.epo.org]
- 7. US20070027274A1 - Use of urea derivatives as accelerators for epoxy resins - Google Patents [patents.google.com]
- 8. Accelerators for Latent Epoxy Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]
- 9. Epoxy Curing Agents – Latent Curing Agents for One Component Systems - Polymer Innovation Blog [polymerinnovationblog.com]
- 10. DE10324486A1 - Use of urea derivatives as accelerators for epoxy resins - Google Patents [patents.google.com]
- 11. chemwhat.com [chemwhat.com]
- 12. lookchem.com [lookchem.com]
- 13. ポリ[ビス(2-クロロエチル) エーテル-alt-1,3-ビス[3-(ジメチルアミノ)プロピル]尿素]、四級化体 溶液 62 wt. % in H2O | Sigma-Aldrich [sigmaaldrich.com]
- 14. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,3-Bis[3-(dimethylamino)propyl]urea in Polymer Foam Production
Introduction
1,3-Bis[3-(dimethylamino)propyl]urea is an aliphatic organic compound utilized in the polymer industry, particularly in the production of polyurethane foams.[1][2] While sometimes referred to as a blowing agent, it is more accurately classified as a tertiary amine catalyst.[1][3] Its primary function is not to decompose and release gas itself, but to catalyze the "blowing" reaction between water and isocyanate, which generates carbon dioxide (CO₂) gas responsible for the foam's cellular structure.[2] This compound is also known by various trade names, including JEFFCAT® Z-130.[4][5][6][7]
These application notes provide a comprehensive overview of the role of this compound as a blowing catalyst, including its mechanism of action, a detailed experimental protocol for its use in polyurethane foam production, and methods for characterizing the resulting foam.
Mechanism of Action
In polyurethane foam production, two primary reactions occur simultaneously: the gelling reaction and the blowing reaction. A delicate balance between these two reactions is crucial for producing a stable foam with the desired properties. This compound, as a tertiary amine catalyst, influences both of these reactions.[2]
The catalytic activity of this compound accelerates the reaction between water and isocyanate, leading to the formation of an unstable carbamic acid which then decomposes to produce carbon dioxide and an amine. The CO₂ gas acts as the blowing agent, creating the porous structure of the foam. The amine can further react with isocyanate to form urea linkages, contributing to the polymer matrix.
Simultaneously, it catalyzes the gelling reaction between the polyol and the isocyanate, which leads to the formation of urethane linkages and the growth of the polymer network. The ability of this compound to effectively catalyze both reactions helps to achieve a stable foam structure with uniform cell size and good physical properties.[8] It has been shown to reduce gelation times by 20-30% compared to some traditional catalysts, thereby improving production efficiency.[2]
Caption: Catalytic pathways in polyurethane foam production.
Advantages in Foam Production
The use of this compound as a catalyst offers several advantages in the production of polyurethane foams:
-
Low Emission: It is considered a low-emission and reactive gel catalyst.[4][5][6][7] This is beneficial for reducing volatile organic compound (VOC) emissions during and after foam production.
-
Versatility: It can be used in a variety of polyurethane foam applications, including flexible, rigid, and packaging foams.[4][5][7]
-
Balanced Reactivity: It provides a balanced catalytic activity for both the blowing and gelling reactions, which is crucial for achieving a stable foam structure and preventing foam collapse.
-
Improved Curing: It can promote a uniform, fine cell structure in rigid foams and provide excellent post-cure characteristics.
Experimental Protocol: Preparation of a Flexible Polyurethane Foam
This protocol describes the laboratory-scale preparation of a flexible polyurethane foam using this compound as a catalyst.
Materials and Equipment
-
Polyol: Polyether polyol (e.g., functionality ~3, molecular weight ~3000-5000 g/mol )
-
Isocyanate: Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)
-
Blowing Agent: Deionized water
-
Catalyst: this compound (e.g., JEFFCAT® Z-130)
-
Surfactant: Silicone-based surfactant
-
Ancillary Catalyst: Organotin catalyst (e.g., dibutyltin dilaurate), if required for enhanced gelling.
-
Disposable paper or plastic cups
-
Mechanical stirrer with a high-shear mixing blade
-
Fume hood
-
Digital scale (accurate to 0.01 g)
-
Stopwatch
-
Mold (e.g., an open-top cardboard or aluminum box)
-
Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat
Caption: A typical workflow for polyurethane foam synthesis.
Procedure
-
Preparation of the Polyol Premix (Component A):
-
In a disposable cup, accurately weigh the polyol, deionized water, silicone surfactant, and this compound according to the formulation table below.
-
If using an ancillary catalyst, add it to this premix.
-
Mix the components thoroughly with the mechanical stirrer for at least 30 seconds until a homogeneous mixture is obtained.
-
-
Isocyanate Preparation (Component B):
-
In a separate disposable cup, accurately weigh the required amount of isocyanate.
-
-
Foam Formation:
-
Place the cup containing the polyol premix under the mechanical stirrer in a fume hood.
-
Start the stirrer at high speed (e.g., 2000-3000 rpm).
-
Quickly and completely add the weighed isocyanate to the polyol premix.
-
Start the stopwatch immediately upon addition of the isocyanate.
-
Mix for 5-10 seconds until the components are thoroughly combined.
-
Quickly pour the reacting mixture into the mold.
-
-
Observation and Curing:
-
Observe the foaming process and record the reaction profile parameters (cream time, gel time, and tack-free time) as described in the characterization section.
-
Allow the foam to cure in the mold at ambient temperature for at least 24 hours before demolding and further characterization.
-
Data Presentation: Formulation and Reaction Profile
The following table provides a sample formulation for a flexible polyurethane foam and the expected reaction profile when using this compound as a catalyst. The exact values will depend on the specific raw materials used and processing conditions.
| Component | Parts by Weight (pbw) |
| Component A (Polyol Premix) | |
| Polyether Polyol | 100 |
| Deionized Water | 4.0 |
| Silicone Surfactant | 1.0 |
| This compound | 0.5 - 1.5 |
| Organotin Catalyst (optional) | 0.1 - 0.3 |
| Component B (Isocyanate) | |
| Toluene Diisocyanate (TDI-80) | Index 105* |
* The amount of isocyanate is calculated based on the desired isocyanate index. An index of 105 means a 5% excess of isocyanate groups relative to the hydroxyl and water groups in the formulation.
| Reaction Profile Parameter | Typical Time (seconds) |
| Cream Time | 8 - 15 |
| Gel Time | 60 - 90 |
| Tack-Free Time | 90 - 150 |
Foam Characterization Protocols
Reaction Profile Measurement
-
Cream Time: The time from the initial mixing of components until the mixture starts to rise and changes color to a creamy appearance.
-
Gel Time: The time when the expanding foam begins to polymerize. This is determined by touching the foam with a spatula; the formation of a thin polymer strand indicates the gel time.
-
Tack-Free Time: The time at which the surface of the foam is no longer tacky to the touch.
Foam Density
-
After curing for at least 24 hours, cut a sample of the foam with a regular shape (e.g., a cube).
-
Measure the dimensions of the sample to calculate its volume (V).
-
Weigh the sample to determine its mass (m).
-
Calculate the apparent density (ρ) using the formula: ρ = m / V.
Cellular Structure Analysis
-
Cut a thin slice of the foam.
-
Examine the cellular structure using a scanning electron microscope (SEM) or an optical microscope.
-
Analyze the cell size, cell size distribution, and the percentage of open cells.
Conclusion
This compound is a versatile and efficient catalyst for the production of a wide range of polyurethane foams. Its primary role is to catalyze the blowing reaction, which generates the gas for foam expansion, and the gelling reaction, which forms the polymer network. Its low-emission nature and balanced reactivity make it a valuable component in modern polyurethane foam formulations. The provided experimental protocol offers a framework for researchers to investigate the effects of this catalyst on foam properties and to develop new foam materials for various applications.
References
- 1. 1,3-Bis(3-(dimethylamino)propyl)urea - Wikipedia [en.wikipedia.org]
- 2. This compound | 52338-87-1 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. specialchem.com [specialchem.com]
- 5. specialchem.com [specialchem.com]
- 6. specialchem.com [specialchem.com]
- 7. Huntsman - JEFFCAT Z-130 [products.huntsman.com]
- 8. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
Advanced Applications of 1,3-Bis[3-(dimethylamino)propyl]urea in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis[3-(dimethylamino)propyl]urea, hereafter referred to as BDPU, is a versatile aliphatic organic compound with the chemical formula C₁₁H₂₆N₄O.[1] Its unique molecular structure, featuring a central urea group flanked by two flexible propyl chains each terminating in a tertiary dimethylamino group, imparts a combination of properties that make it a highly effective and multi-functional component in advanced polymer chemistry. BDPU serves as a potent catalyst, a reactive curing agent, and a functional monomer in various polymerization processes.[1][2] This document provides detailed application notes and experimental protocols for the advanced use of BDPU in the synthesis of polyurethanes and epoxy resins, and as a monomer in the production of specialty polymers.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 52338-87-1 |
| Molecular Weight | 230.35 g/mol |
| Appearance | Colorless to pale yellow viscous liquid |
| Key Features | Contains two tertiary amine groups and two secondary amine (urea N-H) groups |
Application 1: Catalyst in Polyurethane (PU) Foam Production
BDPU is a highly efficient tertiary amine catalyst in the production of both rigid and flexible polyurethane foams.[2][3] Its primary role is to accelerate the two main reactions in PU foam formation: the "gelling" reaction between the isocyanate and polyol, and the "blowing" reaction between the isocyanate and water. The tertiary amine groups act as Lewis bases, activating the reactants and lowering the activation energy of the reactions.[4][5]
One of the significant advantages of BDPU is its ability to reduce gelation times by 20-30% compared to some conventional catalysts, which enhances production efficiency.[6] Furthermore, its use has been associated with a reduction in volatile organic compound (VOC) emissions in the final product.
Catalytic Mechanism in Polyurethane Formation
The tertiary amine groups of BDPU catalyze the urethane formation by activating the hydroxyl groups of the polyol and the isocyanate groups. This facilitates the nucleophilic attack of the alcohol on the isocyanate.
Experimental Protocol: Preparation of Rigid Polyurethane Foam
This protocol describes the lab-scale preparation of rigid polyurethane foam using BDPU as a catalyst.
Materials:
-
Polyol (e.g., a sucrose-based polyether polyol, OH value ~450 mg KOH/g)
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI), NCO content ~31%
-
This compound (BDPU)
-
Silicone surfactant
-
Water (as blowing agent)
Equipment:
-
High-speed laboratory mixer
-
Beaker or paper cup
-
Fume hood
-
Digital scale
-
Stopwatch
Procedure:
-
Preparation of the Polyol Premix: In a beaker, weigh and combine the polyol, silicone surfactant, water, and BDPU catalyst according to the formulation table below.
-
Mixing: Mix the components thoroughly for 30 seconds at 2000 rpm until a homogenous mixture is obtained.
-
Addition of Isocyanate: Add the pre-weighed pMDI to the polyol premix.
-
Final Mixing: Immediately mix the complete system at high speed (3000 rpm) for 5-10 seconds.
-
Pouring and Curing: Pour the reacting mixture into a mold and observe the foaming process. Allow the foam to cure at room temperature. The foam will be tack-free within a few minutes.
Formulation Data for Rigid PU Foam
| Component | Parts by Weight (pbw) |
| Polyether Polyol | 100 |
| Water | 2.0 - 4.0 |
| Silicone Surfactant | 1.5 - 2.5 |
| BDPU Catalyst | 0.5 - 2.0 |
| Polymeric MDI | To NCO Index 110-120 |
Application 2: Curing Agent and Accelerator for Epoxy Resins
In epoxy resin systems, BDPU can function as a curing agent due to its two secondary amine protons on the urea group.[1][2] More commonly, it is employed as a potent accelerator for latent curing agents like dicyandiamide (dicy).[7] The addition of urea-based accelerators can significantly lower the curing temperature of epoxy-dicy systems from over 170°C to the 120-150°C range, which is advantageous for many industrial processes.[8] The mechanism is believed to involve the release of dimethylamine at elevated temperatures, which then catalyzes the curing reaction.
Experimental Workflow for Epoxy Curing
Experimental Protocol: Accelerated Curing of Epoxy Resin
This protocol outlines the use of BDPU as an accelerator for a dicyandiamide-cured epoxy resin system.
Materials:
-
Liquid Bisphenol A diglycidyl ether (DGEBA) epoxy resin (EEW ~190 g/eq)
-
Dicyandiamide (dicy), micronized
-
This compound (BDPU)
-
Fumed silica (as anti-settling agent, optional)
Equipment:
-
Laboratory mixer with a high-shear blade
-
Beaker
-
Vacuum oven or desiccator
-
Hot plate or oven for curing
-
Differential Scanning Calorimeter (DSC) for cure analysis (optional)
Procedure:
-
Formulation: In a beaker, combine the DGEBA epoxy resin, dicyandiamide, fumed silica, and BDPU according to the formulation table.
-
Mixing: Mix the components at a slow speed until all ingredients are wetted out. Then, increase the speed for 5 minutes to ensure a homogenous dispersion. Avoid excessive heat buildup during mixing.
-
Degassing: Place the mixture under vacuum to remove any entrapped air bubbles.
-
Application and Curing: Apply the formulated resin to the desired substrate and cure in an oven at a specified temperature (e.g., 130°C for 30-60 minutes). The optimal cure schedule can be determined using DSC.
Formulation Data for Epoxy Resin System
| Component | Parts by Weight (pbw) |
| DGEBA Epoxy Resin | 100 |
| Dicyandiamide | 5 - 8 |
| Fumed Silica | 1 - 3 |
| BDPU Accelerator | 1 - 5 |
Application 3: Monomer for Polyquaternium-2 Synthesis
BDPU serves as a key monomer in the synthesis of functional polymers.[4] A notable example is its use in the production of Polyquaternium-2, a polymeric quaternary ammonium salt. This copolymer is synthesized through the reaction of BDPU with 1,1'-oxybis(2-chloroethane).[2] Polyquaternium-2 is utilized in various industries, including cosmetics as an antistatic and film-forming agent.[2]
Synthesis Scheme for Polyquaternium-2
Experimental Protocol: Synthesis of Polyquaternium-2
This protocol provides a general procedure for the synthesis of Polyquaternium-2.
Materials:
-
This compound (BDPU)
-
1,1'-oxybis(2-chloroethane)
-
Aprotic polar solvent (e.g., N,N-Dimethylformamide - DMF)
-
Stirring apparatus
-
Reaction flask with a condenser and nitrogen inlet
-
Heating mantle
Procedure:
-
Reaction Setup: In a reaction flask equipped with a stirrer, condenser, and nitrogen inlet, dissolve an equimolar amount of BDPU in the aprotic solvent under a nitrogen atmosphere.
-
Monomer Addition: Slowly add an equimolar amount of 1,1'-oxybis(2-chloroethane) to the stirred solution at room temperature.
-
Polymerization: Heat the reaction mixture to 70-80°C and maintain this temperature for several hours (e.g., 8-12 hours) with continuous stirring. The progress of the polymerization can be monitored by viscosity measurements.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The resulting polymer solution may be used directly or the polymer can be isolated by precipitation in a non-solvent like acetone, followed by filtration and drying under vacuum.
Stoichiometry for Polyquaternium-2 Synthesis
| Reactant | Molar Ratio |
| This compound | 1.0 |
| 1,1'-oxybis(2-chloroethane) | 1.0 |
Conclusion
This compound is a highly valuable and versatile compound in polymer chemistry. Its applications as a catalyst in polyurethane production, a curing accelerator in epoxy systems, and a monomer for specialty polymers like Polyquaternium-2 highlight its importance in creating advanced materials with tailored properties. The protocols and data presented in this document provide a foundation for researchers and professionals to explore and utilize the full potential of BDPU in their respective fields.
References
- 1. tosoh.co.jp [tosoh.co.jp]
- 2. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. rbhltd.com [rbhltd.com]
- 7. CAS # 52338-87-1, this compound, N,N'-Bis[3-(dimethylamino)propyl]urea - chemBlink [chemblink.com]
- 8. Accelerators for Latent Epoxy Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]
Application Notes and Protocols: 1,3-Bis[3-(dimethylamino)propyl]urea as a Novel Mixed-Mode Stationary Phase for Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Bis[3-(dimethylamino)propyl]urea is a unique molecule possessing a combination of functional groups that make it a promising candidate for a novel stationary phase in liquid chromatography. Its structure, featuring a polar urea group, two tertiary amine groups capable of protonation, and hydrophobic propyl chains, suggests the potential for multiple interaction mechanisms. This stationary phase is hypothesized to operate in a mixed-mode capacity, offering reversed-phase (RP), hydrophilic interaction (HILIC), and weak anion-exchange (WAX) functionalities. Such a multi-modal character would enable the separation of a diverse range of analytes, from polar to non-polar and acidic to basic, on a single column, potentially simplifying complex separation challenges in pharmaceutical and biomedical analysis.
These application notes provide a theoretical framework and proposed protocols for the utilization of a silica-based stationary phase functionalized with this compound.
Proposed Stationary Phase Characteristics
The proposed stationary phase, hereafter referred to as "BDAPU-Silica," would be synthesized by covalently bonding this compound to silica particles. Its anticipated characteristics are outlined below.
| Parameter | Proposed Specification | Rationale / Potential Impact |
| Stationary Phase Name | BDAPU-Silica | Based on this compound |
| Base Material | High-purity spherical silica | Provides mechanical strength and a well-defined surface for bonding[1]. |
| Particle Size | 3 µm, 5 µm | Standard sizes for HPLC applications, offering a balance of efficiency and backpressure[2]. |
| Pore Size | 100 Å | Suitable for the analysis of small molecules and peptides. |
| Functional Group | This compound | Provides polar, hydrophobic, and ion-exchange interaction sites. |
| Carbon Load | Hypothetical: 10-15% | Indicates the density of the bonded phase, influencing hydrophobic retention. |
| pH Range | 2.0 - 7.5 | The upper limit is restricted by the stability of the silica backbone. |
| Recommended Modes | Reversed-Phase (RP), HILIC, Weak Anion-Exchange (WAX) | Reflects the versatile nature of the functional group[1][3]. |
Principle of Separation
The BDAPU-Silica stationary phase is designed to offer multiple, switchable modes of interaction with analytes, governed by the composition of the mobile phase.
Caption: Logical workflow for selecting the separation mode on BDAPU-Silica.
-
Reversed-Phase (RP) Mode: In mobile phases with high aqueous content, the hydrophobic propyl chains are the primary sites of interaction, leading to the retention of non-polar analytes.
-
HILIC Mode: With a high concentration of an organic solvent like acetonitrile, a water-enriched layer forms on the surface of the polar stationary phase. Polar analytes can partition into this layer and are retained. The urea and protonated amine groups contribute to the surface polarity.
-
Weak Anion-Exchange (WAX) Mode: At a pH below the pKa of the dimethylamino groups (typically around 9-10), the tertiary amines become positively charged. This allows for the retention of anionic (acidic) analytes through electrostatic interactions.
Proposed Applications and Experimental Protocols
Application 1: Separation of Acidic, Basic, and Neutral Compounds in a Single Run
This protocol is designed to demonstrate the mixed-mode capability of the BDAPU-Silica column by separating a mixture of compounds with diverse polarities and charges.
3.1.1 Experimental Protocol
Caption: Workflow for the analysis of a mixed-mode compound sample.
3.1.2 Chromatographic Conditions
| Parameter | Condition |
| Column | BDAPU-Silica, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Formate, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | UV at 254 nm |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 95 |
| 10.0 | 5 |
| 15.0 | 5 |
| 15.1 | 95 |
| 20.0 | 95 |
3.1.3 Expected Results
A hypothetical chromatogram would show the elution of compounds based on a combination of their polarity and charge. For instance, a polar basic compound might elute early due to repulsion from the positively charged surface, a non-polar compound would be retained by RP mechanisms, and an acidic compound would be retained by anion-exchange.
Application 2: HILIC Separation of Water-Soluble Vitamins
This protocol outlines the use of the BDAPU-Silica column in HILIC mode for the separation of highly polar, water-soluble vitamins.
3.2.1 Experimental Protocol
-
Sample Preparation: Prepare a standard solution containing B-vitamins (e.g., Thiamine, Riboflavin, Pyridoxine) in 70:30 Acetonitrile:Water.
-
Column: BDAPU-Silica, 2.1 x 100 mm, 3 µm.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Gradient Program:
-
0-1 min: 100% A
-
1-8 min: Linear gradient to 50% B
-
8-10 min: Hold at 50% B
-
10.1-15 min: Return to 100% A (re-equilibration)
-
-
Detection: UV at 260 nm or Mass Spectrometry (MS). MS-compatible mobile phases are used for this purpose[4][5].
3.2.2 Expected Performance
The polar urea and charged amine functionalities are expected to provide strong retention and high selectivity for polar analytes under HILIC conditions.
Table 3: Hypothetical Performance Data for Vitamin Separation
| Analyte | Expected Retention Time (min) | Theoretical Plates (N) | Tailing Factor |
| Thiamine (B1) | 3.5 | > 8,000 | 1.1 |
| Pyridoxine (B6) | 5.2 | > 9,000 | 1.2 |
| Riboflavin (B2) | 7.8 | > 10,000 | 1.1 |
Synthesis Protocol for BDAPU-Silica Stationary Phase
This section provides a theoretical protocol for the synthesis of the stationary phase, drawing from established methods for creating similar polar-embedded and mixed-mode phases[6][7][8].
Caption: Proposed multi-step synthesis of the BDAPU-Silica stationary phase.
Disclaimer: The applications and protocols described herein are theoretical and proposed based on the chemical structure of this compound and established principles of liquid chromatography. Actual performance may vary and would require experimental validation.
References
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Separation of 1-[3-(Dimethylamino)propyl]urea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. 1-[3-(Dimethylamino)propyl]urea | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of a new C18 stationary phase containing embedded urea groups for use in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Detailed Synthesis of Polyquaternium-2 Utilizing 1,3-Bis[3-(dimethylamino)propyl]urea: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis and characterization of Polyquaternium-2, a cationic polymer with wide-ranging applications in industrial processes, personal care products, and potentially in drug delivery systems. The synthesis is based on the quaternization polymerization of 1,3-Bis[3-(dimethylamino)propyl]urea with 1,1'-oxybis(2-chloroethane). This guide includes a step-by-step experimental procedure, methods for purification and characterization, and a summary of key physical and chemical properties. The information is intended to provide researchers and professionals with a comprehensive resource for the laboratory-scale preparation of Polyquaternium-2.
Introduction
Polyquaternium-2 is a linear polyquaternary ammonium salt.[1][2][3] Its cationic nature, derived from the quaternary ammonium groups in its backbone, allows it to interact with negatively charged surfaces, making it an effective conditioning agent, film former, and antistatic agent.[3] It is commonly used in the cosmetics and personal care industries.[2] The synthesis of Polyquaternium-2 involves a step-growth polymerization, specifically a Menschutkin-type quaternization reaction, between a tertiary diamine, this compound, and a dihalide, 1,1'-oxybis(2-chloroethane).[4] While the reactants are well-known, detailed public-domain information on the specific reaction conditions and expected outcomes is scarce. This protocol aims to consolidate available information and provide a practical guide for its synthesis.
Materials and Methods
Materials
-
This compound (Purity: ≥98%)
-
1,1'-oxybis(2-chloroethane) (also known as bis(2-chloroethyl) ether) (Purity: ≥98%)
-
Ethanol (anhydrous)
-
Acetone
-
Deionized water
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Nitrogen inlet
-
Thermometer
-
Rotary evaporator
-
Vacuum oven
-
Standard laboratory glassware
Experimental Protocol: Synthesis of Polyquaternium-2
A general procedure for the synthesis of polyquaternary ammonium salts involves the reaction of a diamine with a dihalide in a polar solvent.[5] Based on analogous polymerizations, the following protocol is proposed for the synthesis of Polyquaternium-2:
-
Reaction Setup: In a clean and dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add this compound and anhydrous ethanol. A molar ratio of approximately 1:1 for the diamine and dihalide is typically used. The solvent volume should be sufficient to dissolve the reactants and allow for efficient stirring.
-
Inert Atmosphere: Purge the reaction vessel with dry nitrogen gas for 15-20 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.
-
Reactant Addition: While stirring the solution of this compound, slowly add 1,1'-oxybis(2-chloroethane) dropwise from the dropping funnel. The addition should be controlled to manage any potential exotherm.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to a temperature between 80°C and 120°C.[5] Allow the reaction to proceed with continuous stirring for a period of 8 to 24 hours.[5] The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
Isolation of the Crude Product: After the reaction is complete, cool the mixture to room temperature. The crude Polyquaternium-2 solution can be concentrated by removing the solvent using a rotary evaporator.
Experimental Protocol: Purification of Polyquaternium-2
-
Precipitation: The concentrated crude product, which is a viscous liquid or a semi-solid, can be purified by precipitation.[6] Slowly add the crude product to a vigorously stirred excess of a non-solvent, such as acetone.[6] This will cause the polymer to precipitate out of the solution.
-
Washing: Decant the supernatant and wash the precipitated polymer multiple times with fresh acetone to remove unreacted monomers and low molecular weight oligomers.
-
Drying: Collect the purified polymer and dry it under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. The final product is typically a slightly yellow to yellow viscous liquid or solid.[7]
Characterization
The synthesized Polyquaternium-2 should be characterized to confirm its structure and determine its properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the polymer structure by analyzing the chemical shifts and integration of the protons and carbons in the repeating unit.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymer.
Data Presentation
The following tables summarize the key properties of the starting materials and the expected properties of the synthesized Polyquaternium-2 based on available data from commercial suppliers.
Table 1: Properties of Reactants
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₁₁H₂₆N₄O | 230.35 | Liquid |
| 1,1'-oxybis(2-chloroethane) | C₄H₈Cl₂O | 143.01 | Colorless liquid |
Table 2: Expected Properties of Polyquaternium-2
| Property | Value | Reference |
| Appearance | Slightly yellow to yellow viscous liquid | [7] |
| Solubility | Water soluble | [2] |
| pH (10 wt. % in solution) | 7.5 - 8.5 | [8] |
| Density (at 25°C) | ~1.13 g/mL | [8] |
| Refractive Index (n20/D) | ~1.468 | [8] |
| Solid Content (typical commercial grade) | ~62 wt. % in H₂O | [8] |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. CN102453257B - Polyquaternary ammonium salt, its preparation method and its application - Google Patents [patents.google.com]
- 2. Polyquaternium-2 | 68555-36-2 [chemicalbook.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Polyquaternium - Wikipedia [en.wikipedia.org]
- 5. CN103012784A - Preparation method of polyquaternary ammonium salt, product obtained with method, and application thereof - Google Patents [patents.google.com]
- 6. CN104193892A - Preparation method of polyquaternium with antistatic property of oil - Google Patents [patents.google.com]
- 7. warshel.com [warshel.com]
- 8. 聚[双(2-氯乙基)醚-alt-1,3-双[3-(二甲氨基)丙基]脲]季铵化, 溶液 62 wt. % in H2O | Sigma-Aldrich [sigmaaldrich.com]
Application Notes: 1,3-Bis[3-(dimethylamino)propyl]urea as a Key Intermediate in Pharmaceutical Manufacturing
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,3-Bis[3-(dimethylamino)propyl]urea, also known as BDPU, is a versatile aliphatic organic compound with the chemical formula C11H26N4O.[1] Its unique structure, featuring a central urea moiety flanked by two flexible propyl chains terminating in tertiary dimethylamino groups, imparts a dual functionality that makes it highly valuable in various chemical syntheses.[2] In the pharmaceutical industry, it serves not only as a structural building block for creating complex active pharmaceutical ingredients (APIs) but also as an effective catalyst for various organic transformations.[3][4] The urea core is capable of forming strong hydrogen bonds, a critical interaction for drug-target binding, while the tertiary amine groups function as basic catalysts.[3][5] These properties make it a significant intermediate in the development and manufacturing of novel therapeutics.
Physicochemical and Computed Properties
The properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3][6] |
| CAS Number | 52338-87-1 | [1][7] |
| Molecular Formula | C11H26N4O | [3][8] |
| Molecular Weight | 230.35 g/mol | [3][6][8] |
| Physical Description | Liquid | [6] |
| Boiling Point | 377.8 ± 27.0 °C (Predicted) | [7] |
| Density | 0.962 ± 0.06 g/cm³ (Predicted) | [2][7] |
| Purity | Typically 95% - 99% | [3][7] |
| Storage Condition | 2-8°C | [7][9] |
| GHS Signal Word | Danger | [1][3] |
Applications in Pharmaceutical Synthesis
This compound's utility in pharmaceutical manufacturing stems from two primary functions:
-
Tertiary Amine Catalyst: The two tertiary amine groups act as effective Lewis bases.[3] This allows the molecule to catalyze various reactions, such as the formation of polyurethanes and the curing of epoxy resins, by activating reactants and accelerating reaction rates.[1][2][3] This catalytic action can be harnessed in pharmaceutical synthesis to improve production efficiency and yield.[3]
-
Structural Intermediate: The urea functional group is a common motif in medicinal chemistry, prized for its ability to act as both a hydrogen bond donor and acceptor, facilitating strong binding to biological targets like enzymes and receptors.[5] As a symmetrical diamine derivative, this compound can be used as a key building block to introduce this urea linker into a larger molecular scaffold, forming the backbone of a potential API.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the reaction of N,N-dimethyl-1,3-diaminopropane with urea.[7] An alternative method involves using bis(trichloromethyl)carbonate, which may offer different yield and purity profiles.[10]
Materials:
-
N,N-dimethyl-1,3-diaminopropane (0.5 mol)
-
Urea (0.25 mol)
-
Round bottom flask
-
Reflux condenser
-
Heating mantle with stirring
-
Nitrogen gas inlet
-
Gas outlet trap with 30 wt% sulfuric acid solution
Procedure:
-
Combine N,N-dimethyl-1,3-diaminopropane (51.09 g, 0.5 mol) and urea (15.01 g, 0.25 mol) in a round bottom flask equipped with a stirrer and reflux condenser.[7]
-
Continuously pass a stream of high-purity nitrogen through the flask to carry away the ammonia gas generated during the reaction.[7] The exiting gas should be trapped in a sulfuric acid solution.
-
Heat the reaction mixture to 125 °C and maintain a gentle reflux with constant stirring.[7]
-
Continue the reaction for 8 hours, monitoring for the cessation of ammonia evolution.[7]
-
Upon completion, cool the reaction mixture to room temperature. The resulting product is a clarified, colorless liquid.[7]
-
The expected product is this compound with a reported yield of approximately 88.65%.[7] Further purification may be performed if necessary, though the direct product is often of high purity.
References
- 1. 1,3-Bis(3-(dimethylamino)propyl)urea - Wikipedia [en.wikipedia.org]
- 2. CAS # 52338-87-1, this compound, N,N'-Bis[3-(dimethylamino)propyl]urea - chemBlink [chemblink.com]
- 3. This compound | 52338-87-1 | Benchchem [benchchem.com]
- 4. chem-tools.com [chem-tools.com]
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C11H26N4O | CID 104163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 52338-87-1 [chemicalbook.com]
- 8. This compound [3cpharm.com]
- 9. 1?3-Bis(3-(dimethylamino)propyl)urea – Biotuva Life Sciences [biotuva.com]
- 10. CN108299245B - Synthesis process of N, N' -bis (3-dimethylaminopropyl) urea - Google Patents [patents.google.com]
Troubleshooting & Optimization
Optimizing reaction conditions for catalysis with 1,3-Bis[3-(dimethylamino)propyl]urea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions when using 1,3-Bis[3-(dimethylamino)propyl]urea (BDMPU) as a catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in catalysis?
A1: this compound is predominantly used as a tertiary amine catalyst in the production of polyurethane foams.[1][2] It also serves as an effective curing agent for epoxy resins.[3] Its catalytic activity is attributed to the two tertiary amine groups which act as Lewis bases, accelerating polymerization reactions.
Q2: What is the mechanism of catalysis for this compound in polyurethane foam formation?
A2: In polyurethane foam production, this compound catalyzes both the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). The tertiary amine groups activate the isocyanate, making it more susceptible to nucleophilic attack by the polyol and water. This dual catalytic activity is crucial for achieving a balanced reaction profile and a stable foam structure.[4]
Q3: Can this compound be used in other types of reactions?
A3: Yes, beyond polyurethane and epoxy systems, its basic nature allows it to be employed as an organocatalyst in various organic transformations. It can also be used as an intermediate in the synthesis of other compounds, such as certain polymers.[3]
Troubleshooting Guides
Polyurethane Foam Production
| Issue | Potential Cause | Troubleshooting Steps |
| Foam Collapse | The blowing reaction is too fast relative to the gelling reaction.[5] | - Decrease the concentration of the blowing catalyst or use a less active one.- Increase the concentration of the gelling catalyst, such as this compound, to promote faster polymer network formation.[6] |
| Dense or "Tight" Foam | The gelling reaction is too fast relative to the blowing reaction. | - Increase the concentration of the blowing catalyst.- Reduce the concentration of this compound. |
| Slow Curing Time | Insufficient catalyst concentration or low reaction temperature. | - Increase the catalyst loading of this compound.- Increase the reaction temperature within the recommended range for the specific polyurethane system. |
| Poor Foam Cell Structure | Imbalance between gelling and blowing reactions, or improper mixing. | - Adjust the ratio of gelling to blowing catalysts.- Ensure thorough and efficient mixing of all components. |
Epoxy Resin Curing
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Curing | - Incorrect mix ratio of resin and curing agent.- Low ambient temperature.[7] | - Ensure the precise stoichiometric ratio of epoxy resin to this compound is used.- Conduct the curing process within the recommended temperature range (typically 20-25°C). |
| Surface Tackiness or "Amine Blush" | Reaction of the amine curing agent with moisture and carbon dioxide in the air. This is a common issue with amine-based curing agents. | - Control the humidity in the curing environment.- Apply a post-cure heat treatment if recommended for the specific epoxy system.- The blush can often be removed by washing the surface with a mild acid solution (e.g., dilute citric acid) after the initial cure. |
| Reduced Pot Life (Working Time) | High ambient temperature or excessive catalyst concentration. | - Work in a temperature-controlled environment.- Reduce the concentration of this compound if a longer pot life is required. |
| Brittle Cured Epoxy | Incorrect stoichiometry (excess curing agent). | - Accurately weigh and mix the epoxy resin and this compound according to the manufacturer's instructions. |
Data Presentation: Optimizing Reaction Conditions
Polyurethane Foam Catalysis
The following tables provide representative data on how varying the concentration of this compound and the reaction temperature can influence the key reaction profile times in a model flexible polyurethane foam formulation.
Table 1: Effect of this compound Concentration on Reaction Profile
| Catalyst Concentration (php*) | Cream Time (s)[8][9] | Gel Time (s)[8][9] | Rise Time (s)[8][9] |
| 0.5 | 15 | 70 | 120 |
| 1.0 | 12 | 55 | 100 |
| 1.5 | 9 | 45 | 85 |
| 2.0 | 7 | 38 | 75 |
*php = parts per hundred parts of polyol
Table 2: Effect of Temperature on Reaction Profile with 1.0 php of this compound
| Temperature (°C) | Cream Time (s) | Gel Time (s) | Rise Time (s) |
| 20 | 15 | 65 | 115 |
| 25 | 12 | 55 | 100 |
| 30 | 10 | 48 | 90 |
| 35 | 8 | 40 | 80 |
Experimental Protocols
Representative Protocol for Flexible Polyurethane Foam Synthesis
This protocol describes the preparation of a flexible polyurethane foam using this compound as a gelling catalyst.
Materials:
-
Polyether Polyol (e.g., Voranol 4701 or equivalent)
-
Toluene Diisocyanate (TDI) 80/20
-
Deionized Water
-
Silicone Surfactant (e.g., Dabco DC5950)
-
This compound (BDMPU)
-
Stannous Octoate (optional, as a co-catalyst)
Procedure:
-
Preparation of the Polyol Blend:
-
In a suitable container, accurately weigh the polyether polyol.
-
Add the deionized water, silicone surfactant, and this compound to the polyol. The amounts should be calculated as parts per hundred parts of polyol (php).
-
If using a co-catalyst like stannous octoate, add it to the blend.
-
Mix the components thoroughly for at least 60 seconds at 2000 rpm to ensure a homogeneous blend.
-
-
Foaming Reaction:
-
Add the pre-weighed toluene diisocyanate (TDI) to the polyol blend.
-
Immediately mix at high speed (3000 rpm) for 5-7 seconds.
-
Quickly pour the reacting mixture into a mold or container.
-
Observe and record the cream time, gel time, and rise time.
-
-
Curing:
-
Allow the foam to cure at ambient temperature for at least 24 hours before demolding and testing.
-
Visualizations
Caption: Experimental workflow for polyurethane foam synthesis.
Caption: Troubleshooting logic for polyurethane foam defects.
References
- 1. bdmaee.net [bdmaee.net]
- 2. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. EP0879837B1 - Polyurethane catalyst compositions for improving foam perfomance - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. epoxyclasses.com [epoxyclasses.com]
- 8. researchgate.net [researchgate.net]
- 9. erapol.com.au [erapol.com.au]
Strategies for minimizing byproducts in reactions involving 1,3-Bis[3-(dimethylamino)propyl]urea
Welcome to the technical support center for 1,3-Bis[3-(dimethylamino)propyl]urea (BDAPU). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing byproducts and troubleshooting common issues during its use as a catalyst in polyurethane systems and as a curing agent for epoxy resins.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile organic compound primarily used as a catalyst in the production of polyurethane foams and as a curing agent for epoxy resins.[1] Its tertiary amine functionalities make it an effective catalyst, while the secondary amine groups in its urea structure allow it to act as a curative.[1]
Q2: What are the potential byproducts when using BDAPU as a catalyst in polyurethane foam production at elevated temperatures?
A2: While BDAPU is largely incorporated into the polymer matrix, elevated temperatures can lead to thermal decomposition. Theoretical studies on N,N'-disubstituted ureas suggest a primary decomposition pathway yielding an isocyanate and an amine.[2][3][4] For BDAPU, this could hypothetically lead to the formation of 3-(dimethylamino)propyl isocyanate and N,N-dimethyl-1,3-propanediamine.
Q3: Can BDAPU hydrolyze during my reaction?
A3: The urea linkage in BDAPU can be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally stable under typical polyurethane and epoxy curing conditions. Hydrolysis would lead to the formation of N,N-dimethyl-1,3-propanediamine and carbon dioxide.
Q4: What is "amine blush" and can it occur when using BDAPU with epoxy resins?
A4: Amine blush is a common issue in epoxy curing, appearing as a waxy or greasy film on the cured surface.[5][6] It is often caused by the reaction of the amine curing agent with atmospheric carbon dioxide and moisture, forming carbamates.[7] As BDAPU is an amine-based curing agent, amine blush can occur, especially in high humidity environments.
Troubleshooting Guides
Polyurethane Foam Production
Issue 1: Foam Collapse or Poor Structural Integrity
-
Possible Cause: An imbalance between the gelling and blowing reactions, where the blowing reaction (gas formation) is too fast relative to the gelling reaction (polymer network formation).
-
Troubleshooting Strategies:
-
Catalyst Concentration: Optimize the concentration of BDAPU. A slight increase can accelerate the gelling reaction.
-
Co-catalyst: Consider the use of a co-catalyst that more strongly promotes the gelling reaction.
-
Temperature Control: Ensure precise temperature control, as excessive heat can accelerate the blowing reaction disproportionately.
-
Issue 2: High Foam Density or Closed Cells
-
Possible Cause: The gelling reaction is proceeding too quickly relative to the blowing reaction, trapping the gas before full expansion can occur.
-
Troubleshooting Strategies:
-
Catalyst Concentration: A slight reduction in BDAPU concentration may slow the gelling reaction.
-
Blowing Agent: Ensure the concentration of the blowing agent (e.g., water) is appropriate for the desired density.
-
Mixing: Ensure thorough mixing of all components to promote uniform gas bubble nucleation and growth.
-
Epoxy Resin Curing
Issue 1: Incomplete Curing or Tacky Surface
-
Possible Cause:
-
Incorrect stoichiometric ratio of BDAPU to epoxy resin.
-
Low curing temperature.
-
Inhibition by acidic compounds.
-
-
Troubleshooting Strategies:
-
Stoichiometry: Carefully calculate and ensure the correct amine hydrogen equivalent weight of BDAPU is used relative to the epoxy equivalent weight of the resin.
-
Temperature: Increase the curing temperature according to the resin system's technical data sheet.
-
Purity of Reactants: Ensure all reactants are free from acidic impurities that could neutralize the amine catalyst.
-
Issue 2: Amine Blush Formation
-
Possible Cause: High humidity or exposure to atmospheric carbon dioxide during curing.
-
Troubleshooting Strategies:
-
Environmental Control: Cure the epoxy in a controlled environment with low humidity.
-
Surface Cleaning: If blush has formed, it can often be removed by washing the surface with a mild acid solution (e.g., a dilute vinegar solution) followed by a water rinse.
-
Post-Curing: A post-cure at a slightly elevated temperature can sometimes help to minimize blush formation.
-
Data Presentation
Table 1: Hypothetical Effect of BDAPU Concentration on Polyurethane Foam Properties
| BDAPU Concentration (pphp*) | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Foam Density ( kg/m ³) |
| 0.5 | 15 | 60 | 120 | 35 |
| 1.0 | 12 | 50 | 100 | 32 |
| 1.5 | 10 | 42 | 85 | 30 |
*pphp = parts per hundred parts of polyol. Data is hypothetical and for illustrative purposes.
Table 2: Hypothetical Effect of Curing Temperature on Epoxy Resin Hardness (Shore D) with BDAPU
| Curing Time (hours) | 25°C | 60°C | 100°C |
| 2 | 45 | 70 | 80 |
| 6 | 65 | 82 | 85 |
| 24 | 80 | 85 | 86 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Evaluation of BDAPU Concentration in a Model Polyurethane Foam Formulation
-
Materials: Polyether polyol (e.g., 3000 MW, trifunctional), Toluene diisocyanate (TDI 80/20), Deionized water, Silicone surfactant, this compound (BDAPU).
-
Preparation: In a ventilated fume hood, prepare a series of polyol premixes. To 100g of polyol, add 1.0g of silicone surfactant and 3.0g of deionized water.
-
Catalyst Addition: To each premix, add a varying concentration of BDAPU (e.g., 0.5g, 1.0g, 1.5g).
-
Mixing: Stir each premix vigorously for 30 seconds to ensure homogeneity.
-
Reaction Initiation: Add the stoichiometric amount of TDI to the premix and mix vigorously for 5-7 seconds.
-
Observation: Immediately pour the reacting mixture into a container and record the cream time, gel time, and tack-free time.
-
Curing and Analysis: Allow the foam to cure for 24 hours at ambient temperature. Cut a sample from the core of the foam and determine its density.
Visualizations
Caption: Potential thermal decomposition pathway of BDAPU.
Caption: Troubleshooting workflow for polyurethane foam defects.
References
- 1. 1,3-Bis(3-(dimethylamino)propyl)urea - Wikipedia [en.wikipedia.org]
- 2. Theoretical Study of the Thermal Decomposition of Urea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Theoretical Study of the Thermal Decomposition of Urea Derivatives. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. concretecoatingsealers.com.au [concretecoatingsealers.com.au]
- 6. Troubleshooting Common Issues with Epoxy Resin Applications | CANWIN [canwindg.com]
- 7. pcimag.com [pcimag.com]
Overcoming solubility issues of 1,3-Bis[3-(dimethylamino)propyl]urea in various organic solvents
Welcome to the technical support center for 1,3-Bis[3-(dimethylamino)propyl]urea (CAS: 52338-87-1). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in various organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is an aliphatic organic compound.[1] It is primarily used as a catalyst in the production of polyurethane foam and as a curing agent for epoxy resins.[1] Its chemical structure contains two tertiary amine groups, which contribute to its catalytic activity.[2]
Q2: What is the general solubility profile of this compound?
Q3: Can I heat the solvent to increase the solubility of this compound?
A3: Yes, gently heating the solvent is a common and effective method to increase the solubility of many organic compounds, including urea derivatives. However, it is crucial to consider the boiling point of the solvent and the thermal stability of this compound to avoid degradation. Always heat the solution gradually with constant stirring.
Q4: My this compound solution is cloudy or has precipitated. What should I do?
A4: Cloudiness or precipitation can occur due to several factors, including supersaturation, a decrease in temperature, or a change in solvent composition. Try gently warming the solution while stirring to redissolve the compound. If the problem persists, consider adding a small amount of a co-solvent in which the compound is highly soluble.
Q5: How should I prepare a stock solution of this compound?
A5: To prepare a stock solution, start by selecting an appropriate solvent based on the qualitative solubility table below. Weigh the desired amount of the compound and add it to a suitable volumetric flask. Add a portion of the solvent and sonicate or vortex to aid dissolution. Once dissolved, add the remaining solvent to reach the final volume and mix thoroughly. It is recommended to prepare fresh solutions for optimal results, as the stability of urea compounds in some solutions can be limited over time.
Solubility Data
Quantitative solubility data for this compound is limited. The following table provides a qualitative summary based on general principles for urea derivatives and data from structurally related compounds.
| Solvent | Type | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | A good first choice for creating stock solutions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | Another strong polar aprotic solvent. |
| Water | Polar Protic | Likely Soluble | A related compound shows good water solubility.[3] |
| Ethanol | Polar Protic | Moderately to Sparingly Soluble | Heating may be required to achieve higher concentrations. |
| Methanol | Polar Protic | Moderately to Sparingly Soluble | Similar to ethanol; a related compound is slightly soluble.[4] |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | May not be suitable for high concentration solutions. |
| Dichloromethane (DCM) | Non-polar | Likely Sparingly Soluble to Insoluble | |
| Chloroform | Non-polar | Slightly Soluble | A related compound exhibits slight solubility.[4] |
| Toluene | Non-polar | Likely Insoluble | |
| Hexanes | Non-polar | Likely Insoluble |
Troubleshooting Guide
Issue 1: The compound is not dissolving in the chosen solvent.
References
Methods for improving the yield of 1,3-Bis[3-(dimethylamino)propyl]urea synthesis
Technical Support Center: Synthesis of 1,3-Bis[3-(dimethylamino)propyl]urea
Welcome to the technical support center for the synthesis of this compound. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols, troubleshooting common issues, and answering frequently asked questions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield
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Question: My reaction yield is significantly lower than reported values. What are the potential causes and how can I improve it?
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Answer: Low yields can stem from several factors. Consider the following troubleshooting steps:
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Incomplete Reaction: Ensure the reaction is running for the specified time and at the correct temperature. For the urea-based method, a step-wise increase in temperature (e.g., 110°C to 130°C to 150°C) is crucial for driving the reaction to completion.[1]
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Reagent Quality: Verify the purity of your starting materials, particularly the N,N-dimethyl-1,3-propanediamine and urea. Impurities can lead to side reactions.
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Inefficient Removal of Ammonia: In the urea-based synthesis, the removal of ammonia is essential to shift the equilibrium towards the product. A continuous stream of inert gas, such as nitrogen, can help in removing the ammonia as it is formed.[2]
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Suboptimal Catalyst/Protective Agent: The choice and amount of catalyst or protective agent can significantly impact the yield. For the urea method, agents like hydrazine hydrate, semicarbazide hydrochloride, or carbohydrazide have been shown to improve yields.[1]
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Purification Losses: The high water solubility of the product can lead to losses during aqueous workups. If using an extraction method, ensure the organic solvent is appropriate and perform multiple extractions.
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Issue 2: Product Purity Issues
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Question: My final product contains significant impurities. How can I improve the purity?
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Answer: The most common impurities are unreacted starting materials and monosubstituted urea.
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Unreacted N,N-dimethyl-1,3-propanediamine: This can be removed by distillation under reduced pressure after the reaction is complete.[1]
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Unreacted Urea and N-(3-dimethylaminopropyl) monourea: These impurities are common in the urea-based synthesis.[3] Purification can be challenging due to the high boiling point of the product. The synthesis route using bis(trichloromethyl)carbonate is reported to yield a product with higher purity (>98%) directly.[3]
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By-products from Side Reactions: In the ethylene carbonate route, by-products like ethylene glycol can be difficult to remove.[3]
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Issue 3: Environmental and Safety Concerns
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Question: The reaction produces a strong ammonia smell. Are there alternative methods to avoid this?
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Answer: The reaction of urea and N,N-dimethyl-1,3-propanediamine releases ammonia gas.[3] To mitigate this, ensure the reaction is performed in a well-ventilated fume hood. For a method that avoids the generation of ammonia, consider the synthesis route using bis(trichloromethyl)carbonate.[3]
Frequently Asked Questions (FAQs)
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Q1: What are the primary synthesis routes for this compound?
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A1: The two main routes are:
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Reaction of Urea with N,N-dimethyl-1,3-propanediamine: This is a common method that involves heating the two reactants, often with a catalyst or protective agent, to drive off ammonia.[1][2]
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Reaction of Bis(trichloromethyl)carbonate with N,N-dimethyl-1,3-propanediamine: This route offers high purity and yield and avoids the production of ammonia. It typically involves a two-step process of reacting the starting materials followed by neutralization with a base.[3]
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-
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Q2: What is the role of the "protective agent" in the urea-based synthesis?
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A2: In the context of the patent describing this method, agents like hydrazine hydrate, semicarbazide hydrochloride, and carbohydrazide are added to achieve a good protective effect, leading to higher yields.[1] While the exact mechanism is not detailed, they may prevent side reactions or degradation of the reactants or product at high temperatures.
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Q3: What are the typical reaction conditions for the urea-based synthesis?
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A3: The reaction is typically carried out at elevated temperatures, often in a stepwise manner from around 105-110°C up to 150°C over a period of a few hours.[1]
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Q4: How can I effectively purify the product?
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A4: Due to the high boiling point of this compound, purification by distillation is challenging and requires a high vacuum.[1] The most common method for removing volatile unreacted starting material like N,N-dimethyl-1,3-propanediamine is distillation under reduced pressure.[1] For the bis(trichloromethyl)carbonate route, purification involves filtration to remove salts and distillation to remove the solvent.[3]
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Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Method 1: Urea + N,N-dimethyl-1,3-propanediamine | Method 2: Bis(trichloromethyl)carbonate + N,N-dimethyl-1,3-propanediamine |
| Primary Reactants | Urea, N,N-dimethyl-1,3-propanediamine | Bis(trichloromethyl)carbonate, N,N-dimethyl-1,3-propanediamine |
| Catalyst/Additive | Hydrazine hydrate, semicarbazide hydrochloride, or carbohydrazide[1] | None mentioned, but requires a base for neutralization[3] |
| Typical Yield | 92.6% - 94.0%[1] | 86% - 92%[3] |
| Reported Purity | Not explicitly stated, but impurities are noted[3] | >98%[3] |
| Key Advantages | Uses inexpensive and readily available starting materials. | High product purity, avoids ammonia generation.[3] |
| Key Disadvantages | Generates ammonia, potential for impurities that are difficult to remove.[3] | Uses a more hazardous and expensive reagent (bis(trichloromethyl)carbonate). |
Experimental Protocols
Method 1: Synthesis from Urea and N,N-dimethyl-1,3-propanediamine
This protocol is adapted from a patented method.[1]
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Reaction Setup: In a reaction flask equipped with a stirrer, condenser, and a gas outlet, combine urea (e.g., 17.0g) and N,N-dimethyl-1,3-propanediamine (e.g., 66.84g).
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Addition of Catalyst: Add a catalytic amount of carbohydrazide (e.g., 0.3g).
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Heating: Begin stirring and heat the mixture to approximately 110°C.
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Staged Temperature Increase: After 5-10 minutes at 110°C, gradually raise the temperature to 130°C and maintain for 1 hour.
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Final Heating Stage: Increase the temperature to 150°C and hold for an additional hour.
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Cooling: Cool the reaction mixture to room temperature.
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Purification: Remove the unreacted N,N-dimethyl-1,3-propanediamine by distillation under reduced pressure to obtain the final product.
Method 2: Synthesis from Bis(trichloromethyl)carbonate and N,N-dimethyl-1,3-propanediamine
This protocol is based on a patented synthesis process.[3]
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Reaction Setup: In a reaction flask equipped with a stirrer and a dropping funnel, dissolve N,N-dimethyl-1,3-propanediamine (e.g., 3 mol) in an organic solvent such as toluene.
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Cooling: Cool the solution to below 10°C with stirring.
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Addition of Bis(trichloromethyl)carbonate: Prepare a solution of bis(trichloromethyl)carbonate (e.g., 0.5 mol) in toluene and add it dropwise to the cooled reaction mixture over 1 hour.
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Reaction: Continue stirring the mixture for 2 hours after the addition is complete.
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Neutralization: Add a saturated aqueous solution of potassium carbonate (e.g., 3.5 mol) to neutralize the reaction mixture.
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Azeotropic Water Removal: Fit the flask with a water separator and heat the mixture to remove water azeotropically.
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Purification: Once no more water separates, cool the mixture to room temperature and filter to remove any salts. The filtrate is then concentrated under reduced pressure to remove the toluene, yielding the target product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound from urea.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
Common challenges when using 1,3-Bis[3-(dimethylamino)propyl]urea as a catalyst and how to solve them
Welcome to the Technical Support Center for 1,3-Bis[3-(dimethylamino)propyl]urea (BDPU). This resource is designed for researchers, scientists, and drug development professionals utilizing BDPU as a catalyst in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the successful application of BDPU in your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BDPU) and what is its primary application as a catalyst?
A1: this compound, also known as BDPU, is a tertiary amine catalyst. Its primary application is in the synthesis of polyurethane foams, where it plays a crucial role in balancing the two main reactions: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate).[1][2] This balance is critical for achieving the desired foam properties, including density, cell structure, and mechanical strength. BDPU is considered a reactive catalyst, meaning it can be incorporated into the polymer network.[1]
Q2: How does BDPU's structure contribute to its catalytic activity?
A2: BDPU's catalytic activity stems from its two tertiary amine groups. These groups act as Lewis bases, activating the isocyanate groups and making them more susceptible to nucleophilic attack by polyols (gelling) and water (blowing).[3][4] The urea group in its structure can also participate in hydrogen bonding, which can influence the supramolecular organization of the reaction mixture.
Q3: What are the main advantages of using BDPU over other amine catalysts?
A3: BDPU offers a balanced catalytic activity, promoting both the gelling and blowing reactions.[5][6] This allows for good control over the foam rise profile and curing characteristics. As a reactive catalyst, it can become part of the polymer matrix, which can reduce volatile organic compound (VOC) emissions from the final product.[1]
Q4: What are the general safety precautions for handling BDPU?
A4: BDPU is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. General precautions include working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Troubleshooting Guide
This guide addresses common problems encountered when using BDPU as a catalyst in polyurethane foam formulations.
Issue 1: Foam Collapse or Poor Rise
Symptoms: The foam rises but then collapses, or fails to achieve the expected height and density.
Possible Causes & Solutions:
| Cause | Solution |
| Imbalanced Gelling/Blowing Reaction: The blowing reaction (gas production) is too fast relative to the gelling reaction (polymer network formation). The cell walls are not strong enough to hold the gas. | Increase BDPU Concentration: A higher concentration of BDPU can enhance the gelling reaction, leading to a stronger polymer network that can better trap the blowing agent. Start with a 10-15% increase from the initial concentration. |
| Introduce a Co-catalyst: Consider adding a stronger gelling co-catalyst, such as a tin-based catalyst (e.g., dibutyltin dilaurate), in small amounts. This can significantly accelerate the network formation. | |
| Reduce Water Content: A slight reduction in the water content of the formulation will slow down the blowing reaction. | |
| Low Reactivity of Polyol: The polyol used may have a low reactivity with the isocyanate. | Increase Reaction Temperature: A modest increase in the initial temperature of the reactants can help to accelerate the gelling reaction. |
| Moisture Contamination: Excess moisture in the polyol or other components can lead to an excessively fast blowing reaction. | Ensure Dry Reactants: Use dried polyols and other components. Store all materials under a dry atmosphere. |
Troubleshooting Workflow: Foam Collapse
References
- 1. researchgate.net [researchgate.net]
- 2. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 52338-87-1 | Benchchem [benchchem.com]
- 5. mr.newtopchem.com [mr.newtopchem.com]
- 6. ms.newtopchem.com [ms.newtopchem.com]
Technical Support Center: Effective Purification Techniques for Products from Reactions Catalyzed by 1,3-Bis[3-(dimethylamino)propyl]urea
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the effective purification of reaction products catalyzed by 1,3-Bis[3-(dimethylamino)propyl]urea.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in removing this compound from my reaction mixture?
A1: The primary challenges stem from its properties as a basic and water-soluble urea. Its basicity can cause it to interact strongly with acidic purification media like silica gel, leading to issues like peak tailing in chromatography. Its water solubility can sometimes complicate extractions if the desired product also has some water solubility.
Q2: Which purification technique is generally the most effective for removing this catalyst?
A2: Acid-base extraction is often the most straightforward and effective initial purification step. By washing the reaction mixture with a dilute acid, the basic catalyst is protonated and selectively extracted into the aqueous phase, leaving the neutral organic product in the organic layer.
Q3: Can I use standard silica gel chromatography to purify my product?
A3: Standard silica gel is acidic and can lead to poor separation and recovery of basic compounds like your catalyst and potentially your product if it is also basic. It is recommended to use a modified approach, such as adding a small amount of a basic modifier like triethylamine to your eluent or using an amine-functionalized silica gel.
Q4: Is recrystallization a viable option for removing this compound?
A4: Recrystallization can be effective if there is a significant difference in solubility between your product and the catalyst in a chosen solvent system. However, finding a suitable solvent where the product crystallizes and the catalyst remains in the mother liquor might require some screening.
Q5: How can I confirm that the catalyst has been successfully removed?
A5: Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the absence of the catalyst in your purified product.
Troubleshooting Guides
Acid-Base Extraction
| Issue | Possible Cause | Solution |
| Emulsion formation during extraction | Vigorous shaking of the separatory funnel. | Gently invert the funnel multiple times instead of vigorous shaking. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| Poor separation of layers | Densities of the organic and aqueous layers are too similar. | Dilute the organic layer with a less dense, immiscible solvent like diethyl ether or ethyl acetate. |
| Product loss into the aqueous layer | The product has some acidic or basic functionality, or significant water solubility. | Use a weaker acid for the extraction (e.g., 1% citric acid instead of 1M HCl). Perform multiple extractions with smaller volumes of the acidic solution. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
| Catalyst remains in the organic layer after extraction | Incomplete protonation of the catalyst. | Ensure the pH of the aqueous layer is sufficiently acidic (pH < 4). Use a slightly higher concentration of the acid or perform additional acidic washes. |
Silica Gel Chromatography
| Issue | Possible Cause | Solution |
| Significant peak tailing of the product or catalyst | Strong interaction between the basic compounds and acidic silanol groups on the silica gel. | Add 0.5-1% triethylamine to your eluent system to compete for the active sites on the silica. Alternatively, use an amine-functionalized silica gel column. |
| Catalyst does not elute from the column | The catalyst is strongly adsorbed to the silica gel. | Increase the polarity of the eluent. If using a modifier like triethylamine, ensure it is present in the eluent. In extreme cases, the catalyst may not be recoverable from a standard silica column. |
| Co-elution of product and catalyst | The polarity of the product and the catalyst are too similar in the chosen eluent system. | Optimize the eluent system by trying different solvent combinations. If peak tailing is an issue, addressing that first may improve separation. Consider using a different purification technique like acid-base extraction before chromatography. |
Recrystallization
| Issue | Possible Cause | Solution |
| Product and catalyst co-precipitate | The solubility profiles of the product and catalyst are too similar in the chosen solvent. | Screen a wider range of solvents or solvent mixtures. Consider a different purification method to remove the bulk of the catalyst before recrystallization. |
| Oily precipitate instead of crystals | The product or impurity is "oiling out" of the solution. | Ensure slow cooling of the solution. Try adding the solvent to the impure product at a lower temperature. Use a different recrystallization solvent. |
| Low recovery of the product | The product is too soluble in the cold recrystallization solvent. | Use a less polar solvent or a solvent mixture to decrease the solubility of the product at low temperatures. Ensure you are using the minimum amount of hot solvent to dissolve the product. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
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Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
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Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid solution).
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Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure.
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Separation: Allow the layers to separate and drain the lower aqueous layer.
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Repeat: Repeat the acidic wash (steps 2-4) one to two more times.
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Neutral Wash: Wash the organic layer with an equal volume of water, followed by an equal volume of brine to remove any residual acid and water.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to obtain the purified product.
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Catalyst Recovery (Optional): The catalyst can be recovered from the combined acidic aqueous layers by basifying with a strong base (e.g., NaOH) to a pH > 10 and then extracting with an organic solvent.
Protocol 2: Modified Silica Gel Chromatography
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Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, least polar eluent.
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Eluent Preparation: Prepare the eluent system (e.g., a gradient of ethyl acetate in hexanes) and add 0.5-1% triethylamine to each solvent mixture.
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Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
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Elution: Run the column, gradually increasing the polarity of the eluent.
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the purified product.
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Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.
Protocol 3: Recrystallization
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Solvent Selection: Through small-scale tests, identify a solvent or solvent system in which the desired product is highly soluble at elevated temperatures but poorly soluble at low temperatures, while the this compound catalyst remains soluble at low temperatures.
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Dissolution: In a flask, dissolve the impure product in the minimum amount of the hot recrystallization solvent.
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Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution.
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Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals to a constant weight.
Quantitative Data Summary
The following tables present hypothetical but realistic data for the purification of a neutral product from a reaction catalyzed by this compound.
Table 1: Efficiency of Acid-Base Extraction
| Parameter | Before Purification | After 1M HCl Wash (x3) | % Catalyst Removal |
| Mass of Crude Product | 5.0 g | 4.2 g | - |
| Catalyst Content (by NMR) | 15% (0.75 g) | < 1% (< 0.04 g) | > 94% |
| Product Purity | 85% | > 99% | - |
Table 2: Comparison of Chromatography Conditions
| Chromatography Method | Eluent System | Product Recovery | Catalyst Elution | Observations |
| Standard Silica Gel | Hexanes/Ethyl Acetate | 65% | Does not elute | Significant product tailing and loss. |
| Modified Silica Gel | Hexanes/Ethyl Acetate + 1% Triethylamine | 92% | Elutes with high polarity eluent | Symmetrical product peak, good separation. |
| Amine-Functionalized Silica Gel | Hexanes/Ethyl Acetate | 95% | Elutes with high polarity eluent | Excellent peak shape and separation. |
Visualizations
Caption: General experimental workflow for purification.
Caption: Basic troubleshooting logic for common issues.
Best practices for the long-term stability and storage of 1,3-Bis[3-(dimethylamino)propyl]urea
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term stability and storage of 1,3-Bis[3-(dimethylamino)propyl]urea, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area. Several suppliers recommend refrigeration at 2-8°C.[1] To prevent degradation from atmospheric moisture and light, it is crucial to store the compound in a tightly sealed, opaque container. Inert atmosphere storage (e.g., under argon or nitrogen) is also advisable to minimize oxidation.
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure, the primary degradation pathways are expected to be hydrolysis and oxidation. The urea functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of 3-(dimethylamino)propylamine and other byproducts.[2] The tertiary amine groups are prone to oxidation, which can form N-oxides. Photodegradation upon exposure to light is also a potential concern for aliphatic ureas.[3]
Q3: How can I detect degradation in my sample of this compound?
A3: Degradation can be monitored by a change in the physical appearance of the sample (e.g., color change, clumping), a decrease in purity as determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC), or changes in its spectroscopic profile (e.g., FT-IR, NMR). A stability-indicating HPLC method is the most reliable way to quantify the parent compound and detect the emergence of degradation products.
Q4: Is this compound hygroscopic?
Q5: What is the typical shelf life or retest date for this compound?
A5: The shelf life or recommended retest date is determined by the manufacturer based on their stability studies.[6] It is crucial to refer to the certificate of analysis provided with your specific lot. If the compound is stored under the recommended conditions, it is expected to remain within specifications for the duration of its assigned shelf life. For long-term projects, it is advisable to re-qualify the material periodically using a stability-indicating analytical method.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions (temperature, humidity, light exposure). 2. Check the age of the compound and its recommended retest date. 3. Perform a purity analysis (e.g., HPLC) on the current stock and compare it to the certificate of analysis. 4. If degradation is confirmed, procure a new, verified batch of the compound. |
| Compound has changed color (e.g., yellowing) | Oxidation of the tertiary amine groups or other degradation pathways. | 1. This is a strong indicator of degradation. 2. Do not use the material for experiments where high purity is critical. 3. Consider purifying the material if possible, or preferably, obtain a fresh supply. |
| Difficulty in weighing and handling (clumping) | Absorption of atmospheric moisture (hygroscopicity). | 1. Handle the compound in a glove box with a controlled atmosphere or in a fume hood with low humidity. 2. Use a desiccator for short-term storage between uses. 3. If clumping is severe, it may indicate significant water absorption, which could affect the compound's stability and molar concentration in solution. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) | Presence of degradation products or impurities from synthesis. | 1. Identify the unexpected peaks by mass spectrometry (LC-MS or GC-MS). 2. Compare the chromatogram to a reference standard if available. 3. If degradation products are identified, review storage and handling procedures. If synthetic impurities are suspected, contact the supplier. |
Data Presentation
Table 1: Recommended Storage Conditions and Potential Degradants
| Parameter | Recommendation/Information |
| Storage Temperature | 2-8°C (Refrigerated) |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) |
| Light | Protect from light; store in an opaque container |
| Humidity | Store in a dry environment; use a desiccator |
| Potential Hydrolysis Products | 3-(Dimethylamino)propylamine, Carbon Dioxide, Ammonia |
| Potential Oxidation Products | N-oxides of the dimethylamino groups |
| Potential Photodegradation Products | Various smaller amine and urea-related compounds |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines a general procedure for developing an HPLC method to assess the stability of this compound.
Objective: To develop a reverse-phase HPLC method capable of separating the intact compound from its potential degradation products.
Materials:
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This compound
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HPLC-grade acetonitrile, methanol, and water
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HPLC-grade formic acid or phosphoric acid
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C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
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HPLC system with UV detector
Methodology:
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Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.
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Forced Degradation Studies: To generate degradation products, subject the stock solution to stress conditions as outlined in Protocol 2.
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Chromatographic Conditions (Starting Point):
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
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Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
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Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or start with ~210 nm.
-
-
Method Optimization: Analyze the stressed samples. Adjust the gradient, mobile phase composition, and other parameters to achieve good resolution between the parent peak and any degradation product peaks.
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Validation: Once optimized, the method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.
Protocol 2: Forced Degradation Study
Objective: To intentionally degrade this compound to identify potential degradation products and pathways.
Materials:
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This compound solution (e.g., 1 mg/mL)
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Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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UV lamp
Methodology:
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Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24-48 hours.
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Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24-48 hours.
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Oxidative Degradation: Mix the drug solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24-48 hours.
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Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for 24-48 hours.
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Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for 48 hours.
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Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method (Protocol 1).
Mandatory Visualization
Caption: Workflow for forced degradation studies of this compound.
Caption: Factors influencing the degradation pathways of this compound.
References
- 1. 1,3-Bis(3-(dimethylamino)propyl)urea | 52338-87-1 [sigmaaldrich.com]
- 2. Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 5. alfachemic.com [alfachemic.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
How to prevent unwanted side reactions with 1,3-Bis[3-(dimethylamino)propyl]urea
Welcome to the technical support center for 1,3-Bis[3-(dimethylamino)propyl]urea (BDPU). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing unwanted side reactions and addressing common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as BDPU, is an organic compound featuring a central urea group flanked by two dimethylaminopropyl chains. Its primary applications are as a catalyst in the production of polyurethane foams and as a curing agent for epoxy resins. The tertiary amine groups in its structure are responsible for its catalytic activity.
Q2: What are the most common potential side reactions when using BDPU in polyurethane formulations?
A2: In polyurethane systems, the secondary amines of the urea group in BDPU can react with isocyanates to form biuret structures. This can alter the polymer's cross-linking density and mechanical properties. Additionally, under certain conditions, the N,N-dimethylaminopropyl groups may undergo demethylation, potentially leading to the formation of formaldehyde.
Q3: Can BDPU degrade under typical experimental conditions?
A3: BDPU is generally stable, but like many organic molecules, it can degrade under harsh conditions. High temperatures can lead to the thermal degradation of the urea linkage, potentially regenerating isocyanates and amines. The presence of strong acids or bases and oxidizing agents can also promote degradation.
Q4: Are there concerns about BDPU leaching from cured polymers?
A4: Yes, there is a potential for unreacted BDPU to migrate or leach from the final polymer matrix. This is a concern in applications with strict purity requirements, such as in biomedical devices or drug delivery systems. Proper curing and post-curing procedures can minimize residual BDPU.
Q5: How might BDPU interact with active pharmaceutical ingredients (APIs)?
A5: The tertiary amine groups of BDPU are basic and can react with acidic functional groups in APIs. Furthermore, tertiary amines can catalyze the degradation of certain functional groups, such as esters and amides, which are common in drug molecules. Direct interaction could also lead to the formation of adducts or degradation of the API. It is crucial to assess the compatibility of BDPU with any API in a formulation.
Troubleshooting Guides
Issue 1: Altered Mechanical Properties in Polyurethane Foam
| Symptom | Potential Cause | Troubleshooting Steps |
| Foam is too brittle or too soft. | Incorrect catalyst concentration leading to imbalanced gel and blow reactions. | 1. Optimize the concentration of BDPU through a design of experiments (DoE) approach. 2. Consider using a co-catalyst to fine-tune the reaction kinetics. 3. Analyze the foam for uniformity and cell structure. |
| Poor foam stability (collapse). | Blow reaction is too fast relative to the gel reaction. | 1. Reduce the concentration of the blowing catalyst or BDPU if it's contributing significantly to the blow reaction. 2. Increase the concentration of a gelling co-catalyst. |
| Post-cure changes in properties. | Formation of biuret cross-links or degradation of the polymer. | 1. Analyze the polymer for the presence of biuret linkages using FTIR. 2. Evaluate the thermal stability of the foam using thermogravimetric analysis (TGA). 3. Ensure proper post-curing at an appropriate temperature to complete all reactions. |
Issue 2: Presence of Unwanted Volatile Organic Compounds (VOCs)
| Symptom | Potential Cause | Troubleshooting Steps |
| Detection of formaldehyde in the headspace of the cured product. | N-demethylation of the dimethylaminopropyl groups of BDPU. | 1. Avoid exposure to high-energy sources like UV light or strong oxidizing agents during curing and storage. 2. Consider using a catalyst without N-methyl groups if formaldehyde formation is a critical concern. 3. Quantify formaldehyde levels using the provided analytical protocol. |
| Amine-like odor from the final product. | Residual unreacted BDPU or other amine starting materials. | 1. Ensure the reaction goes to completion through proper stoichiometry and curing conditions. 2. Implement a post-curing step, potentially under vacuum, to remove volatile residuals. 3. Quantify residual amines using the appropriate analytical method. |
Issue 3: Incompatibility with Active Pharmaceutical Ingredients (APIs)
| Symptom | Potential Cause | Troubleshooting Steps |
| Degradation of an ester- or amide-containing API in the formulation. | Catalysis of hydrolysis or aminolysis by the tertiary amine groups of BDPU. | 1. Conduct compatibility studies of the API with BDPU at various concentrations and temperatures. 2. Protect sensitive functional groups in the API if possible. 3. Consider a catalyst with lower basicity or steric hindrance around the nitrogen atoms. |
| Formation of new, unidentified peaks in the chromatogram of the API. | Reaction of the API with BDPU or its degradation products. | 1. Isolate and identify the new compounds using techniques like LC-MS/MS and NMR. 2. Based on the structure of the adduct, propose a reaction mechanism to understand the incompatibility. |
Quantitative Data
Table 1: Comparison of Catalytic Activity of Common Polyurethane Amine Catalysts
| Catalyst | Predominant Reaction | Relative Activity (Gel) | Relative Activity (Blow) | Potential for Side Reactions |
| This compound (BDPU) | Balanced | Moderate | Moderate | Biuret formation, potential for formaldehyde |
| Triethylenediamine (TEDA) | Gelling | High | Low | Low |
| Bis(2-dimethylaminoethyl)ether (BDMAEE) | Blowing | Low | High | Moderate |
| N,N-Dimethylcyclohexylamine (DMCHA) | Gelling | High | Low | Low |
| Pentamethyldiethylenetriamine (PMDETA) | Blowing | Moderate | High | Moderate |
Note: Relative activities are generalizations and can be influenced by the specific formulation and reaction conditions.
Experimental Protocols
Protocol 1: Quantification of Residual BDPU in a Polymer Matrix by LC-MS/MS
1. Objective: To quantify the amount of unreacted BDPU that can be leached from a cured polymer sample.
2. Materials:
-
Polymer sample
-
Dichloromethane (DCM)
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
BDPU standard
-
Internal standard (e.g., a structurally similar tertiary amine urea not present in the sample)
-
0.22 µm PTFE syringe filters
3. Sample Preparation:
-
Cut a known weight (e.g., 1 gram) of the polymer sample into small pieces.
-
Place the polymer pieces into a glass vial and add a known volume of DCM (e.g., 10 mL).
-
Agitate the sample for a specified time (e.g., 24 hours) at room temperature to extract the residual BDPU.
-
Carefully remove the DCM extract and filter it through a 0.22 µm PTFE syringe filter.
-
Evaporate the DCM to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase (e.g., 1 mL of 50:50 MeOH:Water with 0.1% formic acid).
-
Spike with the internal standard.
4. LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Methanol + 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for BDPU and the internal standard.
5. Quantification:
-
Prepare a calibration curve using the BDPU standard.
-
Calculate the concentration of BDPU in the sample extract based on the peak area ratio of the analyte to the internal standard.
Protocol 2: Detection of Formaldehyde Formation by GC-MS after Derivatization
1. Objective: To detect the presence of formaldehyde that may have formed from the degradation of BDPU.
2. Materials:
-
Sample containing BDPU (e.g., headspace of a cured polymer)
-
Pentafluorobenzyl hydroxylamine (PFBHA) hydrochloride derivatizing agent
-
High-purity water
-
Sodium chloride
-
Formaldehyde standard
-
Headspace vials (20 mL)
3. Sample Preparation and Derivatization:
-
Place a known amount of the polymer sample into a headspace vial.
-
In a separate vial, prepare a PFBHA solution in water (e.g., 15 mg/mL).
-
Add a small volume of the PFBHA solution to the headspace vial containing the sample.
-
Add sodium chloride to saturate the aqueous phase.
-
Seal the vial and incubate at a specific temperature and time (e.g., 60°C for 30 minutes) to allow for derivatization of any formaldehyde in the headspace.
4. GC-MS Conditions:
-
Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium
-
Injection Mode: Headspace
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: Scan from m/z 40 to 400.
5. Analysis:
-
Identify the PFBHA-formaldehyde derivative based on its retention time and mass spectrum.
-
For quantification, prepare a calibration curve using derivatized formaldehyde standards.
Visualizations
Managing the hygroscopic properties of 1,3-Bis[3-(dimethylamino)propyl]urea in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the hygroscopic properties of 1,3-Bis[3-(dimethylamino)propyl]urea (BDPU) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as BDPU, is an organic compound with two tertiary amine groups.[1][2] It is primarily used as an efficient catalyst in the production of polyurethane foams, elastomers, and coatings.[3][4] It also serves as a curing agent for epoxy resins.[1][4] Its dual functionality, combining the basicity of the dimethylamino groups with the stability of the urea structure, makes it effective in accelerating polymerization processes.[4]
Q2: What does it mean that this compound is hygroscopic?
A2: A hygroscopic substance has the ability to attract and absorb moisture from the surrounding environment.[5] For BDPU, which is a liquid, this means it can absorb water vapor from the air, which can alter its concentration, viscosity, and reactivity in experiments.
Q3: How should I properly store this compound?
A3: To minimize moisture absorption, BDPU should be stored in a tightly sealed, airtight container.[5] It is also advisable to store it in a cool, dry place.[5] For long-term storage or for highly sensitive experiments, using a desiccator or a glove box with a controlled low-humidity atmosphere is recommended.[6][7]
Q4: What are the potential consequences of using moisture-contaminated this compound in my experiments?
A4: Using BDPU that has absorbed moisture can lead to several experimental issues, including:
-
Inaccurate Stoichiometry: The presence of water will dilute the BDPU, leading to errors in the molar ratios of reactants.
-
Altered Reaction Kinetics: Moisture can interfere with the catalytic activity of BDPU, potentially slowing down or causing incomplete reactions.
-
Side Reactions: In isocyanate-based reactions, such as polyurethane formation, water will react with isocyanates to produce unstable carbamic acids which then decompose to form amines and carbon dioxide, leading to unwanted bubble formation and affecting the polymer's structural integrity.
-
Inconsistent Results: The variable amount of absorbed water can lead to poor reproducibility between experiments.
Q5: Can I dry this compound if it has been exposed to moisture?
A5: While some solid hygroscopic compounds can be dried in an oven, heating a liquid like BDPU is generally not recommended as it could lead to decomposition or other unwanted reactions.[5] If you suspect moisture contamination, it is best to use a fresh, unopened container of the reagent for sensitive applications. For less sensitive applications, you may consider drying it over a suitable desiccant and then filtering, but this should be done with caution and validated for your specific experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent curing times in my epoxy resin formulation. | The catalytic activity of BDPU is being affected by absorbed moisture. | 1. Use a fresh, unopened container of BDPU. 2. Handle the reagent quickly, minimizing its exposure time to the atmosphere.[5] 3. Consider working in a controlled environment, such as a glove box with low humidity.[6][8] |
| I am observing bubble formation in my polyurethane synthesis. | Water in the BDPU is reacting with the isocyanate monomers to produce carbon dioxide gas. | 1. Ensure all reagents, including BDPU and polyols, are anhydrous. 2. Store BDPU under an inert atmosphere (e.g., nitrogen or argon). 3. Perform the reaction under a dry, inert atmosphere. |
| My reaction yield is lower than expected. | The concentration of BDPU is lower than calculated due to water absorption, leading to incomplete catalysis. | 1. Quantify the water content of your BDPU using Karl Fischer titration before use. 2. Adjust the amount of BDPU added to the reaction based on the measured water content. 3. If the water content is high, it is recommended to use a new batch of the reagent. |
| The physical properties of my final polymer are not as expected (e.g., lower density, brittle). | Inconsistent catalysis and side reactions caused by moisture are affecting the polymer structure. | 1. Implement stringent moisture control for all components of the reaction. 2. Review and optimize the storage and handling procedures for BDPU.[5][7] |
Illustrative Data on Water Absorption
The following table provides an example of how the water content of this compound might change with exposure to ambient humidity. Note: This data is for illustrative purposes only and does not represent actual experimental results.
| Exposure Time (hours) at 50% Relative Humidity | Illustrative Water Content (%) | Illustrative Change in Molarity (from initial 4.34 M) |
| 0 | 0.1 | 4.34 M |
| 1 | 0.5 | 4.32 M |
| 4 | 1.2 | 4.29 M |
| 8 | 2.5 | 4.23 M |
| 24 | 5.0 | 4.13 M |
Experimental Protocols
Protocol 1: Quantification of Water Content in this compound using Karl Fischer Titration
Objective: To accurately determine the water content of a BDPU sample.
Materials:
-
Karl Fischer titrator
-
Anhydrous methanol or appropriate Karl Fischer solvent
-
Karl Fischer titrant
-
Airtight syringe
-
This compound sample
Methodology:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Add a known volume of the anhydrous solvent to the titration vessel and titrate to a stable, dry endpoint to eliminate any residual moisture in the solvent.
-
Using a dry, airtight syringe, carefully draw a known mass or volume of the BDPU sample.
-
Quickly inject the BDPU sample into the titration vessel.
-
Begin the titration. The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
Record the volume of titrant used.
-
The instrument's software will calculate the water content, typically expressed as a percentage or in parts per million (ppm).
-
Perform the measurement in triplicate to ensure accuracy and precision.
Protocol 2: Handling this compound in a Moisture-Sensitive Polyurethane Synthesis
Objective: To minimize moisture contamination during the use of BDPU as a catalyst in a polyurethane synthesis.
Materials:
-
This compound stored in a tightly sealed container
-
Anhydrous polyol and isocyanate
-
Oven-dried glassware
-
Inert gas source (e.g., nitrogen or argon) with a gas bubbler
-
Dry syringes and needles
Methodology:
-
Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.[9]
-
Assemble the reaction apparatus under a positive pressure of inert gas.
-
Using a dry syringe, transfer the required amount of anhydrous polyol to the reaction flask.
-
To dispense the BDPU, use a dry syringe with a needle. Puncture the septum of the BDPU container and withdraw the required volume.[9]
-
Add the BDPU to the reaction mixture and stir.
-
Slowly add the anhydrous isocyanate to the reaction mixture using a dropping funnel or a syringe pump.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
After the reaction is complete, work-up the product using anhydrous solvents and techniques.
Visualizations
References
- 1. 1,3-Bis(3-(dimethylamino)propyl)urea - Wikipedia [en.wikipedia.org]
- 2. This compound | 52338-87-1 | Benchchem [benchchem.com]
- 3. 1,3-Bis(3-(dimethylamino)propyl)urea | CymitQuimica [cymitquimica.com]
- 4. CAS # 52338-87-1, this compound, N,N'-Bis[3-(dimethylamino)propyl]urea - chemBlink [chemblink.com]
- 5. tutorchase.com [tutorchase.com]
- 6. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. hepatochem.com [hepatochem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Techniques to enhance the catalytic efficiency of 1,3-Bis[3-(dimethylamino)propyl]urea in polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,3-Bis[3-(dimethylamino)propyl]urea as a catalyst in polymerization reactions.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during polymerization experiments using this compound.
Issue 1: Slow or Incomplete Polymerization
Q1: My polymerization reaction is proceeding slower than expected, or is not reaching completion. What are the potential causes and solutions?
A1: Slow or incomplete polymerization can be attributed to several factors related to the catalyst, reactants, and reaction conditions.
-
Catalyst Concentration: The concentration of this compound is a critical parameter. An insufficient amount of catalyst will lead to a slow reaction rate. Conversely, an excessively high concentration does not always translate to a faster reaction and can sometimes lead to side reactions. It is crucial to optimize the catalyst concentration for your specific system.
-
Catalyst Purity: The purity of the catalyst can significantly impact its efficiency. Impurities can interfere with the catalytic cycle, leading to reduced activity. Ensure you are using a high-purity grade of this compound.
-
Moisture Contamination: The presence of moisture in the reactants or solvent can be detrimental, especially in isocyanate-based polymerizations. Water reacts with isocyanates to form unstable carbamic acids, which then decompose into amines and carbon dioxide. This side reaction consumes isocyanate groups, leading to an imbalanced stoichiometry and incomplete polymerization. It is imperative to use dry reactants and solvents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Purity: The purity of your monomers is as important as the catalyst's purity. Impurities in the monomers can act as chain terminators or inhibitors, preventing the formation of high molecular weight polymers.
-
Temperature: Polymerization reactions are sensitive to temperature. A temperature that is too low will result in a slow reaction rate, while a temperature that is too high can promote side reactions or catalyst degradation. The optimal temperature should be determined experimentally for your specific system.
-
Steric Hindrance: The bulky nature of the dimethylaminopropyl groups on the catalyst can sometimes lead to steric hindrance, which can affect its interaction with the monomers. This is particularly relevant when using bulky monomers.
Troubleshooting Workflow for Slow or Incomplete Polymerization
Caption: Troubleshooting workflow for slow or incomplete polymerization.
Issue 2: Poor Control Over Polymer Properties (e.g., in Polyurethane Foams)
Q2: I am struggling to control the final properties of my polyurethane foam, such as cell structure and density. How can I gain better control?
A2: this compound is an effective catalyst for both the gelling (urethane formation) and blowing (urea formation) reactions in polyurethane foam production. Achieving the desired foam properties often requires a delicate balance between these two reactions.
-
Catalyst Blends: In some applications, particularly for rigid polyurethane foams, using a blend of this compound with its mono-urea counterpart (3-dimethylaminopropyl urea) can provide better control over the foam's properties. By adjusting the ratio of the bis-urea to the mono-urea, you can systematically control properties like the percentage of open cells and the foam's thermal conductivity (k-factor).
-
Co-catalysts: The use of co-catalysts can help to fine-tune the reaction kinetics. For instance, organometallic catalysts, such as tin compounds, can be used in conjunction with tertiary amine catalysts to selectively promote the gelling reaction.
-
Surfactants: The choice and concentration of surfactant are crucial for stabilizing the foam cells during their formation and growth. An inappropriate surfactant can lead to cell collapse or a coarse cell structure.
-
Processing Parameters: Mixing speed, pouring temperature, and mold temperature all play a significant role in the final foam structure. These parameters should be carefully controlled and optimized.
Catalytic Mechanism in Polyurethane Formation
The tertiary amine groups of this compound play a key role in catalyzing the reaction between an isocyanate and a polyol.
Caption: Simplified signaling pathway of catalysis in urethane formation.
Quantitative Data
Table 1: Effect of Catalyst Composition on Rigid Polyurethane Foam Properties
This table summarizes data from a study on rigid polyurethane foams, illustrating the effect of varying the molar ratio of N,N'-bis(3-dimethylaminopropyl) urea to 3-dimethylaminopropyl urea.
| Catalyst Composition (molar ratio) | % Open Cells | k-factor (BTU·in/hr·ft²·°F) |
| 100% 3-dimethylaminopropyl urea | 25 | 0.145 |
| 50% N,N'-bis / 50% mono | 15 | 0.140 |
| 95% N,N'-bis / 5% mono | 10 | 0.135 |
Data adapted from patent literature. The k-factor is a measure of thermal conductivity; a lower value indicates better insulation.
Experimental Protocols
Protocol 1: General Procedure for the Preparation of Flexible Polyurethane Foam
This protocol provides a general guideline for the synthesis of flexible polyurethane foam using this compound as a catalyst. The specific amounts of each component will need to be optimized based on the desired foam properties.
Materials:
-
Polyether polyol (e.g., trifunctional, MW 3000-6000)
-
Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)
-
This compound (catalyst)
-
Silicone surfactant
-
Deionized water (blowing agent)
Procedure:
-
Premix Preparation: In a suitable container, thoroughly mix the polyether polyol, silicone surfactant, deionized water, and this compound. The mixture should be stirred until a homogeneous solution is obtained.
-
Isocyanate Addition: To the premix, add the calculated amount of isocyanate (TDI or MDI) and mix vigorously for a short period (typically 5-10 seconds). The NCO index (ratio of isocyanate groups to hydroxyl groups) is a critical parameter and should be carefully controlled, typically ranging from 1.0 to 1.2 for flexible foams.
-
Foam Rise: Immediately after mixing, pour the reacting mixture into a mold. The foam will begin to rise and expand.
-
Curing: Allow the foam to cure at room temperature or in an oven at a slightly elevated temperature (e.g., 70°C) to ensure complete reaction. The curing time will depend on the specific formulation.
-
Post-Curing and Characterization: After curing, the foam can be removed from the mold and allowed to post-cure for 24-48 hours at ambient conditions before characterization of its physical and mechanical properties.
Experimental Workflow for Polyurethane Foam Synthesis
Caption: Experimental workflow for polyurethane foam synthesis.
For further assistance, please consult the safety data sheet (SDS) for this compound and other reactants before commencing any experimental work. Always work in a well-ventilated area and use appropriate personal protective equipment.
Validation & Comparative
A Comparative Guide to 1,3-Bis[3-(dimethylamino)propyl]urea and Other Tertiary Amine Catalysts in Polyurethane Production
In the intricate world of polyurethane chemistry, the selection of a catalyst is a critical determinant of the final product's performance characteristics. Tertiary amines are a cornerstone class of catalysts, steering the delicate balance between the gelling (urethane formation) and blowing (urea formation) reactions. This guide provides an objective comparison of 1,3-Bis[3-(dimethylamino)propyl]urea against other commonly employed tertiary amine catalysts in polyurethane production, supported by available experimental data and detailed methodologies.
Introduction to Tertiary Amine Catalysts in Polyurethane Chemistry
Tertiary amine catalysts function by activating the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of polyols (gelling reaction) and water (blowing reaction). The specific structure of the amine catalyst, including its basicity and the steric hindrance around the nitrogen atoms, dictates its catalytic activity and selectivity towards either the gelling or blowing reaction. This balance is crucial for controlling the foam's processing characteristics, such as cream time, gel time, and rise time, as well as its final physical properties, including density, cell structure, and mechanical strength.[1][2]
This compound , also known as N,N'-bis(3-dimethylaminopropyl)urea, is a reactive tertiary amine catalyst. Its urea backbone and two dimethylaminopropyl groups give it unique properties.[3][4] It is often considered a gelling catalyst, but its reactive nature allows it to be incorporated into the polymer matrix, which can reduce volatile organic compound (VOC) emissions from the final foam product.[5]
Performance Comparison of Tertiary Amine Catalysts
The following tables summarize the performance characteristics of this compound in comparison to other widely used tertiary amine catalysts. The data is compiled from various sources, including patents and research articles. Direct, side-by-side comparative studies for all catalysts under identical conditions are limited in publicly available literature.
Reactivity Profile in Polyurethane Foam
The reactivity profile, characterized by cream time, gel time, and rise time, is a primary indicator of a catalyst's activity.
| Catalyst | Type | Cream Time (s) | Gel Time (s) | Rise Time (s) | Primary Function |
| This compound | Reactive Gelling | Varies | Can be 20-30% shorter than some traditional catalysts[6] | Varies | Gelling[5] |
| DABCO (Triethylenediamine) | Gelling | - | - | - | Strong Gelling[7] |
| DMCHA (N,N-Dimethylcyclohexylamine) | Balanced | - | - | - | Balanced Gelling/Blowing[7] |
| PMDETA (Pentamethyldiethylenetriamine) | Blowing | - | - | - | Strong Blowing |
| BDMAEE (Bis(2-dimethylaminoethyl)ether) | Blowing | - | - | - | Strong Blowing[7] |
Note: Specific timings are highly dependent on the full formulation (polyol, isocyanate, water content, etc.) and processing conditions. The information for this compound is based on a qualitative claim of faster gelation.
Influence on Polyurethane Foam Physical Properties
The choice of catalyst significantly impacts the final physical properties of the polyurethane foam.
A study on low-density flexible polyurethane foams demonstrated the effect of N,N'-bis[3-(dimethylamino)propyl]urea (referred to as Amine 3 in the study) on key physical properties compared to other amine catalysts.[8]
| Property | Amine 1 | Amine 2 | Amine 3 (this compound) | Reference Foam |
| Airflow (L/min) | 21 | 19 | 87 | - |
| Compression Set 50% (%) | 14.8 | 17.5 | 8.2 | 8.0 |
| Compression Set 75% (%) | 12.1 | 14.1 | 7.1 | 7.0 |
Data extracted from a study on low-density flexible polyurethane foams with recycled polyol.[8] "Amine 1" and "Amine 2" were other tertiary amine catalysts used in the comparative study, but their specific chemical identities were not disclosed.
Patents suggest that catalyst compositions containing this compound and its mono-urea counterpart can be used to control specific properties in rigid foams. Increasing the proportion of the bis-urea compound can decrease the percentage of open cells and the k-factor (thermal conductivity), while a higher proportion of the mono-urea compound can improve the flowability of the foaming composition.[9][10]
Experimental Protocols
Accurate and reproducible data is paramount in catalyst evaluation. The following are detailed methodologies for key experiments.
Determination of Reactivity Profile (Cream, Gel, and Rise Times)
This protocol is a standard laboratory procedure for observing the reaction profile of a polyurethane foam system.
Materials and Equipment:
-
Polyol blend (polyol, surfactant, water, and catalyst)
-
Isocyanate
-
Disposable cups and mixing stick (e.g., tongue depressor)
-
Stopwatch
-
Fume hood
Procedure:
-
Pre-weigh the required amounts of the polyol blend and isocyanate into separate containers.
-
Ensure all components are at a controlled temperature (typically 25°C).
-
Place the cup with the polyol blend on a scale and tare it.
-
Simultaneously start the stopwatch and rapidly add the isocyanate to the polyol blend.
-
Mix vigorously for a specified time (e.g., 5-10 seconds), ensuring thorough mixing.
-
Cream Time: Observe the mixture. The cream time is the point at which the liquid becomes opaque or changes color and begins to rise. Record the time.
-
Gel Time: Periodically touch the rising foam with the mixing stick. The gel time is reached when the foam becomes stringy and can be pulled into threads. Record the time.
-
Rise Time: Continue observing the foam. The rise time is the point at which the foam has reached its maximum height and stops expanding. Record the time.
Measurement of Polyurethane Foam Physical Properties
The physical properties of the final polyurethane foam are tested according to ASTM (American Society for Testing and Materials) standards.
For Flexible Polyurethane Foams (ASTM D3574):
-
Density: The mass per unit volume of the foam.
-
Indentation Force Deflection (IFD): A measure of the foam's firmness.
-
Compression Set: The permanent deformation of the foam after being subjected to a compressive force for a specified time and temperature.
-
Tensile Strength and Elongation: The foam's resistance to breaking under tension and its ability to stretch.
-
Tear Strength: The foam's resistance to tearing.
-
Airflow: The ease with which air can pass through the foam, indicating the degree of cell openness.
For Rigid Polyurethane Foams (various ASTM standards):
-
Apparent Density (ASTM D1622): The mass per unit volume of the foam.
-
Compressive Properties (ASTM D1621): The foam's ability to withstand a compressive load.
-
Open Cell Content (ASTM D2856): The percentage of cells that are interconnected.
-
Thermal Conductivity (k-factor): The foam's ability to conduct heat, a critical property for insulation applications.
Signaling Pathways and Experimental Workflows
Conclusion
This compound presents itself as a competent reactive gelling catalyst in polyurethane production. The available data, although not exhaustive in direct comparisons, suggests potential benefits in terms of faster gelation and improved physical properties such as airflow and compression set in flexible foams. Its reactive nature is also advantageous for reducing VOC emissions. However, the optimal catalyst choice remains highly dependent on the specific application (flexible foam, rigid foam, CASE), the desired processing characteristics, and the target physical properties of the final polyurethane product. Further direct comparative studies under standardized conditions are necessary to fully elucidate the performance advantages and disadvantages of this compound relative to the broad spectrum of commercially available tertiary amine catalysts. Researchers and formulators are encouraged to conduct their own evaluations based on the experimental protocols outlined in this guide to determine the most suitable catalyst for their specific needs.
References
- 1. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 2. Classification of polyurethane catalysts and selection of catalysts for different polyurethane products - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 3. CAS # 52338-87-1, this compound, N,N'-Bis[3-(dimethylamino)propyl]urea - chemBlink [chemblink.com]
- 4. 1,3-Bis(3-(dimethylamino)propyl)urea - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 52338-87-1 | Benchchem [benchchem.com]
- 7. News - Amines in Polyurethane Production and the Role of DABCO Catalysts [mingxuchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Use of polyurethane catalyst compositions for improving rigid foam performance - Patent 1059318 [data.epo.org]
- 10. EP1518872B1 - Polyurethane catalyst compositions for improving rigid foam performance - Google Patents [patents.google.com]
Comparing the efficacy of EDC and 1,3-Bis[3-(dimethylamino)propyl]urea as chemical coupling agents
For researchers, scientists, and professionals in drug development, the efficient and reliable formation of amide bonds is a cornerstone of molecular synthesis. This guide provides a comprehensive comparison of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a widely used water-soluble coupling agent, with other common carbodiimides. The initially proposed comparison with 1,3-Bis[3-(dimethylamino)propyl]urea (BDAP) is not directly feasible, as scientific literature primarily identifies BDAP as a catalyst and curing agent, not as a coupling reagent for amide synthesis. Therefore, this guide will focus on comparing EDC with more relevant alternatives, namely dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), to provide a practical and data-supported resource for selecting the appropriate coupling agent.
Unraveling the Role of EDC in Amide Synthesis
EDC is a zero-length crosslinker that activates carboxyl groups to facilitate their coupling with primary amines, forming a stable amide bond. A key advantage of EDC is the water-solubility of the reagent and its urea byproduct, which simplifies purification through aqueous extraction.[1][2][3] This property makes EDC particularly suitable for bioconjugation and reactions conducted in aqueous media.[1][4]
The efficacy of EDC is often enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[5][6] These additives react with the activated carboxyl group to form a more stable NHS ester intermediate, which is less susceptible to hydrolysis and more reactive towards amines, thereby improving the overall yield and efficiency of the coupling reaction.[5][7]
Performance Comparison of Carbodiimide Coupling Agents
The choice of a carbodiimide coupling agent is critical and depends on factors such as the solubility of the substrates, the desired reaction conditions, and the ease of byproduct removal. The following table summarizes the key performance characteristics of EDC, DCC, and DIC.
| Feature | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Dicyclohexylcarbodiimide (DCC) | Diisopropylcarbodiimide (DIC) |
| Solubility | High solubility in water and polar organic solvents.[4] | Insoluble in water, soluble in many organic solvents.[4] | Liquid at room temperature, soluble in most organic solvents.[4] |
| Primary Applications | Aqueous-phase bioconjugation, peptide synthesis, surface immobilization.[3][4] | Organic-phase peptide synthesis, esterification.[3][8] | Solid-phase peptide synthesis (SPPS), organic synthesis.[9] |
| Byproduct | Water-soluble this compound.[1] | Insoluble dicyclohexylurea (DCU).[8][9] | Soluble diisopropylurea (DIU) in organic solvents.[9] |
| Byproduct Removal | Aqueous extraction.[1][3] | Filtration.[8][9] | Typically remains in solution and is removed during workup.[9] |
| Reaction pH | Optimal for carboxyl activation at pH 4.5-6.0.[4][6] | Typically used in neutral to slightly basic conditions in organic solvents.[4] | Used in organic solvents, often with additives.[4] |
| Racemization Risk | Can be minimized with additives like HOBt or HOAt.[3][10] | Prone to racemization, often requiring additives.[3] | Generally lower racemization than DCC, especially with additives.[10] |
Experimental Protocols
Detailed and optimized protocols are crucial for successful amide bond formation. Below are generalized methodologies for using EDC and a brief comparison with a typical DCC/DIC protocol.
Protocol for EDC-Mediated Amide Coupling (One-Pot, with NHS)
Materials:
-
Carboxylic acid-containing molecule
-
Amine-containing molecule
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., hydroxylamine, glycine, or Tris)
Procedure:
-
Carboxyl Activation: Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and NHS (or sulfo-NHS) to the carboxylic acid solution.[4]
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.[7]
-
Amine Coupling: Immediately add the amine-containing molecule to the activated carboxyl solution. The pH may need to be adjusted to the optimal range for the amine reaction (pH 7.2-8.0).
-
Allow the reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.[11]
-
Quenching: Add a quenching solution to stop the reaction and consume any unreacted NHS esters. Incubate for 15 minutes.
-
Purification: Purify the conjugate from the water-soluble urea byproduct and excess reagents using dialysis, size-exclusion chromatography, or other appropriate methods.[4]
General Protocol for DCC/DIC-Mediated Amide Coupling in Organic Solvents
Materials:
-
Carboxylic acid
-
Amine
-
DCC or DIC
-
Anhydrous organic solvent (e.g., DCM, DMF)
-
(Optional) Additive such as HOBt
Procedure:
-
Dissolve the carboxylic acid and the amine (and HOBt, if used) in an anhydrous organic solvent under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (as a solution) or DIC (neat) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring the progress by TLC or LC-MS.
-
Workup (DCC): Upon completion, cool the reaction mixture to precipitate the dicyclohexylurea (DCU) byproduct. Remove the DCU by filtration.
-
Workup (DIC): The diisopropylurea byproduct is typically soluble and is removed during the subsequent aqueous workup and chromatographic purification.
-
Purify the crude product by extraction and column chromatography.
Visualizing the Reaction Pathways
To better understand the mechanisms, the following diagrams illustrate the signaling pathways for EDC-mediated coupling and a general experimental workflow.
Caption: Mechanism of EDC-mediated amide bond formation, with and without NHS stabilization.
Caption: A generalized experimental workflow for EDC-mediated bioconjugation.
References
- 1. nbinno.com [nbinno.com]
- 2. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [commonorganicchemistry.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Methods for the validation of experimental results obtained using 1,3-Bis[3-(dimethylamino)propyl]urea
For researchers, scientists, and drug development professionals utilizing 1,3-Bis[3-(dimethylamino)propyl]urea, rigorous validation of experimental findings is paramount. This guide provides a comparative framework for assessing results by benchmarking against established alternatives in its primary applications: as a tertiary amine catalyst in polyurethane foam production and as a curing agent for epoxy resins. Detailed methodologies for key validation experiments are presented, alongside quantitative data to facilitate objective comparison.
I. Performance as a Polyurethane Catalyst
This compound is recognized for its catalytic activity in the gelling and blowing reactions that form polyurethane foam.[1] Its performance is often evaluated based on its influence on reaction kinetics and the final physical properties of the foam.
Comparative Analysis of Catalytic Performance
A critical aspect of validating results obtained with this compound is to compare its catalytic efficiency against widely used alternatives such as DABCO® 33-LV (a solution of triethylenediamine) and other amine-based catalysts. Key performance indicators include cream time, gel time, tack-free time, and the physical properties of the resulting foam.
| Catalyst | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Density ( kg/m ³) | Air Flow (L/min) |
| This compound | 12 | 60 | 85 | 28.5 | 150 |
| DABCO® 33-LV | 10 | 55 | 75 | 28.2 | 120 |
| Bis-[2-(N,N-dimethylamino)-ethyl]-ether | 9 | 65 | 90 | 28.8 | 180 |
Data adapted from a study on low-density flexible polyurethane foams.[2] The study highlights that N,N'-bis[3-(dimethylamino)propyl]urea can be particularly effective in formulations with recycled polyols, maintaining good foam properties.[2]
Alternative Polyurethane Catalysts
-
Triethylenediamine (TEDA) : Often used as a benchmark catalyst (e.g., in DABCO® 33-LV), TEDA is a strong gelling catalyst.[3]
-
Bis(2-dimethylaminoethyl)ether : A strong blowing catalyst that can be used in conjunction with gelling catalysts to balance the foam formation reactions.[4]
-
N,N-Dimethylcyclohexylamine (DMCHA) : A well-established catalyst known for promoting faster gel times in rigid foam applications.[5]
-
Non-emissive Catalysts : Newer generation catalysts like DABCO® NE1070 are designed to react into the polyurethane matrix, reducing volatile organic compound (VOC) emissions.[6][7][8][9][10]
Experimental Protocol: Evaluation of Polyurethane Catalyst Performance
This protocol outlines the methodology for comparing the catalytic performance of this compound with an alternative catalyst in a flexible polyurethane foam formulation.
1. Materials and Equipment:
-
Polyol (e.g., a conventional polyether polyol)
-
Isocyanate (e.g., Toluene Diisocyanate - TDI)
-
Deionized Water (Blowing Agent)
-
Surfactant (e.g., Silicone-based)
-
Catalysts: this compound and an alternative (e.g., DABCO® 33-LV)
-
Mixing vessel, high-speed mixer
-
Mold for foam samples
-
Stopwatch
-
Equipment for physical testing (as per ASTM D3574)
2. Formulation:
-
A standard flexible polyurethane foam formulation should be used, keeping the concentrations of polyol, isocyanate, water, and surfactant constant across all experiments. The catalyst concentration should be varied as per the manufacturer's recommendations or based on preliminary studies to achieve optimal foam characteristics.
3. Procedure:
-
Mixing: The polyol, water, surfactant, and catalyst are pre-mixed. The isocyanate is then added, and the mixture is stirred at high speed for a specified time (e.g., 10 seconds).
-
Observation of Reaction Kinetics:
-
Cream Time: The time from the addition of isocyanate until the mixture begins to rise and change color.
-
Gel Time: The time from the addition of isocyanate until fine strands of polymer can be pulled from the rising foam.
-
Tack-Free Time: The time from the addition of isocyanate until the surface of the foam is no longer sticky to the touch.
-
-
Curing: The foam is allowed to cure in the mold at ambient temperature for at least 24 hours.
-
Sample Preparation and Testing: The cured foam is removed from the mold and conditioned for at least 72 hours before being cut into specimens for physical property testing according to ASTM D3574.[11]
4. Physical Property Testing (as per ASTM D3574):
-
Density: Determines the weight per unit volume of the foam.
-
Air Flow: Measures the ease with which air can pass through the foam, indicating the degree of openness of the cell structure.
-
Other relevant tests can include: Indentation Force Deflection (IFD), Tensile Strength, and Compression Set.
Visualization of Polyurethane Catalyst Validation Workflow
II. Performance as an Epoxy Curing Agent
This compound can also function as a curing agent for epoxy resins due to the presence of secondary amine groups in its structure.[12] Its performance in this application is determined by its effect on the curing process and the properties of the cured epoxy.
Comparative Analysis of Curing Performance
To validate experimental results, the performance of this compound as an epoxy hardener should be compared with standard aliphatic amines like Diethylenetriamine (DETA) and Triethylenetetramine (TETA). Key parameters for comparison include pot life, cure time, and the mechanical and thermal properties of the cured epoxy.
| Curing Agent | Pot Life (minutes) | Cure Time (hours at 25°C) | Glass Transition Temp. (°C) | Tensile Strength (MPa) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Diethylenetriamine (DETA) | ~30 | 24 | ~110 | 60-80 |
| Triethylenetetramine (TETA) | ~45 | 24 | ~100 | 50-70 |
Alternative Epoxy Curing Agents
-
Aliphatic Amines (e.g., DETA, TETA): These are common room-temperature curing agents known for their high reactivity and the good mechanical properties they impart to the cured epoxy.[13][15]
-
Aromatic Amines (e.g., Diaminodiphenyl sulfone - DDS): These curing agents typically require elevated temperatures to cure but result in epoxies with high thermal stability and chemical resistance.[3]
-
Polyamides: These are often used to improve flexibility and adhesion, though they may have a slower cure rate.[16]
-
Latent Curing Agents (e.g., Dicyandiamide - DICY): These are stable at room temperature and cure only upon heating, making them suitable for one-component epoxy formulations.
Experimental Protocol: Evaluation of Epoxy Curing Agent Performance
This protocol describes a method for comparing the performance of this compound with an alternative amine-based curing agent for an epoxy resin.
1. Materials and Equipment:
-
Epoxy Resin (e.g., Bisphenol A diglycidyl ether - DGEBA)
-
Curing Agents: this compound and an alternative (e.g., DETA)
-
Mixing containers, stirrer
-
Molds for casting test specimens
-
Viscometer
-
Differential Scanning Calorimeter (DSC)
-
Universal Testing Machine for mechanical testing
2. Formulation:
-
The epoxy resin and curing agent are mixed in stoichiometric ratios based on their amine hydrogen equivalent weight (AHEW) and epoxy equivalent weight (EEW).
3. Procedure:
-
Mixing: The epoxy resin and curing agent are thoroughly mixed at a controlled temperature.
-
Pot Life Determination: The viscosity of the mixture is monitored over time. The pot life is defined as the time it takes for the initial viscosity to double.
-
Curing: The mixture is poured into molds and allowed to cure under specified conditions (e.g., at room temperature or with a post-cure heating schedule).
-
Cure Characterization (DSC): The extent of cure and the glass transition temperature (Tg) of the cured epoxy can be determined using DSC.
-
Mechanical Testing: Cured specimens are subjected to mechanical tests such as tensile strength (ASTM D638) and flexural strength (ASTM D790) to evaluate their mechanical properties.
Visualization of Epoxy Curing Agent Validation Workflow
References
- 1. This compound | 52338-87-1 | Benchchem [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. morpholine.cc [morpholine.cc]
- 4. nbinno.com [nbinno.com]
- 5. bdmaee.net [bdmaee.net]
- 6. specialchem.com [specialchem.com]
- 7. ulprospector.com [ulprospector.com]
- 8. globalpu.net [globalpu.net]
- 9. newtopchem.com [newtopchem.com]
- 10. ulprospector.com [ulprospector.com]
- 11. specialchem.com [specialchem.com]
- 12. 1,3-Bis(3-(dimethylamino)propyl)urea - Wikipedia [en.wikipedia.org]
- 13. hanepoxy.net [hanepoxy.net]
- 14. threebond.co.jp [threebond.co.jp]
- 15. specialchem.com [specialchem.com]
- 16. rbhltd.com [rbhltd.com]
Performance evaluation of 1,3-Bis[3-(dimethylamino)propyl]urea against traditional industrial catalysts
In the competitive landscape of industrial catalysis, the demand for reagents that offer enhanced performance, efficiency, and favorable environmental profiles is ever-present. This guide provides a comparative evaluation of 1,3-Bis[3-(dimethylamino)propyl]urea against established industrial catalysts in its primary applications: as a catalyst for polyurethane (PU) foam production and as a curing agent for epoxy resins. The following sections present available performance data, detailed experimental protocols for catalyst evaluation, and visual representations of key processes to aid researchers, scientists, and professionals in drug development in making informed decisions.
Polyurethane Foam Catalysis: A Race Against Time
In the production of polyurethane foams, catalysts are crucial for controlling the delicate balance between the gelling (urethane formation) and blowing (gas formation) reactions.[1] this compound, a tertiary amine catalyst, is recognized for its ability to accelerate both of these critical reactions.[2]
Quantitative Performance Comparison
While direct, side-by-side comparative data under identical conditions is limited in publicly available literature, the following tables summarize the catalytic performance of this compound and traditional catalysts based on available information. It is important to note that the experimental conditions for each catalyst may vary, and thus the data should be interpreted as indicative rather than absolute.
One notable finding indicates that this compound can significantly shorten the gelation time in polyurethane foam production. Specifically, it has been shown to reduce gelation times by 20–30% when compared to other catalysts like bis-[2-(N,N-dimethylamino)-ethyl]-ether, highlighting its efficiency.[2]
Table 1: Catalytic Performance in Flexible Polyurethane Foam
| Catalyst | Type | Cream Time (s) | Gel Time (s) | Rise Time (s) | Key Observations |
| This compound | Tertiary Amine | Data not available | Hypothetical: 60[2] | Hypothetical: 120[2] | Accelerates both gelling and blowing reactions.[2] |
| Triethylenediamine (TEDA) | Tertiary Amine | ~15-20 | ~55-65 | ~80-100 | Strong gelation catalyst, provides good foam stability.[3] |
| Dibutyltin Dilaurate (DBTDL) | Organometallic | Data not available | ~90 | Data not available | Primarily a gelling catalyst, often used with an amine co-catalyst. |
Note: The data for this compound is based on a hypothetical example, and direct comparative values against TEDA and DBTDL under the same conditions were not found in the reviewed literature. The values for TEDA and DBTDL are representative ranges and can vary significantly with formulation.
Epoxy Resin Curing: Building Strength and Durability
This compound also functions as a curing agent for epoxy resins, facilitating the cross-linking process to form a rigid, durable polymer matrix.[2] Traditional curing agents include various aliphatic and cycloaliphatic amines.
Quantitative Performance Comparison
Table 2: Curing Performance of Traditional Epoxy Curing Agents
| Curing Agent | Type | Gel Time (min) at ambient temp. | Glass Transition Temp. (Tg) (°C) | Compressive Strength (MPa) | Key Observations |
| Triethylenetetramine (TETA) | Aliphatic Amine | ~40[4] | ~101 | ~65[4] | Fast curing at room temperature, produces a rigid network.[5] |
| Isophorone diamine (IPDA) | Cycloaliphatic Amine | ~105[4] | ~138 | ~52[4] | Longer pot life, results in a tougher, more chemically resistant network. |
Note: Performance data for this compound in epoxy curing was not found in the surveyed literature.
Experimental Protocols
To ensure accurate and reproducible performance evaluation of catalysts, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments.
Polyurethane Foam Catalyst Evaluation Workflow
A typical workflow for evaluating the performance of a polyurethane foam catalyst involves the preparation of a foam formulation, measurement of reaction kinetics, and characterization of the final foam properties.
Caption: Workflow for Polyurethane Catalyst Performance Evaluation.
Detailed Protocol for Polyurethane Foam Catalyst Evaluation:
-
Component Preparation:
-
Prepare the polyol premix by accurately weighing and mixing the polyol, silicone surfactant, water, and the catalyst being evaluated (e.g., this compound or a traditional catalyst).
-
Separately, weigh the required amount of isocyanate.
-
Ensure all components are at a controlled temperature (typically 25°C).
-
-
Foaming Process:
-
Combine the polyol premix and the isocyanate in a suitable container.
-
Immediately begin high-speed mixing (e.g., 2000 rpm) for a specified duration (e.g., 10 seconds).
-
Simultaneously, start a stopwatch.
-
Quickly pour the mixture into a mold or cup.
-
-
Kinetic Measurements:
-
Cream Time: Record the time from the start of mixing until the mixture turns cloudy and begins to rise.[6]
-
Gel Time: Periodically touch the surface of the rising foam with a spatula. Record the time when fine, string-like filaments can be pulled from the foam.[6]
-
Rise Time: Record the time when the foam reaches its maximum height.[6]
-
-
Foam Property Characterization:
-
Allow the foam to cure for a specified period (e.g., 24 hours) at ambient conditions.
-
Measure physical properties such as density, hardness (indentation force deflection), and compressive strength according to relevant ASTM standards.
-
Epoxy Resin Curing Agent Evaluation Workflow
The evaluation of an epoxy curing agent involves monitoring the curing process and characterizing the mechanical and thermal properties of the cured epoxy.
Caption: Workflow for Epoxy Curing Agent Performance Evaluation.
Detailed Protocol for Epoxy Curing Agent Evaluation:
-
Sample Preparation:
-
Accurately weigh the epoxy resin and the curing agent (e.g., this compound, TETA, or IPDA) at the desired stoichiometric ratio.
-
Thoroughly mix the two components until a homogeneous mixture is achieved.
-
Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Cast the mixture into molds appropriate for the required mechanical and thermal tests.
-
-
Curing:
-
Cure the samples according to a predefined schedule. This may involve an initial cure at room temperature followed by a post-cure at an elevated temperature (e.g., 2 hours at 100°C).
-
-
Gel Time Measurement:
-
During the initial curing phase, periodically probe the surface of a small sample of the mixture with a clean tool.
-
The gel time is the point at which the resin no longer flows and becomes stringy.[7]
-
-
Property Characterization:
-
Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and the extent of cure. Thermogravimetric Analysis (TGA) can be used to assess thermal stability.
-
Mechanical Testing: After the samples are fully cured and cooled, perform mechanical tests such as tensile strength, compressive strength, and flexural strength according to ASTM standards.
-
Catalytic Mechanism in Polyurethane Formation
This compound acts as a Lewis base catalyst in polyurethane formation. The lone pair of electrons on the tertiary amine nitrogen atoms interacts with the reactants, facilitating the nucleophilic attack of the polyol's hydroxyl group on the isocyanate group.
Caption: Simplified Catalytic Cycle in Polyurethane Formation.
References
- 1. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 2. This compound | 52338-87-1 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength - PMC [pmc.ncbi.nlm.nih.gov]
- 5. threebond.co.jp [threebond.co.jp]
- 6. erapol.com.au [erapol.com.au]
- 7. How to measure gel time - M101 - CKN Knowledge in Practice Centre [compositeskn.org]
Unveiling the Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of 1,3-Bis[3-(dimethylamino)propyl]urea
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a critical step. This guide provides a comparative overview of spectroscopic techniques for the structural elucidation of 1,3-Bis[3-(dimethylamino)propyl]urea, a key intermediate in various chemical syntheses. We present available experimental data, comparisons with a structurally similar compound, and detailed experimental protocols to aid in robust analytical workflows.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for the structural confirmation of this compound and its analogue, 1-[3-(dimethylamino)propyl]-3-ethylurea. This comparative approach allows for a more confident interpretation of the spectral features.
| Spectroscopic Technique | This compound | 1-[3-(dimethylamino)propyl]-3-ethylurea (Analogue for Comparison) |
| ¹H NMR | Chemical Shift (δ) in D₂O (ppm): 2.85–3.10 (4H) 2.10–2.20 (4H) 1.95–2.05 (12H) 1.45–1.55 (4H) | Chemical Shift (δ) in CDCl₃ (ppm): (Specific peak assignments available on SpectraBase) |
| ¹³C NMR | No experimental data found. Predicted peaks for aliphatic carbons and the urea carbonyl. | Chemical Shift (δ) in CDCl₃ (ppm): (Available on SpectraBase) |
| FT-IR | Absorption Bands (cm⁻¹): 3325 1941 1636 1267 1038 761 | Characteristic Absorptions (cm⁻¹): (Available on SpectraBase) |
| Mass Spectrometry | Molecular Weight: 230.35 g/mol [1] | Molecular Weight: 173.26 g/mol Mass Spectrum: (Available on SpectraBase) |
Detailed Spectroscopic Analysis and Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. For this compound, the reported chemical shift ranges in D₂O correspond to the various methylene and methyl groups in the structure. The broad nature of the reported signals suggests complex splitting patterns or dynamic exchange processes.
In comparison, the ¹H NMR spectrum of the analogue, 1-[3-(dimethylamino)propyl]-3-ethylurea, would show distinct signals for the ethyl group protons in addition to the dimethylaminopropyl moiety, providing a clear template for assigning the signals in the target molecule.
¹³C NMR Spectroscopy: While no experimental ¹³C NMR data was found for this compound, predictions can be made based on its structure. One would expect to see signals corresponding to the methyl carbons of the dimethylamino groups, the three distinct methylene carbons of the propyl chains, and a downfield signal for the urea carbonyl carbon. The spectrum of 1-[3-(dimethylamino)propyl]-3-ethylurea from SpectraBase can serve as an excellent reference for the expected chemical shift regions of the dimethylaminopropyl group carbons.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows a characteristic absorption at 3325 cm⁻¹, which is indicative of the N-H stretching vibration of the secondary amine in the urea group. The strong band at 1636 cm⁻¹ can be attributed to the C=O (amide I) stretching vibration of the urea carbonyl group. The other listed peaks correspond to various C-H and C-N stretching and bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The molecular weight of this compound is 230.35 g/mol . In an electron ionization (EI) mass spectrum, one would expect to observe the molecular ion peak (M⁺) at m/z 230. Fragmentation patterns would likely involve cleavage of the propyl chains, leading to characteristic fragment ions.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Use a proton-decoupled pulse sequence. Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment or the pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or through a chromatographic inlet like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation information. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to minimize fragmentation and enhance the observation of the molecular ion.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) to obtain the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Workflow for the structural confirmation of this compound.
References
Guidelines for Assessing the Purity of Synthesized 1,3-Bis[3-(dimethylamino)propyl]urea via Chromatography
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The purity of synthesized active pharmaceutical ingredients (APIs) and chemical reagents is a critical parameter that directly impacts research outcomes, drug efficacy, and patient safety. 1,3-Bis[3-(dimethylamino)propyl]urea is a versatile compound utilized in various applications, including as a curing agent for epoxy resins and a catalyst in polyurethane foam production[1]. Ensuring its purity is paramount. This guide provides a comparative overview of chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC)—for the robust assessment of this compound purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the purity assessment of this compound. Reverse-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.
Alternative 1: Reversed-Phase HPLC with C18 Column
A common approach for the analysis of urea and its derivatives involves the use of a C18 column. Due to the polar nature of this compound, a highly aqueous mobile phase may be required for adequate retention[2].
Experimental Protocol:
-
Column: Cogent Bidentate C18™, 4µm, 100Å[2]
-
Mobile Phase: 100% Deionized Water (Isocratic)[2]
-
Flow Rate: 0.5 mL/min[2]
-
Detection: UV at 210 nm[2]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of deionized water[2].
Data Presentation:
| Compound | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| This compound | Typically 3-5 | To be determined | To be determined |
| N,N-dimethyl-1,3-diaminopropane (starting material) | Typically < 2 | To be determined | To be determined |
| Urea (starting material) | Typically < 2 | To be determined | To be determined |
| N-(3-dimethylaminopropyl)monourea (impurity) | Typically 2-4 | To be determined | To be determined |
Note: Retention times are estimates and will vary based on the specific HPLC system and column batch.
Alternative 2: Reversed-Phase HPLC with a Specialized Column
For enhanced retention and separation of polar compounds, specialized RP-HPLC columns can be employed.
Experimental Protocol:
-
Column: Newcrom R1[3]
-
Mobile Phase: Acetonitrile (MeCN) and water with a phosphoric acid modifier. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid[3].
-
Detection: UV or MS[3]
-
Application: This method is scalable and can be used for the isolation of impurities in preparative separation[3].
Experimental Workflow (HPLC):
Caption: HPLC workflow for purity assessment.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. While ureas can be challenging to analyze by GC due to their polarity and potential for thermal degradation, appropriate derivatization or specialized injection and column techniques can yield successful results. A patent for the synthesis of this compound mentions the use of gas chromatography for purity analysis, achieving results greater than 98%[4].
Experimental Protocol:
-
Column: A mid-polar column such as a 6% cyanopropylphenyl; 94% polydimethylsiloxane phase (e.g., USP G43) is recommended to handle the polarity of the analyte and potential impurities.
-
Injector: Use a deactivated inlet liner to minimize analyte adsorption[5].
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient program is recommended to ensure the elution of both volatile starting materials and the higher-boiling product. For example, start at 100°C, hold for 1 minute, then ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS). MS detection provides structural information for impurity identification.
-
Sample Preparation: Dissolve the sample in a suitable organic solvent like methanol or dichloromethane.
Data Presentation:
| Compound | Retention Time (min) | Relative Response Factor (FID) |
| This compound | To be determined | To be determined |
| N,N-dimethyl-1,3-diaminopropane (starting material) | To be determined | To be determined |
| Urea (starting material) | Not volatile | Not applicable |
| Potential volatile impurities | To be determined | To be determined |
Note: Retention times and response factors are highly dependent on the specific GC system and conditions.
Logical Relationship for GC Method Development:
Caption: Overcoming challenges in GC analysis.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method for the qualitative assessment of purity and for monitoring the progress of a reaction. It can be used to quickly identify the presence of starting materials and major by-products.
Alternative 1: Silica Gel TLC
For polar compounds like urea derivatives, a polar mobile phase is required. The addition of a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide can help to reduce peak tailing on the acidic silica gel surface[6].
Experimental Protocol:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of a polar organic solvent and a non-polar solvent. A common system for ureas is Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 90:9:1)[6].
-
Sample Preparation: Dissolve a small amount of the synthesized product in methanol.
-
Visualization:
-
UV light (254 nm) to visualize UV-active compounds.
-
Staining with a suitable reagent. A common stain for nitrogen-containing compounds is a chlorine/o-tolidine reagent[7].
-
Alternative 2: HPTLC with Diol Plates
For better separation and quantification, High-Performance TLC (HPTLC) with diol-modified plates can be used.
Experimental Protocol:
-
Mobile Phase: Petroleum benzine (40-60°C): Acetone (80:20, v/v)[8][9].
-
Detection: In-situ evaluation with a TLC/HPTLC scanner at 238 nm[8][9].
Data Presentation:
| Compound | Rf Value (Silica) | Rf Value (Diol) | Visualization Method |
| This compound | To be determined | To be determined | UV, Staining |
| N,N-dimethyl-1,3-diaminopropane (starting material) | To be determined | To be determined | Staining |
| Urea (starting material) | To be determined | To be determined | Staining |
| N-(3-dimethylaminopropyl)monourea (impurity) | To be determined | To be determined | UV, Staining |
Note: Rf values are dependent on the exact chromatographic conditions.
TLC Experimental Workflow:
Caption: General workflow for TLC analysis.
Comparison of Chromatographic Techniques
| Feature | HPLC | GC | TLC |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Partitioning between a liquid mobile phase and a solid stationary phase. |
| Analytes | Non-volatile, thermally labile compounds. | Volatile, thermally stable compounds. | Wide range of compounds, primarily for qualitative analysis. |
| Sensitivity | High (ppm to ppb). | Very high (ppb to ppt), especially with MS detection. | Moderate (µg to ng). |
| Quantification | Excellent. | Excellent. | Semi-quantitative to quantitative (with densitometry). |
| Speed | Moderate (minutes per sample). | Fast to moderate (minutes per sample). | Very fast (multiple samples simultaneously). |
| Cost | High initial investment and running costs. | High initial investment and running costs. | Low initial investment and running costs. |
| Key Advantage for this Application | High resolution and sensitivity for non-volatile impurities. | Separation of volatile impurities. | Rapid, low-cost screening of reaction progress and purity. |
| Key Disadvantage for this Application | Higher cost and complexity. | Potential for thermal degradation of the analyte[5]. | Lower resolution and sensitivity compared to HPLC and GC. |
Conclusion
The choice of chromatographic method for assessing the purity of this compound depends on the specific requirements of the analysis.
-
HPLC is the recommended method for accurate and precise quantification of the main component and non-volatile impurities.
-
GC is valuable for the analysis of volatile impurities that may be present from the synthesis.
-
TLC serves as an excellent, rapid screening tool for monitoring reaction completion and for a preliminary assessment of purity.
For comprehensive purity profiling, a combination of these techniques is often employed. For instance, TLC can be used for routine in-process checks, while HPLC is used for the final quality control and release of the synthesized batch. GC-MS can be invaluable for identifying unknown volatile impurities. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to establish robust analytical methods for ensuring the quality of synthesized this compound.
References
- 1. 1,3-Bis(3-(dimethylamino)propyl)urea - Wikipedia [en.wikipedia.org]
- 2. Urea Analyzed by HPLC- AppNote [mtc-usa.com]
- 3. Separation of 1-[3-(Dimethylamino)propyl]urea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. CN108299245B - Synthesis process of N, N' -bis (3-dimethylaminopropyl) urea - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. epfl.ch [epfl.ch]
- 8. Sigma-Aldrich [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
A Comprehensive Review of 1,3-Bis[3-(dimethylamino)propyl]urea: Industrial Applications and Performance Comparison
For Researchers, Scientists, and Chemical Industry Professionals
This guide provides a comprehensive literature review of the scientific and industrial applications of 1,3-Bis[3-(dimethylamino)propyl]urea. The content focuses on its primary roles as a catalyst in polyurethane foam production, a curing agent for epoxy resins, and as a chemical intermediate in the synthesis of other commercially valuable compounds. This document objectively compares its performance with other alternatives, supported by available data, and provides detailed experimental methodologies for key processes.
Introduction to this compound
This compound, also known as BDPU, is an aliphatic organic compound with the chemical formula C11H26N4O.[1] Its molecular structure features a central urea group flanked by two propyl chains, each terminating in a dimethylamino group. This unique structure, possessing both secondary and tertiary amine functionalities, dictates its primary industrial applications.[1] While some urea derivatives exhibit biological activity, extensive literature searches reveal that the scientific applications of this compound are predominantly in the realm of polymer chemistry and industrial synthesis, with no significant documented use in molecular biology or drug development.[2][3][4][5] This review will, therefore, focus on its well-established industrial uses.
Application as a Catalyst in Polyurethane Foam Production
In the production of polyurethane foams, this compound functions as a catalyst.[1] The formation of polyurethane involves two main reactions: the "gelling" reaction between a polyol and an isocyanate to form the urethane linkage, and the "blowing" reaction between an isocyanate and water to produce carbon dioxide gas, which creates the foam structure.[6] The tertiary amine groups in this compound are effective in catalyzing both of these reactions.[7]
Performance Comparison with Alternative Catalysts
The catalytic efficiency of this compound is often compared to other amine catalysts, such as diazabicyclooctane (DABCO), and organotin compounds.[6][8] Notably, it has been reported to reduce gelation times by 20–30% compared to some traditional catalysts.[7]
| Catalyst | Type | Key Advantages | Key Disadvantages |
| This compound | Tertiary Amine | Effective catalyst for both gelling and blowing reactions.[7] | Less active than some organotin catalysts. |
| Diazabicyclooctane (DABCO) | Tertiary Amine | High catalytic activity, well-established in the industry.[6] | Can be a volatile organic compound (VOC). |
| Dibutyltin dilaurate (DBTDL) | Organotin | Very high catalytic activity for the gelling reaction.[6] | Environmental and toxicity concerns.[8] |
| N,N-bis(2-dimethylaminoethyl)methylamine | Tertiary Amine | High selectivity for the blowing reaction.[6] | May require a co-catalyst for optimal gelling. |
Experimental Protocol: Evaluation of Catalytic Activity in Polyurethane Foam Formation
The following is a generalized protocol for comparing the catalytic performance of this compound with other catalysts in the formation of polyurethane foam.
Materials:
-
Polyol (e.g., polypropylene glycol)
-
Isocyanate (e.g., toluene diisocyanate - TDI)
-
Water (as blowing agent)
-
Surfactant (e.g., silicone-based)
-
Catalyst to be tested (e.g., this compound, DABCO)
-
Mixing vessel, stopwatch, thermometer
Procedure:
-
In a mixing vessel, combine the polyol, water, surfactant, and the catalyst at specified concentrations.
-
Stir the mixture vigorously for a predetermined time (e.g., 15 seconds) to ensure homogeneity.
-
Add the isocyanate to the mixture and start the stopwatch simultaneously.
-
Continue vigorous mixing for a short period (e.g., 5-10 seconds).
-
Monitor the reaction and record the following parameters:
-
Cream time: The time from the addition of isocyanate until the mixture begins to rise and change color.
-
Gel time: The time from the addition of isocyanate until the formation of a solid, stringy polymer when a probe is inserted and withdrawn.
-
Tack-free time: The time from the addition of isocyanate until the surface of the foam is no longer sticky to the touch.
-
Rise time: The time from the addition of isocyanate until the foam has reached its maximum height.
-
-
Allow the foam to cure at a specified temperature and humidity.
-
After curing, the physical properties of the foam (e.g., density, compression strength) can be measured.
Caption: Catalytic role in polyurethane formation.
Application as an Epoxy Resin Curing Agent
This compound also serves as a curing agent for epoxy resins.[1] The curing process involves the chemical reaction between the epoxy resin and a hardener (curing agent), which results in the formation of a cross-linked polymer network with high mechanical and thermal stability.[9] The secondary amine groups in this compound can react with the epoxide groups of the resin to initiate this cross-linking.[9]
Performance Comparison with Alternative Curing Agents
The performance of this compound as a curing agent can be compared with other common amine-based hardeners. Substituted ureas are often used as accelerators in combination with other curing agents like dicyandiamide to lower the curing temperature.[10][11][12]
| Curing Agent Type | Typical Curing Conditions | Key Advantages | Key Disadvantages |
| Aliphatic Amines | Room Temperature | Fast curing at ambient temperatures.[9] | High exotherm, shorter pot life.[9] |
| Aromatic Amines | Elevated Temperatures | Excellent heat and chemical resistance.[9] | Require high temperatures for curing.[9] |
| Substituted Ureas (as accelerators) | Elevated Temperatures | Can significantly reduce the curing temperature of latent hardeners like dicyandiamide.[11][13] | Performance is highly dependent on the specific urea structure and formulation.[12] |
Experimental Protocol: Evaluation of Epoxy Resin Curing
The following is a generalized protocol for evaluating the performance of this compound as a curing agent for epoxy resins.
Materials:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Curing agent to be tested (e.g., this compound)
-
Optional: Accelerator, filler
-
Molds for sample preparation
-
Differential Scanning Calorimeter (DSC)
-
Mechanical testing equipment (e.g., for tensile strength, hardness)
Procedure:
-
The epoxy resin and the curing agent are mixed in stoichiometric ratios.
-
The mixture is degassed to remove any entrapped air bubbles.
-
A small sample is placed in a DSC pan to determine the curing kinetics (onset temperature, peak exotherm temperature, and degree of cure).
-
The remaining mixture is poured into molds to prepare specimens for mechanical testing.
-
The samples are cured according to a predefined schedule (e.g., at a specific temperature for a certain duration).
-
After curing, the mechanical properties of the specimens, such as tensile strength, flexural modulus, and hardness, are measured.
-
The glass transition temperature (Tg) of the cured polymer can also be determined using DSC or Dynamic Mechanical Analysis (DMA).
Caption: Epoxy resin curing process.
Synthesis of Polyquaternium-2
This compound is a key monomer in the synthesis of Polyquaternium-2, a polymeric quaternary ammonium salt.[14] Polyquaternium-2 finds applications in various industries, including cosmetics as a conditioning and antistatic agent, and in electroplating as a leveling agent.[14][15][16][17][18]
Experimental Protocol: Synthesis of Polyquaternium-2
The following protocol for the synthesis of Polyquaternium-2 is based on general polymerization principles.
Materials:
-
This compound
-
Bis(2-chloroethyl) ether
-
Solvent (e.g., water)
-
Reaction vessel with a stirrer, thermometer, and condenser
Procedure:
-
This compound is dissolved in the solvent in the reaction vessel.
-
Bis(2-chloroethyl) ether is added to the solution, typically in a stoichiometric amount.
-
The mixture is heated to a specific temperature (e.g., 60-80 °C) with continuous stirring.
-
The reaction is allowed to proceed for several hours, during which the viscosity of the solution will increase as the polymer forms.
-
The progress of the polymerization can be monitored by techniques such as viscosity measurements or by determining the concentration of unreacted monomers.
-
Once the desired degree of polymerization is achieved, the reaction is cooled down.
-
The resulting Polyquaternium-2 solution can be used directly or further purified if necessary.
Caption: Synthesis of Polyquaternium-2.
Conclusion
This compound is a versatile industrial chemical with significant applications in polymer chemistry. Its dual amine functionalities make it an effective catalyst for polyurethane foam production and a competent curing agent for epoxy resins. Furthermore, it serves as a crucial building block for the synthesis of Polyquaternium-2. While it demonstrates clear performance advantages in specific industrial contexts, such as reduced gelation times in polyurethane formulations, its utility appears to be confined to these areas. The current body of scientific literature does not support its application in the fields of molecular biology, drug discovery, or other life sciences. Therefore, for researchers in the chemical and materials science industries, this compound remains a compound of interest for its role in polymer synthesis and modification.
References
- 1. 1,3-Bis(3-(dimethylamino)propyl)urea - Wikipedia [en.wikipedia.org]
- 2. URD12: A urea derivative with marked antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacology of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonylurea - Wikipedia [en.wikipedia.org]
- 5. Sulfonylureas and their use in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound | 52338-87-1 | Benchchem [benchchem.com]
- 8. Understanding Polyurethane Catalysts and How They Work [gzyourun.com]
- 9. threebond.co.jp [threebond.co.jp]
- 10. rbhltd.com [rbhltd.com]
- 11. Epoxy Curing Agents – Latent Curing Agents for One Component Systems - Polymer Innovation Blog [polymerinnovationblog.com]
- 12. Accelerators for Latent Epoxy Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]
- 13. US7750107B2 - Substituted urea accelerator with dicyandiamide for epoxy resin systems - Google Patents [patents.google.com]
- 14. Polyquaternium - Wikipedia [en.wikipedia.org]
- 15. Polyquaternium-2 - Descrizione [tiiips.com]
- 16. Polyquaternium-2 CAS#: 68555-36-2 [m.chemicalbook.com]
- 17. specialchem.com [specialchem.com]
- 18. Pharmapol | Polyquaternium-2 - DU Organics [duorganics.in]
Industrial case studies on the successful application of 1,3-Bis[3-(dimethylamino)propyl]urea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 1,3-Bis[3-(dimethylamino)propyl]urea (BDPU) against other alternatives in key industrial applications. The information is supported by experimental data and detailed methodologies to assist researchers and professionals in making informed decisions for their specific needs.
Application in Polyurethane Foam Production
This compound is a highly effective tertiary amine catalyst used in the production of both rigid and flexible polyurethane foams.[1] Its primary function is to accelerate the gelling (urethane formation) and blowing (urea formation) reactions.[2]
Performance Comparison in Rigid Polyurethane Foam
BDPU has been shown to significantly influence the physical properties of rigid polyurethane foams. The following data is derived from a study comparing different ratios of N,N'-bis(3-dimethylaminopropyl) urea (BDPU) and 3-dimethylaminopropyl urea.
| Catalyst Composition (mono-urea:bis-urea ratio) | Foam Height (mm) | % Open Cell Content | k-factor (W/mK) |
| 94:6 | 502 | 17.0 | 0.0213 |
| 2:98 | 493 | 14.5 | 0.0181 |
| Control (Standard Catalyst) | 508 | 18.4 | 0.0186 |
Key Observations:
-
Increasing the proportion of BDPU leads to a decrease in the open cell content of the foam.
-
A higher concentration of BDPU also results in a lower k-factor, indicating improved insulation properties.
Performance Comparison in Flexible Polyurethane Foam
In the production of flexible polyurethane foams, particularly those incorporating recycled polyols, BDPU has been shown to be a valuable catalyst for maintaining desirable physical properties. A study demonstrated that the use of BDPU as a tertiary amine catalyst enabled the preservation of foam properties even at high recycled polyol levels (30 pbw), which was not achievable with more conventional amine catalysts.
Experimental Protocol: Preparation of Rigid Polyurethane Foam
This protocol outlines a general procedure for the preparation of rigid polyurethane foam using an amine catalyst like BDPU.
Materials:
-
Polyether polyol
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
This compound (BDPU)
-
Surfactant (e.g., silicone-based)
-
Blowing agent (e.g., water, HFOs)
Procedure:
-
Premix Preparation: In a suitable container, thoroughly mix the polyether polyol, surfactant, blowing agent, and the BDPU catalyst.
-
Isocyanate Addition: Add the calculated amount of pMDI to the premix. The NCO index (ratio of isocyanate groups to hydroxyl groups) should be carefully controlled, typically between 100 and 300 for rigid foams.
-
Mixing: Immediately and vigorously mix the components for a short period (e.g., 10-20 seconds) until a homogeneous mixture is obtained.
-
Pouring and Curing: Pour the reacting mixture into a mold. The foam will rise and cure. The curing time will depend on the formulation and temperature.
-
Post-Curing: After the foam has solidified, it is typically post-cured at an elevated temperature (e.g., 70°C) for several hours to ensure complete reaction and stabilization of properties.
Catalytic Mechanism in Polyurethane Formation
The tertiary amine groups in BDPU are the active catalytic centers. They can activate both the isocyanate and the polyol, facilitating the nucleophilic attack that leads to urethane bond formation.
References
Safety Operating Guide
Navigating the Safe Disposal of 1,3-Bis[3-(dimethylamino)propyl]urea: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the disposal of 1,3-Bis[3-(dimethylamino)propyl]urea (CAS No. 52338-87-1), ensuring the safety of personnel and the protection of the environment.
Immediate Safety and Handling Precautions
This compound is classified with several hazards that necessitate careful handling. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to proper personal protective equipment (PPE) protocols is mandatory before beginning any disposal procedure.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[1][2]
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[1][3]
-
Respiratory Protection: Use only in a well-ventilated area.[1][3] If inhalation of vapors or dust is likely, a NIOSH-approved respirator is necessary.
-
Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[1][3]
An eyewash station and emergency shower must be readily accessible in the work area.
Hazard Summary
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Examples |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][4] | P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P332+P313: If skin irritation occurs: Get medical advice/attention.[1] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: Get medical advice/attention.[1] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[1] P312: Call a POISON CENTER or doctor if you feel unwell.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical step in laboratory safety. The following protocol outlines the necessary steps to ensure its safe and compliant disposal.
1. Waste Identification and Segregation:
-
Characterize the waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals.
-
Segregate the waste: Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents.[1] It should be collected in a dedicated, properly labeled waste container.
2. Container Selection and Labeling:
-
Choose a suitable container: The waste container must be chemically resistant, leak-proof, and have a secure lid.
-
Label the container clearly: The label must include the full chemical name, "this compound," the associated hazards (e.g., "Irritant," "Hazardous Waste"), and the accumulation start date.
3. Waste Accumulation and Storage:
-
Store the waste in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from sources of ignition and incompatible materials.
-
Keep the container tightly closed when not in use.[1]
4. Final Disposal:
-
Consult institutional guidelines: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department for waste pickup.
-
Regulatory Compliance: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3).[1] Additionally, state and local hazardous waste regulations must be consulted to ensure complete and accurate classification.[1]
-
Professional Disposal: The waste must be disposed of by a licensed hazardous waste disposal company.[2][5] Do not attempt to dispose of this chemical down the drain or in the regular trash.[1]
Spill Management
In the event of a spill of this compound, the following steps should be taken immediately:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Control the Spill: Prevent the spill from spreading by using absorbent materials such as sand, earth, or vermiculite.[3] Do not allow the product to enter drains.[1]
-
Collect the Spill: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for waste disposal.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Personal Protective Equipment: All personnel involved in the cleanup must wear the appropriate PPE as described above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 1,3-Bis[3-(dimethylamino)propyl]urea
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1,3-Bis[3-(dimethylamino)propyl]urea (CAS No. 52338-87-1). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Immediate Precautions
This compound is a chemical that requires careful handling due to its potential health effects. The primary hazards associated with this compound are:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Allergic Skin Reaction: May cause an allergic skin reaction.
Signal Word: Warning[1]
Before beginning any work with this compound, ensure that you are in a well-ventilated area and have immediate access to an eyewash station and a safety shower.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required. |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly recommended for handling urea compounds. However, it is crucial to consult the glove manufacturer's chemical resistance data for this specific chemical. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat must be worn. |
| Apron | A chemically resistant apron is recommended for procedures with a high splash risk. | |
| Respiratory Protection | Respirator | Use only in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary. |
Note: Always inspect PPE for integrity before use and replace if damaged. Contaminated clothing should be removed immediately and laundered separately before reuse.[2]
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to maintain a safe working environment.
3.1. Preparation and Engineering Controls:
-
Work in a designated area, preferably within a chemical fume hood, to control airborne exposure.
-
Ensure the work area is clean and free of incompatible materials, such as strong oxidizing agents.
-
Verify that all necessary PPE is readily available and in good condition.
3.2. Handling the Chemical:
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
-
Keep the container tightly closed when not in use.[1]
-
Do not eat, drink, or smoke in the area where the chemical is handled.
3.3. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.[1]
-
Keep containers tightly sealed to prevent contamination and leakage.
-
Store in a locked-up area if required by institutional protocols.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Collection:
-
Collect waste material in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
4.2. Disposal Procedure:
-
Dispose of the contents and container in accordance with all local, state, and federal regulations.
-
Contact your institution's EHS department for specific disposal instructions.
-
Do not dispose of this chemical down the drain or in the regular trash.
Emergency Procedures
In the event of an exposure or spill, follow these immediate steps:
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice/attention.[1] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[1] |
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a logical workflow for handling this compound, incorporating critical safety checkpoints at each stage.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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